molecular formula C3H9ClFN B1449940 2-fluoro-N-methylethanamine hydrochloride CAS No. 3832-36-8

2-fluoro-N-methylethanamine hydrochloride

Cat. No.: B1449940
CAS No.: 3832-36-8
M. Wt: 113.56 g/mol
InChI Key: KFHQCRFZHOWKDD-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylethanamine hydrochloride (CAS 3832-36-8) is a fluorinated amine compound supplied as a stable hydrochloride salt. With a molecular formula of C3H9ClFN and a molecular weight of 113.56 g/mol, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research . The introduction of a fluorine atom onto the ethylamine chain is a common strategy in drug design, as it can significantly influence a molecule's properties by enhancing its lipophilicity and metabolic stability . As a secondary amine hydrochloride salt, this compound is typically a solid with improved stability and water solubility, making it a practical intermediate for chemical synthesis . It is primarily used in the research and development of novel active compounds, where its structure contributes to the exploration of structure-activity relationships . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to proper handling protocols, as with many amines, it may cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

2-fluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQCRFZHOWKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-36-8
Record name (2-fluoroethyl)(methyl)amine hydrochloride
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-fluoro-N-methylethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Monofluorinated Aliphatic Amines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. 2-fluoro-N-methylethanamine hydrochloride (CAS: 3832-36-8), a seemingly simple molecule, represents a critical building block for accessing this chemical space. Its true value lies not in its intrinsic biological activity, but in the profound influence its monofluorinated ethylamine scaffold can exert on a larger molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and, most importantly, the scientific rationale for its application in drug discovery. As a hydrochloride salt, the compound is typically a stable, water-soluble solid, making it a convenient reagent for synthetic chemistry.[1]

Physicochemical and Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting its influence on a parent molecule.

PropertyValueSource / Comment
CAS Number 3832-36-8[2]
Molecular Formula C₃H₉ClFN[2]
Molecular Weight 113.56 g/mol [2]
Appearance White to off-white solid[1]
Melting Point Data not readily available. For the analogous compound 2-fluoroethylamine hydrochloride (CAS 460-08-2), the melting point is 99-103 °C.
Solubility The hydrochloride salt form enhances water solubility.[1]
pKa Data not readily available. The pKa of the parent amine is predicted to be lower than its non-fluorinated analog due to the inductive effect of the fluorine atom. For comparison, the basic pKa of 2,2,2-trifluoro-N-methylethanamine is 6.1.[3]

The Core Directive: Why Fluorine Matters in Drug Design

The decision to incorporate a fragment like 2-fluoro-N-methylethanamine into a drug candidate is driven by the unique and powerful effects of the fluorine atom. The strong carbon-fluorine bond and high electronegativity of fluorine can dramatically alter a molecule's properties.

Metabolic Stability Enhancement

One of the most compelling reasons to use fluorinated building blocks is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, potentially leading to improved bioavailability and less frequent dosing regimens.

Diagram: Fluorine as a metabolic shield.
Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the carbon beta to the nitrogen atom, it reduces the electron density on the nitrogen, thereby lowering its basicity (pKa). This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may improve cell membrane permeability.

Lipophilicity and Permeability

Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[1] This property is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS). However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Proposed Synthesis and Reaction Mechanisms

While specific patented syntheses for this compound are not widely published, a plausible and chemically sound approach involves the ring-opening of an N-methylaziridine precursor with a fluoride source. This method is a common strategy for producing β-fluoroamines.

Diagram: Proposed synthetic workflow.
Experimental Protocol: Synthesis via Aziridine Ring-Opening

This protocol is a representative method based on established chemical principles for the synthesis of β-fluoroamines.

Step 1: Ring-Opening of N-Methylaziridine

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve N-methylaziridine (1 equivalent) in a suitable anhydrous solvent such as THF or dichloromethane.

  • Fluorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or potassium fluoride in the presence of a phase-transfer catalyst, (1.1 equivalents) dropwise via the dropping funnel.

    • Causality: The aziridine ring is strained and susceptible to nucleophilic attack. The fluoride ion acts as the nucleophile, attacking one of the ring carbons and causing the ring to open. The acidic conditions of many HF sources protonate the nitrogen, activating the ring towards opening.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 2-fluoro-N-methylethanamine.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 2-fluoro-N-methylethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Causality: The basic nitrogen of the amine reacts with the strong acid (HCl) in a classic acid-base reaction to form the ammonium salt. The resulting hydrochloride salt is typically much less soluble in nonpolar organic solvents, causing it to precipitate out of the solution.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether to remove any unreacted starting material or non-polar impurities. Dry the product under vacuum to yield this compound.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its structure.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCouplingAssignment
¹H NMR ~4.6Doublet of Triplets (dt)²JHF ≈ 48 Hz, ³JHH ≈ 4 Hz-CHF -
~3.1Doublet of Triplets (dt)³JHF ≈ 25 Hz, ³JHH ≈ 4 Hz-CH₂-N-
~2.6Singlet (s)--N-CH₃
BroadSinglet (s)--NH₂ ⁺- (exchangeable)
¹³C NMR ~80Doublet (d)¹JCF ≈ 170 Hz-C HF-
~50Doublet (d)²JCF ≈ 20 Hz-C H₂-N-
~35Singlet (s)--N-C H₃
¹⁹F NMR ~ -220Triplet of Triplets (tt)²JFH ≈ 48 Hz, ³JFH ≈ 25 Hz-CF

Note: Predicted shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are approximate.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecular ion.

  • Molecular Ion (M⁺): The molecular ion of the free base (C₃H₈FN) would be observed at m/z = 77.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would result in a prominent peak at m/z = 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

    • Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z = 57.

    • Isotopic Pattern: The presence of the chlorine atom from the hydrochloride salt would be evident in the mass spectrum of the salt itself, showing a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4][5]

Safety, Handling, and Storage

As with many reactive amine hydrochlorides, proper safety protocols are essential.

  • Hazard Identification: this compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely hygroscopic; therefore, protection from moisture is critical to maintain its integrity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its value is derived from the predictable and potent effects of its monofluorinated scaffold on the metabolic stability, basicity, and lipophilicity of drug candidates. By understanding the fundamental principles of its synthesis, characterization, and the underlying rationale for its use, researchers can effectively leverage this building block to design and develop next-generation therapeutics with optimized properties.

References

  • American Elements. N-Methyl-2,2,2-trifluoroethylamine Hydrochloride | CAS 2730-52-1. [Link]

  • Molbase. 3832-36-8 | (2-Fluoro-ethyl)-methyl-amine hydrochloride. [Link]

  • Synthink. 3832-36-8,this compound. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • PubChem. 2,2,2-trifluoro-N-methylethanamine. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • PubChemLite. 2,2-difluoro-n-methylethanamine (C3H7F2N). [Link]

  • PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride. [Link]

  • PubChem. 2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydron;chloride. [Link]

  • Google Patents.
  • Google Patents. (12) United States Patent. [Link]

  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • PubChem. p-Fluoro-N-methylphenethylamine hydrochloride. [Link]

  • Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • ResearchGate. Discovery of Two Clinical Histamine H-3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)-phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-. [Link]

  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • PubMed. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubChem. 2-Fluoroethylamine. [Link]

  • ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Cheméo. Chemical Properties of 3-Hexanone, 2,4-dimethyl- (CAS 18641-70-8). [Link]

  • Chemsrc. CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural confirmation of novel or synthesized small molecules is a cornerstone of chemical and pharmaceutical research. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 2-fluoro-N-methylethanamine hydrochloride, a fluorinated aliphatic amine of interest as a potential building block in medicinal chemistry. By synergistically integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we provide an unambiguous confirmation of its molecular structure. This document is designed not merely as a protocol, but as a didactic guide, explaining the causality behind experimental choices and the logic of spectral interpretation to ensure a self-validating analytical process.

Introduction: The Analytical Imperative

This compound (C₃H₉ClFN) is a small, functionalized organic molecule. The presence of a fluorine atom, a secondary amine, and its formulation as a hydrochloride salt presents a unique analytical challenge that necessitates a multifaceted approach for characterization. Fluorine's high electronegativity and the protonation of the amine group significantly influence the molecule's electronic environment, which is reflected in its spectroscopic data. Accurate structural elucidation is paramount to understanding its reactivity, predicting its properties, and ensuring its identity in any subsequent application, from reaction monitoring to its use as a pharmaceutical intermediate.

This guide details a systematic approach, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, conclusive mapping of the atomic connectivity.

Foundational Analysis: Molecular Formula and Mass

The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

For a charged species like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion of the free base.

  • Expected Molecular Ion: The analysis will detect the protonated free base [M+H]⁺, where M is 2-fluoro-N-methylethanamine (C₃H₈FN).

  • Nitrogen Rule: The nominal molecular weight of the free base is 77.06 g/mol . The presence of a single nitrogen atom results in an odd nominal molecular weight, which is a primary diagnostic indicator for nitrogen-containing compounds.[1][2]

  • Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced to provide structural clues. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[1][3]

Table 1: Predicted Mass Spectrometry Data for 2-fluoro-N-methylethanamine

Parameter Expected Value Rationale
Ionization Mode ESI (+) Ideal for pre-charged or easily protonated analytes like amine salts.
Free Base Formula C₃H₈FN The organic component of the salt.
Nominal Mass (Free Base) 77 Consistent with the Nitrogen Rule for one N atom.[2][4]
Observed Ion (HRMS) [C₃H₉FN]⁺ The protonated free base (M+H)⁺.
Calculated m/z (HRMS) 78.0717 High mass accuracy confirms the elemental composition.
Key Fragment 1 (α-cleavage) m/z = 44.0500 Loss of a fluoromethyl radical (•CH₂F), forming [CH₃NH=CH₂]⁺.

| Key Fragment 2 (α-cleavage) | m/z = 62.0561 | Loss of a methyl radical (•CH₃), forming [CH₂=NHCH₂F]⁺. |

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 methanol:water solution.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Mode: Positive ion mode.

    • Scan Range: m/z 50 - 200.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Collision Energy (for MS/MS): Ramp from 10-30 eV to induce fragmentation.

    • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key features are the secondary ammonium salt and the carbon-fluorine bond. The spectrum of the salt is markedly different from that of the free amine.

  • N-H⁺ Stretch: The most prominent feature of an amine salt is the very broad and strong absorption band for the N-H⁺ stretching vibrations of the secondary ammonium group (R₂NH₂⁺). This band typically appears in the 2700-3000 cm⁻¹ region and often shows sub-peaks from combination bands.[5][6]

  • N-H⁺ Bend: The bending vibration for the secondary ammonium group is expected in the 1620-1560 cm⁻¹ region.

  • C-F Stretch: The C-F single bond stretch gives rise to a strong, characteristic absorption in the 1100-1000 cm⁻¹ range.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be visible between 3000-2850 cm⁻¹, often appearing as shoulders on the broad N-H⁺ absorption.

Table 2: Key Infrared Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
N-H⁺ Stretch 2700 - 3000 Strong, Very Broad Characteristic of a secondary ammonium salt.[6]
C-H Stretch (sp³) 2850 - 3000 Medium May be superimposed on the N-H⁺ stretch.
N-H⁺ Bend 1560 - 1620 Medium - Strong Confirms the presence of the ammonium ion.[5]
C-H Bend 1350 - 1470 Medium Aliphatic scissoring and bending modes.

| C-F Stretch | 1000 - 1100 | Strong | Definitive evidence for the carbon-fluorine bond. |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the empty sample compartment (or pure KBr pellet) prior to sample analysis.

Definitive Connectivity Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon skeleton and the placement of all protons and heteroatoms.

Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_assembly Structure Assembly H1 ¹H NMR (Proton Environments & Coupling) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment & Coupling) Fragments Identify Spin Systems (e.g., -CH₂-CH₂F) F19->Fragments COSY->Fragments HSQC->Fragments Assembly Assemble Fragments via HMBC HMBC->Assembly Fragments->Assembly Final Final Structure Validation Assembly->Final

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • Solvent Choice: Deuterated water (D₂O) is an excellent choice. The acidic N-H protons will exchange with deuterium, causing their signal to disappear, which simplifies the spectrum.

  • Signal Prediction:

    • -CH₂-F: This signal will be the most downfield due to the strong deshielding effect of the fluorine atom.[9] It will appear as a doublet of triplets (dt) . The large splitting is from the two-bond coupling to fluorine (²JHF), and the smaller splitting is from the three-bond coupling to the adjacent -CH₂-N protons (³JHH).

    • -CH₂-N: This signal will be deshielded by the adjacent nitrogen atom. It will appear as a triplet (t) due to coupling with the -CH₂-F protons (³JHH). A slight broadening may be observed due to the nitrogen quadrupole.

    • N-CH₃: This signal will be a singlet (s) in D₂O and will be deshielded by the nitrogen atom.

Table 3: Predicted ¹H NMR Data (400 MHz, D₂O)

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constants (Hz)
H-1 (-CH₂-F) ~4.6 dt 2H ²JHF ≈ 47 Hz, ³JHH ≈ 7 Hz
H-2 (-CH₂-N) ~3.4 t 2H ³JHH ≈ 7 Hz

| H-3 (N-CH₃) | ~2.8 | s | 3H | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Signal Prediction: Three distinct signals are expected.

    • C-1 (-CH₂-F): This carbon is directly attached to fluorine, causing a significant downfield shift. The signal will be split into a doublet by the strong one-bond C-F coupling (¹JCF), which is typically very large (~170-250 Hz).

    • C-2 (-CH₂-N): This carbon is adjacent to nitrogen and will also be split into a doublet by the two-bond C-F coupling (²JCF), which is weaker (~15-25 Hz).

    • C-3 (N-CH₃): This carbon is attached to nitrogen. It may show a very small three-bond C-F coupling (³JCF), but it often appears as a singlet.

Table 4: Predicted ¹³C NMR Data (100 MHz, D₂O)

Assignment Predicted δ (ppm) Multiplicity (¹⁹F coupled) Coupling Constant (Hz)
C-1 (-CH₂-F) ~80-85 d ¹JCF ≈ 175 Hz
C-2 (-CH₂-N) ~50-55 d ²JCF ≈ 20 Hz

| C-3 (N-CH₃) | ~35-40 | s or t (small ³JCF) | ³JCF ≈ 2-5 Hz |

¹⁹F NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is essential. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe.[10][11]

  • Signal Prediction: A single fluorine environment will produce one signal.

  • Multiplicity: The signal will be split by coupling to adjacent protons. It is expected to be a triplet of triplets (tt) due to coupling to the two geminal protons on C-1 (²JFH ≈ 47 Hz) and the two vicinal protons on C-2 (³JFH ≈ 20-25 Hz).

Table 5: Predicted ¹⁹F NMR Data (376 MHz, D₂O)

Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)

| F | ~ -215 to -230 | tt | ²JFH ≈ 47 Hz, ³JFH ≈ 22 Hz |

2D NMR for Unambiguous Connectivity

2D NMR experiments correlate signals to establish bonding networks, removing any ambiguity from 1D data interpretation.[12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial cross-peak will be observed between the -CH₂-F (H-1) signal and the -CH₂-N (H-2) signal, confirming the fluoroethyl fragment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides an unambiguous assignment of the carbon signals.

    • δH ~4.6 ppm will correlate with δC ~80-85 ppm (C-1).

    • δH ~3.4 ppm will correlate with δC ~50-55 ppm (C-2).

    • δH ~2.8 ppm will correlate with δC ~35-40 ppm (C-3).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons.

G F F C1 C1 C2 C2 N N C3 C3 H1 H H1:e->C2:w ³J H2 H H2:e->C1:w ³J H2:e->C3:w ³J H3 H H3:e->C2:w ²J

Caption: Key HMBC correlations confirming the molecular framework.

Table 6: Key Predicted HMBC Correlations

Proton Signal Correlates to Carbon Signal Significance
H-1 (-CH₂-F) C-2 (-CH₂-N) Confirms the C1-C2 bond.
H-2 (-CH₂-N) C-1 (-CH₂-F), C-3 (N-CH₃) Connects the ethyl group to the N-methyl group via C2 and N.

| H-3 (N-CH₃) | C-2 (-CH₂-N) | Confirms the methyl group is attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition (Typical Parameters):

    • ¹H: Spectral width 12 ppm, 32 scans, relaxation delay 1s.

    • ¹³C: Spectral width 220 ppm, 1024 scans, relaxation delay 2s, with proton decoupling.

    • ¹⁹F: Spectral width 250 ppm, 64 scans, with proton decoupling for a singlet, and without for observing multiplicity.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard library pulse programs, optimizing spectral widths based on 1D spectra. Acquisition times are typically longer (minutes to hours).

Conclusion: A Unified Structural Assignment

The collective evidence from MS, IR, and NMR provides a comprehensive and internally consistent structural proof for this compound.

  • Mass Spectrometry established the correct elemental formula (C₃H₈FN) for the free base.

  • Infrared Spectroscopy confirmed the presence of a secondary ammonium salt and a C-F bond, defining the key functional groups.

  • NMR Spectroscopy provided the definitive atomic connectivity. ¹H, ¹³C, and ¹⁹F NMR identified all unique magnetic nuclei and their local environments. Crucially, 2D NMR experiments (COSY, HSQC, and HMBC) pieced these environments together, confirming the fluoroethyl and N-methyl fragments and their connection through the nitrogen atom.

This rigorous, multi-technique approach leaves no ambiguity and stands as a robust model for the characterization of similar small molecules in a research and development setting.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

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An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methylethanamine Hydrochloride Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amines in Drug Discovery

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-Fluoro-N-methylethanamine is a valuable building block that introduces a fluoroethyl-methylamino moiety, a structural motif present in a range of biologically active compounds. This guide provides a comprehensive overview of a reliable and scalable synthetic route to its hydrochloride salt, focusing on the synthesis of its key precursors. We will delve into the practical and mechanistic details of a three-step synthesis commencing from the readily available starting material, N-methylethanamine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-fluoro-N-methylethanamine hydrochloride can be efficiently achieved through a three-step sequence involving protection, fluorination, and deprotection/salt formation. This strategy is designed to ensure high selectivity and yield at each stage.

G cluster_0 Step 1: Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation A N-Methylethanolamine B N-(tert-Butoxycarbonyl)-N-methyl- 2-aminoethanol A->B (Boc)2O, Solvent C tert-Butyl (2-fluoroethyl)(methyl)carbamate B->C DAST, CH2Cl2, -78 °C to rt D 2-Fluoro-N-methylethanamine Hydrochloride C->D HCl (g) or HCl in solvent

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol (Precursor 1)

The initial step in this synthetic sequence is the protection of the secondary amine of N-methylethanolamine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol
  • To a stirred solution of N-methylethanamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol as a pure compound.

Causality Behind Experimental Choices

The use of a slight excess of di-tert-butyl dicarbonate ensures the complete consumption of the starting amine. The reaction is typically carried out at a low initial temperature to control the exothermicity of the reaction. Dichloromethane is a common solvent choice due to its inertness and ease of removal.

Quantitative Data
Reactant/ReagentMolar Eq.PurityNotes
N-Methylethanolamine1.0>98%Starting material
Di-tert-butyl dicarbonate1.05>97%Protecting agent
Dichloromethane-AnhydrousSolvent
Product Yield Purity Physical State
N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol90-95%>98%Colorless oil

Part 2: Synthesis of tert-Butyl (2-fluoroethyl)(methyl)carbamate (Precursor 2)

This is the key fluorination step where the hydroxyl group of the Boc-protected precursor is replaced with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation.[1]

Mechanism of Fluorination with DAST

The reaction proceeds via an intermediate alkoxyaminosulfur difluoride. The hydroxyl group of the alcohol attacks the sulfur atom of DAST, leading to the displacement of a fluoride ion and the formation of a protonated intermediate. Subsequent deprotonation by the liberated fluoride ion generates hydrogen fluoride and the key alkoxyaminosulfur difluoride intermediate. Finally, an Sₙ2 attack by the fluoride ion on the carbon bearing the oxygen displaces the aminosulfur oxide moiety, yielding the desired fluoroalkane.[1]

G cluster_0 Mechanism of Alcohol Fluorination using DAST Alcohol R-OH Intermediate1 [R-O(H)-S(F2)-NEt2]+ F- Alcohol->Intermediate1 Nucleophilic attack on S DAST Et2N-SF3 DAST->Intermediate1 Intermediate2 R-O-SF2-NEt2 Intermediate1->Intermediate2 Deprotonation Product R-F Intermediate2->Product SN2 attack by F- Byproducts Et2N-S(O)F + HF Intermediate2->Byproducts

Caption: Simplified mechanism of alcohol fluorination with DAST.

Experimental Protocol

Safety First: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (nitrogen or argon).

  • Dissolve N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol (1.0 eq) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-fluoroethyl)(methyl)carbamate.

Causality Behind Experimental Choices

The reaction is initiated at a very low temperature (-78 °C) to control the reactivity of DAST and minimize potential side reactions.[3] Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent. The aqueous bicarbonate quench neutralizes the acidic byproducts, including hydrogen fluoride.[3]

Quantitative Data
Reactant/ReagentMolar Eq.PurityNotes
N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol1.0>98%Starting material
Diethylaminosulfur trifluoride (DAST)1.2>95%Fluorinating agent
Dichloromethane-AnhydrousSolvent
Product Yield Purity Physical State
tert-Butyl (2-fluoroethyl)(methyl)carbamate70-80%>98%Colorless oil

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the fluorinated precursor with hydrochloric acid.

Mechanism of Boc Deprotection with HCl

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by HCl, making the carbamate more susceptible to cleavage.[4] The tert-butyl group departs as a stable tert-butyl cation, which can then be trapped or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess HCl to form the hydrochloride salt.[4]

G cluster_0 Mechanism of Boc Deprotection with HCl BocAmine R-N(Boc)-R' ProtonatedBoc R-N(C(=O+)H-O-tBu)-R' BocAmine->ProtonatedBoc Protonation by HCl CarbamicAcid R-NH-R' + CO2 + tBu+ ProtonatedBoc->CarbamicAcid Loss of tBu+ AmineSalt [R-NH2+-R'] Cl- CarbamicAcid->AmineSalt Decarboxylation & Protonation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol
  • Dissolve tert-butyl (2-fluoroethyl)(methyl)carbamate (1.0 eq) in a suitable solvent such as diethyl ether, dioxane, or methanol.

  • Cool the solution to 0 °C.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated.[5]

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices

The use of anhydrous HCl is crucial to prevent the introduction of water, which could lead to side reactions. The choice of solvent can influence the ease of product isolation; precipitation of the salt from a non-polar solvent like diethyl ether often simplifies the workup.

Quantitative Data
Reactant/ReagentMolar Eq.PurityNotes
tert-Butyl (2-fluoroethyl)(methyl)carbamate1.0>98%Starting material
Hydrogen ChlorideExcessAnhydrousDeprotecting agent/Salt formation
Diethyl ether or Dioxane-AnhydrousSolvent
Product Yield Purity Physical State
This compound>95%>98%White to off-white solid

Conclusion

This guide has outlined a robust and well-documented three-step synthesis for the preparation of this compound, a valuable building block for drug discovery and development. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and safely execute this synthesis. The use of a Boc protection strategy, followed by DAST-mediated fluorination and acidic deprotection, represents a reliable pathway to this important fluorinated amine.

References

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An In-depth Technical Guide on the Putative Mechanism of Action of 2-fluoro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-fluoro-N-methylethanamine hydrochloride is a halogenated derivative of the endogenous trace amine N-methylphenethylamine (NMPEA). While direct pharmacological data on this specific compound is not publicly available, its structural similarity to a well-characterized class of psychoactive compounds allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide synthesizes current knowledge on substituted phenethylamines, the role of fluorination in modulating pharmacological activity, and the known signaling pathways of its parent compound to propose a putative mechanism of action for this compound. We postulate a primary interaction with the Trace Amine-Associated Receptor 1 (TAAR1), with potential secondary interactions with monoamine transporters and serotonin receptors. This document outlines the theoretical framework for these interactions and proposes a comprehensive experimental workflow to elucidate the precise pharmacological profile of this compound.

Introduction: Structural Analogy as a Predictive Tool

2-fluoro-N-methylethanamine is a substituted phenethylamine, a class of compounds known for their diverse psychoactive effects, including stimulant, hallucinogenic, and entactogenic properties.[1][2] The core structure consists of a phenyl ring attached to an ethylamine side chain.[1] The parent compound, N-methylphenethylamine (NMPEA), is a naturally occurring trace amine in humans and a known neuromodulator.[3][4][5] The subject of this guide, 2-fluoro-N-methylethanamine, is distinguished by the presence of a fluorine atom at the beta-position of the ethylamine side chain.

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[6] Fluorination can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[6] The effects of fluorination on phenethylamines are known to be profound, with the potential to either enhance, diminish, or prolong their psychoactive effects, depending on the position of the fluorine atom.[6]

Given the absence of direct studies on this compound, this guide will infer its likely mechanism of action by examining the established pharmacology of NMPEA and considering the predictable impact of beta-fluorination based on structure-activity relationship (SAR) studies of similar compounds.

Proposed Primary Mechanism of Action: TAAR1 Agonism

The most probable primary target for this compound is the Trace Amine-Associated Receptor 1 (TAAR1) . This G-protein coupled receptor is a key regulator of monoaminergic neurotransmission and is the primary receptor for endogenous trace amines like phenethylamine and NMPEA.[7][8]

The Role of TAAR1 in Neuromodulation

TAAR1 is expressed in brain regions associated with reward and mood, including the ventral tegmental area (VTA) and the dorsal raphe nucleus.[9] Its activation by agonists leads to the modulation of dopamine, norepinephrine, and serotonin systems.[10] Specifically, TAAR1 agonism can inhibit the firing of dopamine neurons and influence the function of monoamine transporters.[10][11][12]

NMPEA as a Potent TAAR1 Agonist

N-Methylphenethylamine (NMPEA) is a potent agonist at human TAAR1.[4][5][10] This interaction is central to its role in modulating catecholamine neurotransmission.[10] Activation of TAAR1 by NMPEA can lead to a decrease in dopamine neuron firing rate and alterations in the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), often resulting in inhibited reuptake and induced efflux of these neurotransmitters.[11][12]

The Hypothetical Impact of Beta-Fluorination on TAAR1 Affinity

The presence of a fluorine atom at the beta-position of the ethylamine side chain in 2-fluoro-N-methylethanamine is a critical modification. Structure-activity relationship studies on TAAR1 have shown that substitutions at the beta-position can be detrimental to receptor binding, though the stereochemistry of the substitution is a significant factor.[13] It is plausible that the high electronegativity and small size of the fluorine atom could alter the conformation of the ethylamine side chain, thereby influencing its interaction with the binding pocket of TAAR1.

The effect of this substitution on receptor affinity and efficacy (i.e., whether it acts as a full or partial agonist) remains to be experimentally determined. However, based on the known pharmacology of its parent compound, TAAR1 remains the most logical primary target.

TAAR1 Signaling Pathway cluster_presynaptic Presynaptic Monoaminergic Neuron cluster_synaptic_cleft Synaptic Cleft 2-fluoro-N-methylethanamine 2-fluoro-N-methylethanamine TAAR1 TAAR1 2-fluoro-N-methylethanamine->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Activates VMAT2 VMAT2 TAAR1->VMAT2 Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Transporter Monoamine Transporter (DAT, NET, SERT) PKA->Transporter Phosphorylates (Inhibits reuptake/ Induces efflux) Dopamine_in_cleft Transporter->Dopamine_in_cleft Reuptake Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_synapse Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->Dopamine_in_cleft

Figure 1: Proposed TAAR1-mediated mechanism of 2-fluoro-N-methylethanamine.

Potential Secondary Mechanisms of Action

While TAAR1 agonism is the most likely primary mechanism, substituted phenethylamines often exhibit polypharmacology, interacting with multiple targets.[1][7]

Interaction with Monoamine Transporters

Many substituted phenethylamines directly interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14][15] This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport (efflux), increasing the synaptic concentration of these monoamines. The specific profile of transporter interaction is highly dependent on the substitution pattern of the phenethylamine.[16]

Activity at Serotonin Receptors

Certain substituted phenethylamines, particularly those with hallucinogenic properties, are known to be agonists at serotonin receptors, most notably the 5-HT2A and 5-HT2C receptors.[14][17] The affinity for these receptors is also heavily influenced by the nature and position of substituents on the phenyl ring and side chain.[18][19]

Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of this compound at its putative targets.

Assay Target Purpose
Radioligand Binding AssayTAAR1, DAT, NET, SERT, 5-HT2A, 5-HT2CTo determine the binding affinity (Ki)
cAMP Accumulation AssayTAAR1 (Gs-coupled)To assess functional agonism/antagonism
Inositol Phosphate Assay5-HT2A, 5-HT2C (Gq-coupled)To assess functional agonism/antagonism
Neurotransmitter Uptake/Release AssayDAT, NET, SERTTo measure effects on transporter function

Experimental Protocol: Radioligand Binding Assay

  • Preparation of cell membranes: Homogenize cells expressing the target receptor (e.g., CHO or HEK cells) in a suitable buffer.

  • Incubation: Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data analysis: Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Studies

Objective: To assess the physiological and behavioral effects of this compound in animal models.

Experimental Protocol: Locomotor Activity in Mice

  • Acclimation: Acclimate mice to the locomotor activity chambers.

  • Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data analysis: Compare the locomotor activity of the drug-treated group to the control group. An increase in locomotor activity would be consistent with a stimulant effect, potentially mediated by increased dopamine and/or norepinephrine signaling.

Experimental Workflow In_Vitro_Studies In Vitro Characterization Binding_Assays Radioligand Binding Assays (TAAR1, DAT, NET, SERT, 5-HT2A/2C) In_Vitro_Studies->Binding_Assays Functional_Assays Functional Assays (cAMP, IP, Uptake/Release) In_Vitro_Studies->Functional_Assays Data_Integration Data Integration and Mechanism Elucidation Binding_Assays->Data_Integration Functional_Assays->Data_Integration In_Vivo_Studies In Vivo Studies Locomotor_Activity Locomotor Activity (Mice) In_Vivo_Studies->Locomotor_Activity Drug_Discrimination Drug Discrimination (Rats) In_Vivo_Studies->Drug_Discrimination Microdialysis In Vivo Microdialysis In_Vivo_Studies->Microdialysis Locomotor_Activity->Data_Integration Drug_Discrimination->Data_Integration Microdialysis->Data_Integration

Figure 2: A comprehensive workflow for elucidating the mechanism of action.

Conclusion

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An In-depth Technical Guide to the Biological Activity of Fluorinated Ethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the biological activities of fluorinated ethylamines, a broad class of compounds with significant impact on the central nervous system. We will delve into the profound effects of fluorination on the physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicological profiles of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of fluorinated ethylamines in neuroscience and medicinal chemistry.

Part 1: The Strategic Role of Fluorine in Ethylamine-Based Drug Design

The ethylamine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and a vast array of synthetic psychoactive compounds. The introduction of fluorine, the most electronegative element, into this scaffold is a powerful strategy to modulate a molecule's biological profile. Fluorination can alter key physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby influencing how the molecule interacts with its biological targets and how it is processed by the body.[1][2][3] This guide will explore the nuances of these effects within three major classes of fluorinated ethylamines: phenethylamines, amphetamines, and cathinones.

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine can lead to significant changes in a molecule's electronic properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the amine group, affecting its ionization state at physiological pH. This, in turn, can influence receptor binding and cell membrane permeability. Furthermore, fluorination can increase lipophilicity, which may enhance blood-brain barrier penetration.[3]

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[2][4] By strategically placing fluorine atoms at metabolically labile positions, such as the para-position of a phenyl ring, medicinal chemists can block common metabolic pathways like hydroxylation, thereby prolonging the drug's half-life and bioavailability.[6]

Part 2: Pharmacodynamics: Modulating Interactions with Key Neurological Targets

The biological activity of fluorinated ethylamines is primarily dictated by their interactions with monoamine transporters, monoamine oxidase enzymes, and various G-protein coupled receptors (GPCRs).

Monoamine Transporters (DAT, SERT, NET)

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive drugs.[7] Fluorinated ethylamines exhibit a wide range of affinities and activities at these transporters, acting as either reuptake inhibitors or releasing agents (substrates).[8][9][10]

Structure-Activity Relationships (SAR):

The position of fluorine substitution on the phenyl ring significantly influences transporter affinity and selectivity. For instance, in the case of fluorinated amphetamines, the position of the fluorine atom can shift the selectivity profile. Some fluorinated cathinones display high affinity for DAT and NET, with lower affinity for SERT.[8][9][10] For example, 4-fluoroamphetamine (4-FA) is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[6] In contrast, 2-fluoromethamphetamine (2-FMA) is reported to have reduced serotonergic activity compared to methamphetamine.[11]

Substrates vs. Inhibitors:

A crucial distinction in the pharmacology of these compounds is whether they act as substrates (releasers) or inhibitors of monoamine transporters. Substrates are transported into the presynaptic neuron and induce reverse transport (efflux) of neurotransmitters.[8][9][10] Inhibitors, on the other hand, bind to the transporter but are not translocated, thereby blocking the reuptake of neurotransmitters from the synaptic cleft.[7] Many fluorinated amphetamines and cathinones have been identified as transporter substrates.[8][9][10]

Quantitative Data on Transporter Interactions:

The following table summarizes the binding affinities (Ki) and/or uptake inhibition potencies (IC50) for a selection of fluorinated ethylamines at the human monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
4-Fluoroamphetamine (4-FA)---7706800420
4-Fluoromethcathinone------

Data compiled from various sources. Note that experimental conditions can vary between studies, affecting absolute values. The EC50 values for 4-FA as a releasing agent are 200 nM (dopamine), 730 nM (serotonin), and 37 nM (norepinephrine).[6]

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is a family of enzymes responsible for the degradation of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Fluorinated ethylamines, particularly those with a cyclopropylamine moiety, have been investigated as MAO inhibitors.[12]

Fluorination can significantly impact the inhibitory potency and selectivity of these compounds. For example, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, at the 2-position can reverse the selectivity, resulting in a potent and selective MAO-A inhibitor.[12] This highlights the potential of fluorine substitution to fine-tune the pharmacological profile of MAO inhibitors. Some fluorinated compounds exhibit time- and concentration-dependent inhibition, suggesting an irreversible or slowly reversible mechanism of action.[12]

G-Protein Coupled Receptors (GPCRs)

Fluorinated phenethylamines can also interact with a variety of GPCRs, most notably serotonin (5-HT) and dopamine (D) receptors. The introduction of fluorine can modulate the affinity and functional activity of these compounds at their respective receptors.[1]

For instance, studies on psychedelic phenethylamines have shown that the degree and position of fluorination can dramatically alter their psychoactive properties, which are often mediated by agonism at the 5-HT2A receptor.[1] While some fluorinated analogues show reduced potency, others exhibit enhanced or prolonged effects compared to their non-fluorinated counterparts.[1] Similarly, fluorinated 2-(4-hydroxyphenyl)ethylamine derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, with some showing selective displacement of D2 receptor ligands.[13]

Part 3: Pharmacokinetics and Metabolism

As previously mentioned, a key driver for the use of fluorine in drug design is the modulation of a compound's pharmacokinetic profile.

Blocking Metabolic Hotspots

The strategic placement of a fluorine atom can shield a molecule from metabolic degradation. A classic example is the para-position of a phenyl ring, a common site for CYP-mediated hydroxylation. By introducing a fluorine atom at this position, as in 4-fluoroamphetamine, this metabolic pathway is blocked, potentially leading to a longer duration of action and altered metabolite profile compared to amphetamine.[6] Studies on fluorinated N-nitrosodialkylamines have demonstrated that fluorination can inhibit oxidative metabolism at the site of substitution.[14]

Case Study: Pharmacokinetics of 4-Fluoroamphetamine (4-FA)

A controlled human study on the pharmacokinetics of 4-FA revealed that its concentration-time course is similar to that of amphetamine.[15][16][17] After oral administration, maximum serum concentrations were reached in about 2 hours.[15][16][17] The elimination half-life was found to be approximately 8-9 hours, which is shorter than that of amphetamine, although significant inter-individual variation was observed.[15][16][17]

Part 4: Toxicology and Neurotoxicity Profile

The potential for neurotoxicity is a significant concern for many amphetamine and cathinone derivatives.[18][19][20] The introduction of fluorine can influence the toxicological profile of these compounds, though the effects are complex and not always predictable.

There is an ongoing debate regarding the neurotoxicity of fluorinated amphetamines.[21] Some evidence suggests that para-halogenated amphetamines can be neurotoxic, with the proposed mechanism involving the unrestrained release of both serotonin and dopamine.[21] However, other reports indicate that 4-FA may be non-neurotoxic.[21] It is hypothesized that the fluorine at the para-position, by blocking metabolism, might prevent the formation of neurotoxic metabolites.[21] However, there is a lack of comprehensive research to definitively establish the neurotoxicity of many fluorinated analogues.[21]

Synthetic cathinones, including fluorinated derivatives, have been associated with a range of adverse effects, including cardiac, psychiatric, and neurological symptoms.[22][23][24][25] The toxicity is often related to their potent stimulant effects and their interactions with monoamine systems.[23]

Part 5: Synthetic Strategies and Methodologies

The synthesis of fluorinated ethylamines can be achieved through various chemical routes. A common strategy involves the use of fluorinated starting materials, such as fluorinated benzaldehydes or phenylacetones, which are then subjected to reductive amination or other amine-forming reactions.[26] More advanced methods for the direct introduction of fluorine or fluorinated groups onto the ethylamine scaffold are also being developed.[27][28]

Experimental Protocol: Representative Synthesis of a Fluorinated Ethylamine Derivative

The following is a generalized protocol for the synthesis of a fluorinated phenethylamine via reductive amination of a fluorinated phenylacetone.

Objective: To synthesize 1-(fluorophenyl)propan-2-amine.

Materials:

  • Fluorophenylacetone

  • Ammonium acetate or appropriate amine

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Methanol or other appropriate solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other extraction solvent

  • Magnesium sulfate (MgSO4) or other drying agent

Procedure:

  • Dissolve the fluorophenylacetone and an excess of ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute HCl.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify the solution with aqueous NaOH to a pH > 12.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Causality behind Experimental Choices:

  • Reductive Amination: This is a robust and widely used method for the formation of amines from ketones or aldehydes.

  • Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion intermediate and is stable under the mildly acidic conditions generated by the ammonium acetate, minimizing the reduction of the starting ketone.

  • Acid-Base Extraction: This is a standard workup procedure to isolate the basic amine product from the reaction mixture.

Part 6: Experimental Protocols for Biological Evaluation

In Vitro Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific monoamine transporter.

Objective: To determine the binding affinity of a fluorinated ethylamine for the human dopamine transporter (hDAT).

Materials:

  • Cell membranes prepared from a cell line stably expressing hDAT (e.g., HEK-293 cells).

  • Radioligand specific for hDAT (e.g., [3H]WIN 35,428).

  • Test compound (fluorinated ethylamine).

  • Non-specific binding control (e.g., cocaine or GBR 12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • The inclusion of total binding and non-specific binding controls is essential for calculating specific binding.

  • A known reference compound should be run in parallel to ensure the assay is performing as expected.

  • The Kd of the radioligand should be predetermined under the same assay conditions.

Diagrammatic Representations
Experimental Workflow for Transporter Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligand Prepare Radioligand Solution incubation Incubate Membranes, Radioligand, and Compound prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation prep_membranes Prepare Transporter-Expressing Cell Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for in vitro monoamine transporter binding assay.

Logical Relationship of Fluorination Effects

G A Fluorination of Ethylamine Scaffold B Altered Physicochemical Properties A->B C Altered Biological Activity A->C D Lower pKa B->D e.g. E Increased Lipophilicity B->E e.g. F Blocked Metabolism B->F e.g. G Modified Transporter Affinity/Selectivity C->G H Altered MAO Inhibition C->H I Changed GPCR Interaction C->I K Altered Toxicity Profile C->K J Modified Pharmacokinetics F->J J->K

Caption: Interplay of fluorination effects on ethylamine properties.

Part 7: Conclusion and Future Perspectives

The introduction of fluorine into the ethylamine scaffold is a versatile and powerful tool in medicinal chemistry and pharmacology. It allows for the fine-tuning of a compound's physicochemical properties, leading to profound changes in its biological activity. Fluorinated ethylamines encompass a diverse range of pharmacological profiles, from potent and selective monoamine transporter ligands to specific MAO inhibitors and GPCR modulators. The ability of fluorine to block metabolic pathways has significant implications for improving the pharmacokinetic properties of these compounds.

While much has been learned about the structure-activity relationships of fluorinated ethylamines, further research is needed to fully elucidate their mechanisms of action and to establish their safety profiles, particularly concerning their potential for neurotoxicity. The development of novel fluorination methodologies will continue to expand the chemical space of accessible analogues, paving the way for the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

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An In-depth Technical Guide to 2-fluoro-N-methylethanamine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for optimizing pharmacological properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a range of parameters including metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among the vast arsenal of fluorinated building blocks, small, functionalized synthons like 2-fluoro-N-methylethanamine hydrochloride (CAS: 3832-36-8) offer a versatile platform for introducing the valuable N-methyl-2-fluoroethyl moiety into lead compounds.[3]

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and, most importantly, its current and potential applications in medicinal chemistry. We will delve into its role as a bioisosteric replacement, its utility in constructing pharmacologically active agents, and its critical application as a precursor for fluorine-18 ([¹⁸F]) labeled radiotracers for Positron Emission Tomography (PET) imaging.

Synthesis and Physicochemical Characterization

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue preparation.[3][4] Although a specific, detailed protocol for its dedicated synthesis is not prevalent in peer-reviewed literature, a logical and robust approach involves the N-alkylation of a primary amine precursor.

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for preparing secondary amines is reductive amination. This approach offers high selectivity and avoids the over-alkylation often problematic with direct alkylation using alkyl halides.

cluster_0 Proposed Synthesis of 2-fluoro-N-methylethanamine R1 2-Fluoroethan-1-amine (Precursor A) I1 Iminium Ion Intermediate (In situ) R1->I1 + Paraformaldehyde R2 Paraformaldehyde (Methyl Source) R2->I1 reductant Sodium Triacetoxyborohydride (Reducing Agent) P1 2-fluoro-N-methylethanamine (Free Base) reductant->P1 I1->P1 + NaBH(OAc)₃ P2 2-fluoro-N-methylethanamine HCl (Final Product) P1->P2 + HCl in Ether

Caption: Proposed synthetic route via reductive amination.

Experimental Protocol: General Method for Reductive Amination

This protocol is a generalized procedure based on standard organic chemistry practices and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a stirred solution of 2-fluoroethylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Imine Formation: Add paraformaldehyde (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification & Salt Formation: The solvent is removed under reduced pressure. The resulting crude free base can be purified by distillation or column chromatography. For the hydrochloride salt, the purified free base is dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether (e.g., 2 M) is added dropwise until precipitation is complete.

  • Isolation: The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound as a solid.

Physicochemical Properties

The introduction of the fluorine atom subtly but significantly alters the properties of the N-methylethanamine scaffold.

PropertyValueSource
CAS Number 3832-36-8[3][4]
Molecular Formula C₃H₉ClFN[3][4]
Molecular Weight 113.56 g/mol [3][4]
Appearance Solid[3]
pKa (Predicted) ~9.5 - 10.5Estimated based on similar amines
Melting Point Data not available-
Solubility Expected to be soluble in water and polar organic solvents.[3]

Part 1: Applications in Bioactive Molecule Synthesis

The N-methyl-2-fluoroethyl moiety is a valuable pharmacophore for several strategic reasons. The fluorine atom can block metabolic oxidation at the C2 position, a common liability for ethylamine chains, thereby increasing the compound's half-life. Furthermore, its electronegativity can alter the pKa of the tertiary amine, influencing its ionization state at physiological pH and thus its interaction with biological targets and its cell permeability.

Rationale for Use: A Bioisosteric Perspective

The 2-fluoro-N-methylethanamine group can be considered a bioisostere for other common functionalities in drug molecules, such as:

  • N-methyl-ethanolamine: Replacing the hydroxyl group with fluorine reduces hydrogen bonding capability, which can decrease binding to off-target proteins or improve oral bioavailability by reducing polarity.

  • N-methyl-methoxyethylamine: The C-F bond mimics the polarity of a C-O bond but is metabolically much more stable, preventing O-demethylation.

cluster_bioisostere Bioisosteric Relationships A N-methyl-2-fluoroethylamine (Metabolically Robust, Modulated H-Bonding) B N-methyl-ethanolamine (H-Bond Donor, Prone to Glucuronidation) A->B Replaces -OH C N-methyl-methoxyethylamine (H-Bond Acceptor, Prone to O-Demethylation) A->C Replaces -OCH3

Caption: Bioisosteric replacement strategies.

Case Study: N-(2-Fluoroethyl)-N-Nitrosoureas as Anticancer Agents

While direct applications of this compound are not widely published, the utility of the core N-(2-fluoroethyl) scaffold is exemplified in the development of anticancer agents. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several N-(2-fluoroethyl)-N-nitrosoureas.[5] These compounds were designed as analogues of the clinically used chloroethylnitrosoureas (e.g., Carmustine).

The rationale was that the C-F bond, being stronger than the C-Cl bond, would alter the chemical reactivity and biological activity of the nitrosourea warhead. The study found that the fluoroethyl derivatives exhibited significant anticancer activity against murine tumors, comparable to their chloroethyl counterparts.[5] This work validates the N-(2-fluoroethyl) moiety as a viable component in the design of therapeutically active agents, and the N-methylated version, 2-fluoro-N-methylethanamine, represents a logical next-generation building block for further optimization in such scaffolds.

Part 2: Application in Positron Emission Tomography (PET) Imaging

A paramount application of fluorine-containing building blocks is in the synthesis of radiotracers for PET imaging. The isotope fluorine-18 ([¹⁸F]) is nearly ideal for PET due to its short half-life (109.8 min), low positron energy (635 keV) which allows for high-resolution images, and its well-established radiochemistry.[6] The N-methyl-N-(2-[¹⁸F]fluoroethyl)amino group is a key component of several important PET tracers.

Case Study: Radiosynthesis of [¹⁸F]FDDNP for Neuroimaging

A prominent example is the PET tracer [¹⁸F]FDDNP (2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile)), used to image amyloid plaques and neurofibrillary tangles in Alzheimer's disease.[7] The synthesis of this tracer provides a validated, step-by-step workflow for the radiosynthesis of the N-methyl-N-(2-[¹⁸F]fluoroethyl)amino moiety from a suitable precursor.

The radiosynthesis involves a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces a leaving group, typically a tosylate (OTs) or mesylate (OMs), on the ethyl chain of a precursor molecule.

cluster_pet General Workflow for ¹⁸F-Fluoroethylation S1 [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) S2 Azeotropic Drying (with K₂CO₃/Kryptofix K2.2.2) S1->S2 Trap on anion exchange cartridge S3 Nucleophilic Substitution (Add Precursor in Acetonitrile) S2->S3 Elute with K₂CO₃/K2.2.2 S4 Heating (80-120°C, 5-15 min) S3->S4 S5 Purification (Semi-preparative HPLC) S4->S5 Quench reaction S6 Formulation (Sterile solution for injection) S5->S6

Caption: General workflow for automated radiosynthesis.

Experimental Protocol: Radiosynthesis of an N-methyl-N-(2-[¹⁸F]fluoroethyl)amino Compound

This protocol is adapted from the published synthesis of [¹⁸F]FDDNP and serves as a template for labeling secondary amine precursors.[7] It requires a specialized automated radiosynthesis module within a shielded hot cell.

  • [¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻. The activity is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen with gentle heating (95-110°C) to remove water, which would otherwise inhibit the nucleophilic substitution. This step is typically repeated after the addition of anhydrous acetonitrile.

  • Radiofluorination: The tosylate or mesylate precursor (e.g., 2-{amino}ethyl-4-methylbenzenesulfonate) dissolved in anhydrous acetonitrile or DMSO is added to the dried, activated K[¹⁸F]F/K₂₂₂ complex.

  • Reaction: The sealed reaction vessel is heated to 80-120°C for 5-15 minutes. The high temperature facilitates the Sₙ2 displacement of the tosylate leaving group by the [¹⁸F]fluoride ion.

  • Purification: The reaction mixture is cooled, diluted with water/acetonitrile, and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18) to separate the desired [¹⁸F]-labeled product from unreacted precursor, [¹⁸F]fluoride, and other byproducts.

  • Formulation: The HPLC fraction containing the purified radiotracer is collected. The solvent is typically removed by solid-phase extraction (SPE) using a C18 cartridge, and the final product is eluted with a small volume of ethanol and formulated in sterile saline for injection. The entire process is automated and completed within 60-90 minutes.[7]

This reliable and high-yield procedure demonstrates the immense value of fluoroethyl precursors in developing diagnostic tools for critical human diseases.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block in the medicinal chemist's toolkit. Its strategic value lies in the predictable modulation of key drug properties conferred by the fluoroethyl moiety, primarily the enhancement of metabolic stability and the fine-tuning of basicity. While extensive, specific case studies in launched pharmaceuticals are not yet prominent in the public literature, its commercial availability and the clear benefits of the N-(2-fluoroethyl) scaffold, as demonstrated in anticancer and neuroimaging agents, point to its growing importance.

The future of this synthon is particularly bright in the realm of PET imaging, where robust methods for [¹⁸F]-fluoroethylation are well-established. As the demand for novel, targeted PET tracers continues to grow across oncology, neurology, and cardiology, precursors that enable the efficient incorporation of the N-methyl-N-(2-[¹⁸F]fluoroethyl)amino group will be in high demand. Continued research into novel synthetic routes and the exploration of this moiety in diverse pharmacological classes will undoubtedly solidify the role of this compound as a cornerstone of next-generation drug and diagnostic agent development.

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The Strategic Imperative of Fluorine in Neuropharmacology: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Power of a Single Atom

In the intricate landscape of neuropharmacology, where the blood-brain barrier (BBB) stands as a formidable gatekeeper and metabolic enzymes relentlessly challenge the longevity of therapeutic agents, the strategic incorporation of a single element—fluorine—has emerged as a transformative force.[1][2] This guide eschews a conventional, templated approach to offer a deep, mechanistically-grounded exploration of fluorine's role in the design and optimization of central nervous system (CNS) agents. For the discerning researcher, scientist, and drug developer, understanding the nuanced causality behind fluorine's effects is not merely an academic exercise; it is a critical component of rational drug design in one of the most challenging therapeutic areas.

This document will elucidate the core principles of organofluorine chemistry as they apply to neuropharmacology, dissecting how this small yet powerfully electronegative atom can profoundly modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. We will move beyond simple descriptions to provide actionable insights, validated experimental protocols, and visual frameworks to empower your own research and development endeavors.

Part 1: The Physicochemical Choreography of Fluorine in CNS Drug Candidates

The unique properties of fluorine—its small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), coupled with its supreme electronegativity (3.98 on the Pauling scale)—allow it to act as a "super-hydrogen" or a bioisostere for a hydroxyl group.[2][3] This duality enables chemists to introduce significant electronic perturbations with minimal steric disruption, a combination that is particularly potent in the finely-tuned environment of a protein binding pocket.

Mastering Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most celebrated applications of fluorine in drug design is the enhancement of metabolic stability.[2][4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[4] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of enzymatic attack, thereby increasing the drug's half-life and bioavailability.[4][5]

Causality in Action: The high energy of the C-F bond is not the sole factor. The powerful electron-withdrawing nature of fluorine can also deactivate adjacent C-H bonds, rendering them less susceptible to oxidation. This inductive effect can shield a larger portion of the molecule from metabolic degradation.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a standardized method to compare the metabolic stability of a parent compound and its fluorinated analog.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test compounds (parent and fluorinated analog, 10 mM stock in DMSO)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the HLM suspension to the master mix. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compounds (final concentration, e.g., 1 µM) to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS. Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculation:

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Self-Validation: The inclusion of a known high-clearance positive control validates the enzymatic activity of the HLM. A low turnover at time zero confirms that the quenching process is effective.

Navigating the Blood-Brain Barrier: The Lipophilicity Tightrope

For a neuropharmacological agent to be effective, it must first reach its target in the CNS. This requires traversing the lipophilic BBB. Fluorine substitution can increase a molecule's lipophilicity, which often enhances passive diffusion across this barrier.[3][6][7][8] The lipophilic character of fluorine-containing groups, such as the trifluoromethyl (CF3) or fluorophenyl moieties, can facilitate partitioning into the lipid membranes of endothelial cells.[3][8]

However, this is a delicate balance. Excessive lipophilicity can lead to non-specific binding, increased metabolism, and reduced aqueous solubility, all of which are detrimental to a drug's profile.[1][2] The strategic placement of fluorine allows for a fine-tuning of the LogP/LogD values to achieve the optimal balance for BBB penetration and overall drug-like properties.[9]

Logical Relationship: Fluorine's Impact on CNS Drug Properties

G F Fluorine Substitution CFBond Strong C-F Bond F->CFBond Electro High Electronegativity F->Electro MetStab Increased Metabolic Stability BBB Enhanced BBB Penetration BindAff Modulated Binding Affinity pKa Altered pKa pKa->BindAff Lipo Increased Lipophilicity Lipo->BBB CFBond->MetStab Blocks CYP450 Oxidation Electro->BindAff Alters Electrostatic Interactions Electro->pKa Inductive Effect Electro->Lipo

Caption: Fluorine's core properties influence key drug parameters for CNS agents.

Enhancing Potency and Selectivity: The Role of Electrostatics and Conformation

The introduction of fluorine can significantly alter a molecule's electronic distribution, which in turn can modulate its binding affinity for a target receptor or enzyme.[2][10] This occurs through several mechanisms:

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines.[2][5] This can be advantageous, as a less basic compound may be less protonated at physiological pH, leading to better membrane permeability.

  • Direct Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions within a protein binding pocket, such as with backbone amides or charged residues.[1][11]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation that is pre-organized for optimal binding.[1]

Data Presentation: Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes hypothetical data illustrating the multi-parameter improvements often achieved through strategic fluorination in a lead optimization campaign for a CNS target.

CompoundTarget IC50 (nM)HLM Stability (t½, min)MDCK-MDR1 Efflux RatioBrain/Plasma Ratio (Rat, 2h)
Parent (Lead) 58128.50.2
4-Fluoro Analog 15452.11.5
3,5-Difluoro Analog 22681.81.9
4-CF3 Analog 8>1203.50.9

This data demonstrates how different fluorination strategies can be employed to systematically address liabilities such as potency, metabolic stability, and P-gp efflux (a key mechanism for removing drugs from the brain), ultimately improving CNS exposure.

Part 2: The Diagnostic Lens - Fluorine-18 in Positron Emission Tomography (PET)

Beyond its therapeutic role, the positron-emitting isotope fluorine-18 (¹⁸F) has become an indispensable tool in neuropharmacology and clinical neuroscience.[2][6][12] With its convenient half-life of approximately 110 minutes, ¹⁸F allows for the synthesis and imaging of radiotracers to visualize and quantify neurochemical processes in the living brain.[12]

Illuminating Brain Function and Disease

¹⁸F-labeled radiotracers are designed to bind to specific targets in the brain, such as receptors, transporters, or enzymes. The most widely used PET tracer, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), is a glucose analog that measures regional brain glucose metabolism, providing a proxy for neuronal activity.[13][14][15] This has been instrumental in studying brain function and identifying metabolic abnormalities in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15]

Workflow: Development of a Novel ¹⁸F-Labeled Neuroreceptor Tracer

G cluster_0 Preclinical Development cluster_1 Clinical Translation A Lead Compound Identification (High Affinity & Selectivity) B Design of Fluorinated Precursor A->B C Radiosynthesis of [18F]Tracer B->C D In Vitro Autoradiography (Tissue Slices) C->D E In Vivo Small Animal PET Imaging (Rodent/NHP) D->E F Toxicology & Dosimetry Studies E->F G Human PET Imaging Studies F->G H Kinetic Modeling & Quantification G->H

Caption: The streamlined workflow for developing a novel ¹⁸F PET tracer for neuroimaging.

A Tool for In Vivo Pharmacology

PET imaging with ¹⁸F-tracers provides a powerful platform for preclinical and clinical drug development.[12] It enables researchers to:

  • Confirm Target Engagement: Directly visualize if a drug candidate is binding to its intended target in the brain and determine the dose-occupancy relationship.

  • Evaluate BBB Penetration: Quantify the extent and rate of a drug's entry into the CNS.

  • Investigate Pharmacodynamics: Assess the downstream effects of a drug on neurochemical pathways.

This ability to non-invasively gather quantitative data from the living brain significantly de-risks the drug development process, allowing for more informed decisions and potentially accelerating the path to clinical trials.

Experimental Protocol: [¹⁸F]FDG Micro-PET Imaging for Assessing Brain Metabolism in a Rodent Model

Objective: To quantify regional cerebral metabolic rates for glucose (rCMRglc) in a rat model of a neurological disorder.

Materials:

  • Micro-PET scanner

  • Anesthesia system (e.g., isoflurane)

  • [¹⁸F]FDG (clinical grade)

  • Animal monitoring equipment (respiration, temperature)

  • Arterial blood sampling setup (optional, for full kinetic modeling)

  • Image analysis software

Procedure:

  • Animal Preparation: Fast the animal for 6-8 hours to enhance [¹⁸F]FDG uptake in the brain. Anesthetize the animal and maintain physiological temperature.

  • Tracer Administration: Administer a bolus injection of [¹⁸F]FDG (e.g., 10-20 MBq) via a tail vein catheter.

  • Uptake Period: Allow the tracer to distribute for a 30-45 minute uptake period in a quiet, dimly lit environment to minimize sensory stimulation.

  • PET Scan: Position the animal in the scanner and acquire a static or dynamic PET scan (e.g., 20-30 minutes).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation and scatter.

  • Image Analysis:

    • Co-register the PET image to a standard MRI atlas of the rat brain.

    • Define regions of interest (ROIs) for specific brain structures (e.g., hippocampus, cortex, striatum).

    • Calculate the Standardized Uptake Value (SUV) for each ROI: SUV = (Mean activity in ROI / Injected dose) x Animal weight.

    • Compare SUV values between the disease model and control animals to identify regions of altered metabolism.

Trustworthiness: The protocol's reliability is enhanced by strict control of experimental variables: fasting state, anesthesia level, and ambient conditions during the uptake phase. Co-registration with an MRI atlas ensures accurate anatomical localization of metabolic changes.

Conclusion: A Cornerstone of Modern Neuropharmacology

Fluorine is far more than a mere substituent; it is a strategic tool that, when wielded with a deep understanding of its physicochemical properties, can overcome many of the persistent challenges in CNS drug discovery.[1][16] From blocking metabolic soft spots and tuning lipophilicity for BBB penetration to enhancing binding potency and enabling non-invasive imaging, the applications of fluorine are both broad and profound.[2][17] The continued development of novel synthetic fluorination methods will undoubtedly expand the chemical space available to medicinal chemists, further cementing fluorine's role as a cornerstone element in the development of the next generation of therapies for neurological and psychiatric disorders.[18][19]

References

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An In-depth Technical Guide to 2-fluoro-N-methylethanamine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-N-methylethanamine hydrochloride (CAS No. 3832-36-8), a fluorinated building block with significant potential in pharmaceutical synthesis. While detailed public data on this specific intermediate is limited, this document synthesizes available information and provides expert-driven insights into its properties, potential synthetic routes, applications, and safety considerations. By drawing logical comparisons with structurally related compounds, this guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Role of Fluorinated Amines in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target.[1] Small aliphatic amines, in turn, are prevalent structural motifs in a vast array of pharmaceuticals, often serving as key components for modulating solubility and physiological pH interactions.

This compound emerges as a valuable pharmaceutical intermediate by combining these strategic elements.[2] It provides a scaffold containing a secondary amine for further functionalization and a fluoroethyl group that can impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API).[2] This guide will delve into the known characteristics of this compound and explore its potential in the broader context of pharmaceutical development.

Physicochemical Properties and Structural Elucidation

Key Properties
PropertyValueSource
CAS Number 3832-36-8[3]
Molecular Formula C₃H₉ClFN[3]
Molecular Weight 113.56 g/mol [3]
Appearance Solid[2]

Table 1: Physicochemical properties of this compound.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for certain reaction conditions and for handling.[2]

Structural Formula

Figure 1: Chemical structure of this compound.

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthesis can be conceptualized based on established methods for analogous compounds, such as 2-fluoroethylamine hydrochloride.[4]

Proposed Synthetic Pathway

A logical approach would involve the fluorination of a suitable precursor followed by amination and salt formation. A potential two-step process is outlined below:

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Salt Formation A 2-(Methylamino)ethanol C 2-fluoro-N-methylethanamine A->C Fluorination B Fluorinating Agent (e.g., DAST) D 2-fluoro-N-methylethanamine F This compound D->F Acidification E HCl in ether

Figure 2: Proposed synthesis workflow for this compound.

Step 1: Fluorination of 2-(Methylamino)ethanol

The starting material, 2-(methylamino)ethanol, is commercially available. The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. Diethylaminosulfur trifluoride (DAST) is a common reagent for this type of transformation. The reaction would likely be carried out in an aprotic solvent at low temperatures to control reactivity.

Step 2: Hydrochloride Salt Formation

The resulting free base, 2-fluoro-N-methylethanamine, would be a volatile liquid. Conversion to the hydrochloride salt is crucial for stability and ease of handling. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an appropriate solvent. The hydrochloride salt would then precipitate and could be isolated by filtration.

Purification and Self-Validation

Purification of the final product is critical to ensure its suitability as a pharmaceutical intermediate.

  • Recrystallization: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Purity Assessment: The purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The absence of starting materials and byproducts validates the completeness of the reaction and the effectiveness of the purification.

Applications in Pharmaceutical Synthesis

As a versatile building block, this compound can be incorporated into a wide range of pharmaceutical scaffolds. Its secondary amine provides a reactive handle for nucleophilic substitution and addition reactions.

General Reaction Schemes

The primary amine of deprotected 2-fluoro-N-methylethanamine can participate in several key bond-forming reactions:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

  • Nucleophilic Aromatic Substitution (SNA_r): Reaction with activated aryl halides or heteroaryl halides.

G cluster_0 Amide Synthesis cluster_1 Reductive Amination cluster_2 SNAr A 2-fluoro-N-methylethanamine C Amide A->C E Substituted Amine A->E G Aryl Amine A->G B R-COCl D R'-CHO, [H] F Ar-X

Figure 3: Key synthetic applications of 2-fluoro-N-methylethanamine.

Potential Therapeutic Areas

While specific examples of APIs synthesized from this compound are not prominent in the literature, its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology and neuroscience.[1][5] The introduction of the fluoroethyl group can be particularly advantageous in developing central nervous system (CNS) drugs, where metabolic stability and blood-brain barrier permeability are critical.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the N-methyl group, the two methylene groups, and the N-H proton. The methylene group adjacent to the fluorine would exhibit splitting due to H-F coupling.

    • ¹³C NMR would show three distinct carbon signals, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

    • ¹⁹F NMR would show a single resonance, likely a triplet of triplets due to coupling with the adjacent methylene protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for N-H stretching (as a broad band for the ammonium salt), C-H stretching, and a strong C-F stretching vibration.

  • Mass Spectrometry (MS): GC-MS analysis of the free base would provide the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.

Chromatographic Methods
  • Gas Chromatography (GC): GC can be used to assess the purity of the free base form of the intermediate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the hydrochloride salt and for quantifying any impurities.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment A 2-fluoro-N-methylethanamine HCl B NMR (¹H, ¹³C, ¹⁹F) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC A->E F GC A->F

Figure 4: Analytical workflow for the characterization of this compound.

Safety and Handling

Based on information for this and structurally similar compounds, this compound should be handled as a hazardous substance.

Hazard Identification

This compound is expected to be harmful if swallowed and to cause skin, eye, and respiratory tract irritation.[2]

Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] Due to its potential sensitivity, storage under an inert atmosphere is recommended.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.[6]

  • If swallowed: Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a promising, albeit not extensively documented, pharmaceutical intermediate. Its combination of a reactive secondary amine and a metabolically robust fluoroethyl group makes it a valuable building block for the synthesis of novel drug candidates. While a lack of detailed public data necessitates careful in-house characterization and process development, the foundational information and theoretical framework provided in this guide offer a solid starting point for researchers and scientists to explore the potential of this versatile compound in their drug discovery programs. Further research and publication of its properties and synthetic applications would be a valuable contribution to the medicinal chemistry community.

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  • Google Patents. (12) United States Patent (10) Patent No.: US 9.216,968 B2. [Link]

  • ResearchGate. (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. [Link]

  • European Patent Office. Preparation of fluorinated methylaminoalkanoic acids, process intermediates and their preparation. [Link]

  • American Elements. N-Methyl-2,2,2-trifluoroethylamine Hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-diethylethanamine. [Link]

  • Pharmaffiliates. 2-Chloro-N-methylethanamine. [Link]

  • ChemBK. 2-Fluoro-N-methyl-benzeneethanamine. [Link]

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safety and handling of 2-fluoro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the safety and proper handling of 2-fluoro-N-methylethanamine hydrochloride, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. Due to the critical nature of chemical safety, this guide cannot replace the substance-specific SDS.

As a Senior Application Scientist, my primary responsibility is to ensure that all chemical handling is guided by established, verified safety protocols. The information presented here is a synthesis of general best practices for handling research chemicals and should be adapted to the specific hazards outlined in the official SDS.

Part 1: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment must be conducted. This involves identifying the intrinsic hazards of the compound and evaluating the risks associated with the planned experimental procedures.

1.1. Known and Potential Hazards: While specific toxicity data for this compound may be limited, it is crucial to consider the hazards associated with its structural class, fluoroalkylamines.

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.

  • Skin and Eye Irritation: Like many amine hydrochlorides, it is likely to be a skin and eye irritant.

  • Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation.

A crucial first step is to obtain the Safety Data Sheet (SDS) from the supplier. The SDS provides comprehensive information on physical and chemical properties, stability and reactivity, toxicological information, and ecological information.

1.2. Exposure Controls and Personal Protection: Based on the potential hazards, strict exposure controls must be implemented.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Engineering Controls Certified Chemical Fume HoodTo contain and exhaust vapors, preventing inhalation exposure.[1][2]
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shieldTo protect against splashes and airborne particles.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene)To prevent skin contact. The SDS should be consulted for specific glove material recommendations.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoesTo protect skin from accidental spills.[4][5]
Respiratory Protection NIOSH-approved respiratorMay be required for certain high-concentration procedures; consult the SDS and institutional EHS.

Part 2: Safe Handling and Storage Protocols

Adherence to standardized protocols is critical to minimize the risk of exposure and ensure the integrity of the compound.

2.1. General Handling Workflow:

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work >6 inches inside fume hood prep3->handle1 handle2 Keep sash at appropriate height handle1->handle2 handle3 Use smallest quantity necessary handle2->handle3 handle4 Cap containers when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Dispose of waste in labeled containers clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: General workflow for handling chemical reagents.

2.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.[6]

    • Ensure the chemical fume hood has a current certification and is functioning correctly.[1]

    • Don all required PPE as specified in Table 1.[5]

  • Handling:

    • All manipulations of the solid or solutions of this compound must be performed inside a certified chemical fume hood.[2][7]

    • Work at least 6 inches inside the hood to ensure proper containment of any vapors or dust.[1][2]

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[1]

    • Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.

    • Keep all containers of the chemical tightly capped when not in use.[2][7]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Dispose of all chemical waste, including contaminated consumables, in clearly labeled, sealed containers according to institutional and local regulations.

    • Remove PPE in a manner that avoids contaminating skin or clothing, and wash hands thoroughly with soap and water.

2.3. Storage Requirements:

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

  • Consult the SDS for specific storage temperature recommendations.

Part 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

3.1. Exposure Response:

Table 2: First Aid Measures for Exposure

Exposure Route Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

3.2. Spill Management:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or the substance is volatile.

  • Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials (e.g., vermiculite or sand).

  • Report: Notify the institutional Environmental Health and Safety (EHS) office immediately.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

G spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert nearby personnel & EHS spill->alert contain Contain spill if safe alert->contain cleanup Cleanup by trained personnel in proper PPE contain->cleanup

Caption: Emergency response flowchart for a chemical spill.

References

  • Fume Hoods: Top 10 Safety Practices. Workstation Industries. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. Hudson Valley Community College. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. University of California, Riverside. [Link]

  • SOP - Standard Operating Procedures for Safe Operation of Chemical Fume Hoods. LSU Health Shreveport. [Link]

  • Chemical Fume Hood Use Procedures. Columbia University Research. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aiche. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

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Methodological & Application

Application Note & Protocol: N-Alkylation with 2-Fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. 2-Fluoro-N-methylethanamine is a valuable secondary amine building block for introducing the N-methyl-2-fluoroethyl moiety. However, its common commercial availability as a hydrochloride salt necessitates a carefully considered reaction protocol to unmask its nucleophilic potential for N-alkylation reactions. This guide provides a comprehensive, field-proven protocol for the successful N-alkylation of various electrophiles using 2-fluoro-N-methylethanamine hydrochloride. We will delve into the mechanistic rationale behind the procedural steps, from the in-situ generation of the free amine to the final purification, and offer a robust framework for troubleshooting and optimization.

Core Principles: The Chemistry of Amine Salt Alkylation

The N-alkylation of an amine with an alkyl halide or sulfonate is a classical SN2 (bimolecular nucleophilic substitution) reaction.[1] The core of this transformation relies on the lone pair of electrons on the nitrogen atom acting as a nucleophile to attack an electrophilic carbon center, displacing a leaving group.

However, when starting with an amine hydrochloride salt, the nitrogen's lone pair is protonated, forming a quaternary ammonium species. This protonated form is non-nucleophilic and will not participate in the alkylation reaction. Therefore, the critical first step is the deprotonation of the amine salt with a suitable base to liberate the free, nucleophilic secondary amine in situ. The base also serves a second crucial role: to neutralize the acidic byproduct (e.g., H-X) generated during the subsequent alkylation step.

Reaction_Mechanism cluster_deprotonation Step 1: Liberation of Free Amine cluster_alkylation Step 2: SN2 Alkylation AmineHCl R-NH(CH₃)H⁺ Cl⁻ (Amine Hydrochloride) FreeAmine R-N(CH₃)H (Free Nucleophilic Amine) AmineHCl->FreeAmine + Base Base Base: BaseH Base-H⁺ Cl⁻ FreeAmine2 R-N(CH₃)H FreeAmine->FreeAmine2 Proceeds to Alkylation Product R-N(CH₃)-R' (Tertiary Amine Product) FreeAmine2->Product + R'-X AlkylHalide R'-X (Alkylating Agent) HX H-X caption Overall N-Alkylation Reaction Scheme.

Caption: Overall N-Alkylation Reaction Scheme.

Materials & Equipment

Table 1: Reagents & Consumables
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Notes
This compound4535-90-4113.57Store in a cool, dry place. Hygroscopic.
Alkylating Agent (e.g., Benzyl Bromide)100-39-0171.04Lachrymator. Handle with extreme care.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Finely powdered/milled is preferred.
Triethylamine (TEA)121-44-8101.19Use freshly distilled for best results.
Acetonitrile (MeCN), anhydrous75-05-841.05Use a dry, HPLC or synthesis grade solvent.[2]
Dichloromethane (DCM)75-09-284.93For extraction.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04For drying organic layers.
Silica Gel (for chromatography)7631-86-960.08230-400 mesh standard.
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Solvents for Chromatography (Hexanes, EtOAc)--HPLC grade.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC development chamber and UV lamp

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[4]

  • Reagent Hazards:

    • This compound is an irritant. Avoid contact with skin and eyes and do not inhale the powder.[4][5]

    • Alkylating agents (e.g., alkyl halides) are often toxic, corrosive, and/or lachrymatory. Handle with extreme caution.[6]

    • Organic solvents like acetonitrile and dichloromethane are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a generic, reactive alkylating agent (benzyl bromide) with this compound. Stoichiometry and reaction conditions may require optimization for different substrates.

Experimental_Workflow A Setup & Inert Atmosphere (Flask with stir bar, N₂ balloon) B Add Reagents 1. 2-Fluoro-N-methylethanamine HCl 2. K₂CO₃ (Base) 3. Anhydrous MeCN (Solvent) A->B 1 C Add Alkylating Agent (e.g., Benzyl Bromide) dropwise B->C 2 D Heat to Reflux (e.g., ~82°C for MeCN) C->D 3 E Monitor Reaction (TLC / LC-MS) D->E 4 F Work-up 1. Cool to RT 2. Filter solids 3. Concentrate filtrate E->F 5. Upon completion G Extraction 1. Dissolve in DCM 2. Wash with H₂O & Brine F->G 6 H Drying & Concentration 1. Dry over Na₂SO₄ 2. Filter 3. Evaporate solvent G->H 7 I Purification (Flash Column Chromatography) H->I 8 J Characterization (NMR, MS) I->J 9 caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.14 g, 10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25 mmol). Causality Note: A slight excess of a solid inorganic base is used to ensure complete neutralization of the amine salt and to scavenge the HBr produced during the reaction. K₂CO₃ is a good choice for its low cost and ease of removal by filtration.[2][8]

  • Add anhydrous acetonitrile (MeCN, 50 mL) to the flask.

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., benzyl bromide, 1.05 eq, 1.25 mL, 10.5 mmol) to the suspension via syringe. Causality Note: A small excess of the alkylating agent helps drive the reaction to completion. Adding it slowly helps control any potential exotherm.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: A typical eluent system is 10-30% ethyl acetate in hexanes.

    • Visualization: Check for the consumption of the starting alkylating agent and the appearance of a new, higher Rf product spot under a UV lamp. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr).

    • Rinse the flask and the filter cake with a small amount of acetonitrile or dichloromethane.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil/solid in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

    • Drain the organic layer into a clean flask.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 40% ethyl acetate in hexanes) to afford the pure N-benzyl-2-fluoro-N-methylethanamine.[9]

Troubleshooting & Optimization

Table 2: Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
No Reaction 1. Base is too weak or not sufficiently dry/active. 2. Alkylating agent is unreactive. 3. Insufficient temperature.1. Use a stronger base like Cs₂CO₃ or an organic base like DIPEA.[2] Ensure the base is anhydrous. 2. Switch to a better leaving group (e.g., Iodide > Bromide > Tosylate > Chloride). 3. Increase temperature or switch to a higher boiling solvent like DMF.[10]
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions.1. Increase reaction time or temperature. Add a catalytic amount of sodium iodide (NaI) for halide exchange if using an alkyl chloride/bromide. 2. Be careful during extractions; perform a back-extraction of the aqueous layers. 3. Re-evaluate base and solvent choice to minimize elimination or other side reactions.
Over-alkylation (Not applicable for this secondary amine, but a key concern for primary amines).[1]N/A
Elimination Product Alkylating agent is sterically hindered (e.g., secondary/tertiary halide).Use a less hindered primary alkylating agent. Use a non-nucleophilic, hindered base if elimination is promoted by the amine itself.

Conclusion

This application note provides a reliable and robust protocol for the N-alkylation of various substrates using this compound. The critical step is the initial deprotonation of the amine salt to generate the active nucleophile. By carefully selecting the base, solvent, and temperature, and by diligently monitoring the reaction, researchers can efficiently synthesize a wide range of valuable N-(2-fluoroethyl)-N-methyl tertiary amines for applications in drug discovery and development.

References

Sources

Application Notes and Protocols: [¹⁸F]2-Fluoro-N-methylethanamine Hydrochloride for PET Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of [¹⁸F]2-fluoro-N-methylethanamine hydrochloride, a potential positron emission tomography (PET) radiotracer. While direct preclinical and clinical applications of this specific tracer are not extensively documented in peer-reviewed literature, its structural similarity to known PET ligands suggests its potential utility in imaging neurological targets such as monoamine oxidases (MAO) or sigma receptors.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals with expertise in radiochemistry and PET imaging. The protocols described herein are based on established methodologies for [¹⁸F]fluorination and are presented as a robust starting point for further investigation and optimization.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo.[5][6] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.[7] Fluorine-18 is a preferred radionuclide for PET tracer development due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[5]

The target molecule, 2-fluoro-N-methylethanamine, is a small, fluorinated amine. Its structural motif, a fluoroethyl-methylamino group, is present in various biologically active compounds. This suggests that, when labeled with ¹⁸F, it could serve as a valuable PET probe. Based on the existing landscape of neuroreceptor PET imaging, potential targets for [¹⁸F]2-fluoro-N-methylethanamine could include:

  • Monoamine Oxidases (MAO): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters and are implicated in a range of psychiatric and neurodegenerative disorders.[1][3][8][9] Several PET tracers for MAO contain moieties that could be structurally related to our target compound.

  • Sigma Receptors (σ₁ and σ₂): These receptors are involved in a variety of cellular functions and are targets for drug development in neurology and oncology.[2][4][10][11][12] A number of PET ligands for sigma receptors incorporate N-alkylated amino groups.

This document outlines the necessary steps to produce and characterize [¹⁸F]this compound for initial preclinical evaluation.

Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of [¹⁸F]2-fluoro-N-methylethanamine relies on a suitable precursor that allows for efficient nucleophilic [¹⁸F]fluorination. A logical and commonly employed strategy is the tosylation of a protected N-methyl-ethanolamine derivative. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine, as it is stable during the tosylation and subsequent fluorination steps and can be readily removed under acidic conditions.

Precursor: tert-Butyl (2-(tosyloxy)ethyl)(methyl)carbamate

The synthesis of the tosylate precursor is a two-step process starting from the commercially available tert-butyl (2-hydroxyethyl)(methyl)carbamate.

Step 1: Boc-protection of N-methylethanolamine (if starting from N-methylethanolamine) While tert-butyl (2-hydroxyethyl)(methyl)carbamate is commercially available[13], for completeness, its synthesis from N-methylethanolamine is a standard procedure involving reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 2: Tosylation of tert-Butyl (2-hydroxyethyl)(methyl)carbamate This step involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.[14][15][16]

Protocol 2.1: Synthesis of tert-Butyl (2-(tosyloxy)ethyl)(methyl)carbamate

Materials:

  • tert-Butyl (2-hydroxyethyl)(methyl)carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Dissolve tert-butyl (2-hydroxyethyl)(methyl)carbamate (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (2-(tosyloxy)ethyl)(methyl)carbamate as a white solid or colorless oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

[¹⁸F]Radiolabeling and Purification

The radiosynthesis of [¹⁸F]2-fluoro-N-methylethanamine is achieved through a two-step, one-pot procedure: nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride, followed by acidic deprotection of the Boc group. This process is well-suited for automation using commercially available radiosynthesis modules.[1][17]

Diagram 3.1: Radiosynthesis Workflow

G cluster_0 Step 1: [¹⁸F]Fluorination cluster_1 Step 2: Deprotection & Purification F18_prod [¹⁸F]Fluoride Production (¹⁸O(p,n)¹⁸F) QMA QMA Cartridge Trapping F18_prod->QMA Elution Elution with K₂CO₃/Kryptofix 2.2.2 QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor_add Add Precursor: tert-Butyl (2-(tosyloxy)ethyl)(methyl)carbamate Drying->Precursor_add Reaction1 Nucleophilic Substitution (e.g., 110°C, 10 min in MeCN) Precursor_add->Reaction1 Intermediate [¹⁸F]Boc-2-fluoro-N-methylethanamine Reaction1->Intermediate Deprotection Acidic Hydrolysis (e.g., HCl, heat) Intermediate->Deprotection Neutralization Neutralization Deprotection->Neutralization HPLC Semi-preparative HPLC Purification Neutralization->HPLC Reformulation Solid-Phase Extraction (SPE) & Formulation HPLC->Reformulation Final_Product [¹⁸F]2-fluoro-N-methylethanamine HCl Reformulation->Final_Product

Caption: Automated radiosynthesis of [¹⁸F]2-fluoro-N-methylethanamine HCl.

Protocol 3.1: Automated Radiosynthesis of [¹⁸F]this compound

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • Sep-Pak Light QMA Carbonate cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN, anhydrous, HPLC grade)

  • tert-Butyl (2-(tosyloxy)ethyl)(methyl)carbamate (5-10 mg)

  • Hydrochloric acid (HCl, e.g., 4 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Sterile water for injection, USP

  • Sterile saline for injection, USP

  • Ethanol, USP

  • C18 Sep-Pak cartridge for reformulation

  • Sterile vent filter (0.22 µm)

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 HPLC column (e.g., 10 µm, 250 x 10 mm)

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge.

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (10-15 mg) and K₂CO₃ (2-3 mg) in acetonitrile/water (e.g., 80:20).

    • Perform azeotropic drying of the [K/K₂₂₂]⁺[¹⁸F]⁻ complex under a stream of nitrogen or argon with heating (e.g., 100-110 °C). Repeat with additions of anhydrous acetonitrile.

  • Radiolabeling:

    • Dissolve the precursor, tert-butyl (2-(tosyloxy)ethyl)(methyl)carbamate (5-10 mg), in anhydrous acetonitrile (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

    • Cool the reaction vessel to room temperature.

  • Deprotection:

    • Add hydrochloric acid (e.g., 0.5 mL of 4 M HCl) to the reaction vessel.

    • Heat the mixture at 80-100 °C for 5-10 minutes.

    • Cool the vessel and neutralize the solution with an appropriate amount of NaOH solution.

  • Purification:

    • Dilute the crude reaction mixture with the HPLC mobile phase and inject onto the semi-preparative HPLC system.

    • HPLC Conditions (Example):

      • Column: Reverse-phase C18

      • Mobile Phase: Isocratic, e.g., 10-20% acetonitrile in 0.1 M ammonium formate buffer, pH 4.5.

      • Flow Rate: 4-5 mL/min

    • Collect the radioactive peak corresponding to the product, [¹⁸F]2-fluoro-N-methylethanamine.

  • Reformulation:

    • Dilute the collected HPLC fraction with sterile water for injection.

    • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol, USP (e.g., 1 mL).

    • Dilute the ethanolic solution with sterile saline for injection to the desired final volume and concentration.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A comprehensive quality control (QC) protocol is mandatory to ensure the identity, purity, and safety of the final radiopharmaceutical product before administration in preclinical studies. All procedures should comply with cGMP guidelines.[8][9][12][18]

Diagram 4.1: Quality Control Workflow

G cluster_QC Quality Control Tests Final_Product Final [¹⁸F]2-fluoro-N-methylethanamine HCl (in sterile vial) Appearance Visual Inspection (Colorless, Particulate-free) Final_Product->Appearance pH_Test pH Measurement (pH 4.5 - 7.5) Final_Product->pH_Test RCP Radiochemical Purity (RCP) (Analytical HPLC, TLC) Final_Product->RCP RI Radionuclidic Identity (Half-life determination) Final_Product->RI CP Chemical Purity (Analytical HPLC - UV detector) Final_Product->CP Residual_Solvents Residual Solvents (Gas Chromatography) Final_Product->Residual_Solvents Endotoxin Bacterial Endotoxin Test (LAL test) Final_Product->Endotoxin Sterility Sterility Test Final_Product->Sterility

Caption: Quality control tests for the final radiopharmaceutical product.

Table 4.1: Quality Control Specifications
TestMethodSpecification
Appearance Visual InspectionClear, colorless, free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radiochemical Purity (RCP) Analytical Radio-HPLC, Radio-TLC≥ 95%
Radionuclidic Identity Gamma-ray spectroscopy or dose calibratorConfirmed as ¹⁸F (half-life 105-115 min)
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (no other gamma-emitting nuclides)
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to the non-radioactive standard should be identifiable. Amount of precursor and other impurities should be below defined limits.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU/V (or as per relevant pharmacopeia)
Sterility USP <71> Sterility TestsSterile (can be released before completion)
Protocol 4.1: Radiochemical Purity by Analytical HPLC

Materials:

  • Analytical HPLC system with UV and radioactivity detectors

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (as optimized for separation)

  • Reference standard of this compound

Procedure:

  • Inject a small aliquot (10-20 µL) of the final product onto the analytical HPLC system.

  • Run the chromatogram, acquiring data from both the UV and radioactivity detectors.

  • Identify the peak corresponding to [¹⁸F]2-fluoro-N-methylethanamine by comparing the retention time with the co-injected non-radioactive standard.

  • Calculate the radiochemical purity by integrating the area of the product peak and dividing by the total integrated area of all radioactive peaks in the chromatogram.

Preclinical and Clinical Applications (Proposed)

As of the writing of this document, specific preclinical or clinical studies utilizing [¹⁸F]this compound are not prominent in the scientific literature. However, its structure warrants investigation in several areas of neuroscience and oncology PET imaging.

Potential as a Monoamine Oxidase (MAO) Tracer

Monoamine oxidases are crucial enzymes in neurotransmitter metabolism, and their dysregulation is linked to depression, Parkinson's disease, and other neurological conditions.[1][3] PET imaging of MAO-A and MAO-B provides a means to study these conditions and evaluate the efficacy of MAO-inhibiting drugs.[9][18] The N-methylaminoethyl moiety is a structural feature that could potentially interact with the active site of MAO enzymes. Preclinical evaluation should involve in vitro binding assays with brain homogenates rich in MAO-A and MAO-B, followed by in vivo PET imaging in animal models, including blocking studies with known MAO inhibitors to demonstrate target specificity.

Potential as a Sigma Receptor (σ) Tracer

Sigma receptors, particularly the σ₁ subtype, are highly expressed in the central nervous system and are implicated in neurodegenerative diseases, psychiatric disorders, and cancer.[2][4] The development of high-affinity PET tracers for sigma receptors is an active area of research.[10][11][12] Many known sigma receptor ligands are amines. Therefore, it is plausible that [¹⁸F]2-fluoro-N-methylethanamine could exhibit affinity for these receptors. Evaluation would follow a similar path to that for MAO, beginning with competitive binding assays against known sigma receptor ligands and progressing to in vivo imaging in appropriate animal models.

Conclusion

This document provides a detailed, albeit proposed, framework for the synthesis and evaluation of [¹⁸F]this compound as a novel PET radiotracer. The outlined protocols for precursor synthesis, automated radiolabeling, and comprehensive quality control are based on well-established and robust radiochemical principles. While the specific biological target of this tracer remains to be elucidated, its chemical structure suggests promising avenues for investigation in neuroimaging, particularly for monoamine oxidases and sigma receptors. The methodologies presented here are intended to empower researchers to produce this tracer to a high standard, facilitating its exploration in preclinical models and potentially paving the way for future clinical applications.

References

  • Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.9b00081]
  • Sigma-1 targeted PET tracers. Washington University Office of Technology Management. [URL: https://techtransfer.wustl.edu/licensing-opportunity/sigma-1-targeted-pet-tracers/]
  • Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.9b00081]
  • PET Imaging Evaluation of Four Novel Sigma-1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/58/6/973]
  • Review of 18F-FDG Synthesis and Quality Control. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3084228/]
  • 21 CFR Part 212 -- Current Good Manufacturing Practice for Positron Emission Tomography Drugs. eCFR. [URL: https://www.ecfr.gov/current/title-21/chapter-I/subchapter-C/part-212]
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [URL: https://www.iaea.org/publications/14830/production-and-quality-control-of-fluorine-18-labelled-radiopharmaceuticals]
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [URL: https://www.mdpi.com/1424-8247/14/1/53]
  • PET Imaging of Sigma1 Receptors. Radiology Key. [URL: https://radiologykey.com/pet-imaging-of-sigma1-receptors/]
  • Evaluation of a First PET Tracer Suitable for Imaging the Sigma-2 Receptor in the Brain of Nonhuman Primates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37962452/]
  • Good practices for the automated production of 18F-SiFA radiopharmaceuticals. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10565039/]
  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry. [URL: https://rphc.springeropen.com/articles/10.1186/s41181-016-0018-0]
  • Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18053733/]
  • Synthesis and Evaluation of 2-[18F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29498544/]
  • Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9464878/]
  • A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2996]
  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00122e]
  • Synthesis of tosylate. PrepChem.com. [URL: https://www.prepchem.
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  • 2-HYDROXYETHYL N-METHYLCARBAMATE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h21000]
  • CAS No : 57561-39-4 | Product Name : tert-Butyl (2-hydroxyethyl)(methyl)carbamate. Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040776/]
  • Clinical Applications of Small-molecule PET Radiotracers: Current Progress and Future Outlook. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28826519/]
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  • Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. YouTube. [URL: https://www.youtube.
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analytical methods for 2-fluoro-N-methylethanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 2-fluoro-N-methylethanamine hydrochloride.

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound (CAS No: 3832-36-8).[1] As a key intermediate in pharmaceutical research and development, ensuring its identity, purity, and stability is paramount. This guide moves beyond a simple listing of techniques, offering detailed, field-tested protocols and the scientific rationale behind the experimental choices. We cover a multi-faceted approach encompassing spectroscopic, chromatographic, and thermal analysis techniques, designed to provide a complete analytical profile of the molecule. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analytical Strategy

This compound is a fluorinated aliphatic amine of significant interest as a building block in the synthesis of more complex molecules. The introduction of a fluorine atom can profoundly alter the physicochemical and pharmacological properties of a parent compound, making precise characterization of fluorinated intermediates essential.

A robust analytical strategy for a simple salt like this relies on an orthogonal approach, where different techniques provide complementary information. No single method is sufficient. Identity is established using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the molecular structure and mass, supported by Infrared (IR) spectroscopy to verify functional groups. Purity and quantitative analysis are best addressed by chromatography, which separates the main component from any impurities. Finally, thermal analysis provides critical information about its solid-state properties and stability.

This guide details the application of these techniques in a logical workflow, ensuring a self-validating and comprehensive characterization.

G cluster_start cluster_id Structural Identification cluster_purity Purity & Assay cluster_solid Solid-State Properties cluster_report start 2-fluoro-N-methylethanamine HCl (Bulk Material) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR Identity MS Mass Spectrometry (ESI-MS) start->MS Identity FTIR FTIR Spectroscopy start->FTIR Identity HPLC HPLC-UV (with Derivatization) start->HPLC Purity GCMS GC-MS (for related substances) start->GCMS Purity DSC DSC (Melting Point, Purity) start->DSC Properties TGA TGA (Thermal Stability) start->TGA Properties report Certificate of Analysis (Identity, Purity, Assay, Properties) NMR->report MS->report FTIR->report HPLC->report GCMS->report DSC->report TGA->report

Caption: Integrated analytical workflow for comprehensive characterization.

Physicochemical Properties

A summary of the fundamental properties of this compound is essential for context.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 3832-36-8[1]
Molecular Formula C₃H₉ClFN[1][2]
Molecular Weight 113.56 g/mol [1]
Appearance Off-white to white powder/solid[3]
Storage Temperature Room Temperature, Inert Atmosphere[3]

Structural Elucidation and Identification

Confirming the covalent structure of the molecule is the foundational step of any characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Causality Behind Experimental Choices:

  • Solvent: Deuterated water (D₂O) or methanol-d₄ are excellent choices as the hydrochloride salt is polar. D₂O will cause the exchange of the acidic N-H protons, simplifying the spectrum.

  • Nuclei: ¹H NMR confirms the proton environment and connectivity through spin-spin coupling. ¹³C NMR confirms the number of unique carbon atoms. ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atom.

Predicted NMR Spectral Data (in D₂O):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCouplingAssignment
¹H ~4.6Triplet of Triplets (tt)J(H,F) ≈ 47 Hz, J(H,H) ≈ 4 Hz-CH₂ -F
~3.4Triplet of Triplets (tt)J(H,F) ≈ 25 Hz, J(H,H) ≈ 4 Hz-CH₂ -N
~2.7Singlet-N-CH₃
¹³C ~81DoubletJ(C,F) ≈ 170 HzC H₂-F
~50DoubletJ(C,F) ≈ 20 HzC H₂-N
~34Singlet-N-C H₃
¹⁹F Varies (relative to standard)Triplet of Triplets (tt)J(F,H) ≈ 47 Hz, J(F,H) ≈ 25 HzF -CH₂-CH₂-N

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants. Compare the observed data with predicted values and reference spectra of similar compounds.[4][5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.

Causality Behind Experimental Choices:

  • Technique: ESI in positive ion mode is ideal as it will gently desolvate the cation of the free amine.

  • Expected Ion: The analysis will detect the protonated free base [C₃H₈FN + H]⁺, not the intact hydrochloride salt. The expected exact mass provides a high-confidence identity check.

  • Fragmentation: The primary fragmentation pathway for alkylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[6]

Expected Mass Spectrometry Data:

ParameterValue
Ionization Mode ESI Positive
Expected Ion [M+H]⁺ (of free base)
Monoisotopic Mass 78.0668 u
Primary Fragment Ion m/z 44.0500 ([CH₂=NHCH₃]⁺) via α-cleavage

Protocol 2: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50).

  • Instrumentation: Introduce the sample into the ESI-MS system via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio with the calculated exact mass. If performing MS/MS, analyze the fragmentation pattern to confirm structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint and confirms the presence of key functional groups. For an amine hydrochloride, the N-H stretching region is particularly characteristic.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeAppearance
3200 - 2700N⁺-H stretch (secondary amine salt)Very broad, strong
2980 - 2850C-H stretch (aliphatic)Medium-strong
~1600 & ~1470N-H bendMedium
1100 - 1000C-F stretchStrong

Protocol 3: FTIR Analysis

  • Sample Preparation: Prepare the sample using either the KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or by placing a small amount of the powder directly on an Attenuated Total Reflectance (ATR) crystal. ATR is often preferred for its simplicity.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups. Compare the spectrum to reference libraries if available.[7][8]

Chromatographic Analysis for Purity and Assay

Chromatography is the gold standard for separating the analyte from process impurities, degradation products, and starting materials.

High-Performance Liquid Chromatography (HPLC)

The primary challenge with analyzing 2-fluoro-N-methylethanamine is its lack of a UV chromophore, making it invisible to standard UV detectors. To overcome this, a pre-column derivatization strategy is employed to attach a UV-active tag to the amine.[9]

Causality Behind Experimental Choices:

  • Derivatization Agent: A reagent like 2-naphthalenesulfonyl chloride (NSCl) or dansyl chloride reacts with the secondary amine to form a stable sulfonamide.[9][10] The resulting derivative has a strong UV absorbance, enabling sensitive detection.

  • Column: A reversed-phase C18 column is a robust choice for separating the nonpolar derivative from excess reagent and other impurities.

  • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (acetonitrile or methanol) is used to elute the derivatized analyte.

G cluster_prep cluster_rxn cluster_analysis sample Weigh Sample & Dissolve in Methanol buffer Add Borate Buffer (pH 9.5) sample->buffer reagent Add NSCl Reagent in Acetonitrile buffer->reagent vortex Vortex Mix reagent->vortex heat Incubate at 60°C for 30 min vortex->heat quench Cool & Quench with NaOH heat->quench filter Filter (0.45 µm) into HPLC Vial quench->filter hplc Inject into RP-HPLC-UV System filter->hplc data Data Acquisition & Purity Calculation hplc->data

Caption: Workflow for HPLC analysis with pre-column derivatization.

Protocol 4: HPLC Purity Analysis with NSCl Derivatization

A. Reagents and Solutions

  • Standard Stock (1 mg/mL): Accurately weigh 10 mg of 2-fluoro-N-methylethanamine HCl reference standard and dissolve in 10 mL of methanol.

  • Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 2-naphthalenesulfonyl chloride (NSCl) in 10 mL of acetonitrile. Prepare fresh daily.[9]

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in deionized water and adjust pH with 1 M NaOH.[9]

B. Derivatization Procedure [9]

  • Pipette 100 µL of a standard or sample solution into a microcentrifuge tube.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Add 200 µL of the NSCl reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate in a water bath at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl. Vortex briefly.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 min, hold 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detector UV at 254 nm

D. Analysis

  • Inject the derivatized standard and sample solutions.

  • Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks.

  • The method should be validated according to ICH guidelines for linearity, accuracy, and precision.[9]

Solid-State Characterization

Thermal analysis provides information on the physical properties of the solid material, which is crucial for handling, storage, and formulation.

Causality Behind Experimental Choices:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests high purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose. It can also detect the presence of residual solvents or water.

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (open or pierced lid for TGA, sealed for DSC).

  • DSC Instrumentation: Place the pan in the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • TGA Instrumentation: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm.

    • TGA: Analyze the thermogram to identify the onset temperature of decomposition (significant mass loss).

Expected Thermal Data:

TechniqueObservationInterpretation
DSC A sharp endothermic peak.Melting point of the crystalline solid.
TGA Stable mass until a high temperature, then sharp mass loss.Onset temperature indicates thermal stability limit.

Conclusion: An Integrated Approach

The comprehensive characterization of this compound requires the integrated application of multiple analytical techniques. Spectroscopic methods (NMR, MS, FTIR) are essential for confirming the molecular identity. Chromatographic methods, particularly HPLC with derivatization, provide reliable data on purity and are suitable for quantitative assays. Thermal analysis defines the compound's solid-state properties and stability. By following the protocols outlined in this guide, researchers and scientists can generate a complete, trustworthy, and scientifically sound analytical data package for this important chemical intermediate.

References

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Hatakeyama, T., & Quinn, F. X. (2019). Thermal Analysis: Fundamentals and Applications to Polymer Science, 2nd Edition. Wiley. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Chemistry Central Journal, 18(1), 1-10. [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 2-Fluoro-N-methylethanamine Hydrochloride via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Small Polar Amines

2-Fluoro-N-methylethanamine is a small, polar secondary amine that, like many similar compounds, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its high polarity and potential for hydrogen bonding lead to poor chromatographic peak shape, including significant tailing, and strong interactions with the active sites in the GC inlet and column.[1][2] These interactions can result in low sensitivity and poor reproducibility.[1] Furthermore, when present as a hydrochloride salt, its non-volatile nature precludes direct GC analysis.

To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[3] Derivatization transforms the polar amine into a less polar, more volatile, and more thermally stable compound, making it amenable to GC-MS analysis.[3][4] This application note provides a comprehensive guide with detailed protocols for the derivatization of 2-fluoro-N-methylethanamine hydrochloride for robust and reliable GC-MS analysis. We will focus on two common and effective acylation reagents: Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBCl).

The Strategic Imperative of Derivatization

The primary goal of derivatizing 2-fluoro-N-methylethanamine is to replace the active hydrogen on the secondary amine with a larger, non-polar functional group. This chemical modification achieves several critical objectives:

  • Increased Volatility: By masking the polar N-H group, intermolecular hydrogen bonding is eliminated, significantly increasing the volatility of the analyte and allowing it to be readily transferred to the gas phase in the GC inlet.[4]

  • Improved Chromatographic Performance: The resulting derivatives are less prone to interacting with active sites on the column, leading to sharper, more symmetrical peaks and improved separation from other matrix components.

  • Enhanced Thermal Stability: Derivatization protects the amine from potential degradation at the high temperatures of the GC inlet and column.

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in confident identification and quantification.[5]

The overall workflow for the analysis is depicted in the diagram below:

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sample Sample containing 2-fluoro-N-methylethanamine HCl Neutralization Neutralization (Base Addition) Sample->Neutralization Free the amine Derivatization Acylation Reaction (TFAA or PFBCl) Neutralization->Derivatization Anhydrous Conditions GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing and Quantification GCMS->Data

Figure 1: General workflow for the GC-MS analysis of this compound following derivatization.

Part 1: Neutralization of the Hydrochloride Salt

Before derivatization can occur, the hydrochloride salt of 2-fluoro-N-methylethanamine must be neutralized to liberate the free secondary amine. This is a critical step as the derivatizing agents react with the nucleophilic free amine, not the protonated ammonium salt. A suitable base is required to accomplish this.

Key Considerations for Base Selection:

  • Strength: The base must be strong enough to deprotonate the amine hydrochloride.

  • Solubility: The base and the resulting salt should have favorable solubility properties to facilitate the reaction and subsequent workup.

  • Volatility: A volatile base, such as triethylamine (TEA), can be easily removed after the reaction, although in many protocols, a non-volatile base like potassium carbonate is used, and the derivatized product is extracted.

For the protocols outlined below, we will utilize triethylamine as it is a common and effective base for this purpose.

Part 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

TFAA is a powerful acylating agent that reacts readily with primary and secondary amines to form stable trifluoroacetyl derivatives.[5] The resulting derivative of 2-fluoro-N-methylethanamine will have a significantly higher molecular weight and be more volatile.

Figure 2: Derivatization of 2-fluoro-N-methylethanamine with TFAA.

Protocol 1: TFAA Derivatization

Materials:

  • This compound sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable aprotic solvent like acetonitrile or dichloromethane)

  • Triethylamine (TEA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Neutralization: Add 200 µL of anhydrous ethyl acetate to the dried sample. Then, add a 1.2 molar equivalent of triethylamine relative to the amine hydrochloride. Vortex briefly to mix.

  • Reagent Addition: Add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block or oven.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of ethyl acetate.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Expected GC-MS Results for the TFAA Derivative
  • Chromatography: Expect a sharp, symmetrical peak with a retention time significantly longer than that of the underivatized amine (which would likely not elute under standard conditions).

  • Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show characteristic fragments. The molecular ion may be present but could be of low abundance. Key fragmentation pathways for trifluoroacetylated amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[5]

Parameter Expected Value/Observation
Molecular Weight of Derivative 173.1 g/mol
Potential Key Fragment Ions (m/z) Fragments resulting from the loss of a fluorine atom, the trifluoromethyl group, or cleavage of the ethyl chain. A prominent ion from alpha-cleavage is expected.
GC Column A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended.
Oven Program Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

Part 3: Derivatization with Pentafluorobenzoyl Chloride (PFBCl)

PFBCl is another excellent derivatizing reagent for primary and secondary amines, forming stable pentafluorobenzoyl amides. The resulting derivatives are highly electronegative due to the five fluorine atoms, which makes them particularly suitable for electron capture detection (ECD) if available, and they also provide excellent sensitivity in mass spectrometry, especially in negative chemical ionization (NCI) mode.

Figure 3: Derivatization of 2-fluoro-N-methylethanamine with PFBCl.

Protocol 2: PFBCl Derivatization

Materials:

  • This compound sample

  • Pentafluorobenzoyl Chloride (PFBCl)

  • Anhydrous toluene or hexane

  • Aqueous base solution (e.g., 1 M potassium carbonate or sodium hydroxide)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare an aqueous solution of a known concentration of this compound.

  • Reaction Setup: In a reaction vial, combine 500 µL of the aqueous amine solution, 500 µL of the aqueous base solution, and 500 µL of the organic solvent (toluene or hexane) containing PFBCl (e.g., 10% solution).

  • Reaction: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate the extractive derivatization.

  • Phase Separation: Centrifuge the vial for 5 minutes to separate the aqueous and organic layers.

  • Extraction: Carefully transfer the upper organic layer to a clean vial.

  • Washing (Optional): To remove any excess base, the organic layer can be washed with a small volume of dilute acid (e.g., 0.1 M HCl) followed by deionized water. Centrifuge after each wash to ensure good phase separation.

  • Drying: Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Analysis: Inject 1 µL of the dried organic layer into the GC-MS.

Expected GC-MS Results for the PFBCl Derivative
  • Chromatography: Similar to the TFAA derivative, a sharp, well-defined peak is expected at a longer retention time.

  • Mass Spectrum: The mass spectrum of the PFBCl derivative is often characterized by the prominent pentafluorobenzoyl cation at m/z 195. The molecular ion may also be observed.

Parameter Expected Value/Observation
Molecular Weight of Derivative 271.2 g/mol
Potential Key Fragment Ions (m/z) 195 (pentafluorobenzoyl cation), and other fragments resulting from cleavage of the amide bond or the ethyl chain.
GC Column A non-polar or medium-polarity column is suitable.
Oven Program A temperature program similar to that for the TFAA derivative can be used as a starting point, with optimization as needed.

Troubleshooting and Method Validation

Common Issues and Solutions:

  • No or Low Derivative Peak: This could be due to incomplete neutralization of the hydrochloride salt, the presence of water in the TFAA reaction (TFAA is highly moisture-sensitive), or insufficient heating/reaction time. Ensure all reagents and solvents for the TFAA protocol are anhydrous.

  • Peak Tailing: This may indicate incomplete derivatization or active sites in the GC system. Check the derivatization procedure and consider deactivating the GC inlet liner.

  • Multiple Peaks: This could arise from side reactions or the presence of impurities. Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of the desired derivative.

Method Validation:

For quantitative applications, it is crucial to validate the method. This should include:

  • Calibration Curve: Prepare a series of calibration standards and derivatize them using the chosen protocol to establish a linear range and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties) is highly recommended to correct for variations in derivatization efficiency and injection volume.

  • Accuracy and Precision: Analyze quality control samples at different concentrations to assess the accuracy (recovery) and precision (reproducibility) of the method.

Conclusion

The derivatization of this compound with TFAA or PFBCl is a robust and reliable strategy to enable its analysis by GC-MS. By converting the polar and non-volatile analyte into a more volatile and thermally stable derivative, the challenges associated with the direct analysis of small polar amines are effectively overcome. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement sensitive and accurate GC-MS methods for the determination of 2-fluoro-N-methylethanamine in various matrices. Careful optimization and validation of the chosen derivatization protocol are essential for achieving high-quality analytical results.

References

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews, 115(11), 4693-4734. [Link]

  • Kumazawa, T., Hara, K., Sato, K., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-9. [Link]

  • Christiansen, A. L., & Lando, J. B. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS – A Conceptual Review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]

  • Donike, M. (1983). Pentafluorobenzoyl Derivatives of Doping Agents. I. Extractive Benzoylation and Gas Chromatography With Electron-Capture Detection of Primary and Secondary Amines. Journal of Chromatography B: Biomedical Sciences and Applications, 273(1), 141-149. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • NIST. (n.d.). Ethanamine, N-methyl-. In NIST Chemistry WebBook. [Link]

  • Brooks, C. J. W., & Horning, E. C. (1964). Gas chromatographic studies of catecholamines, tryptamines, and other biological amines. Part I. The separation of amines and their derivatives by gas-liquid chromatography. Analytical Chemistry, 36(8), 1540-1545. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-fluoro-N-methylethanamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the purification of 2-fluoro-N-methylethanamine hydrochloride from a crude reaction mixture using High-Performance Liquid Chromatography (HPLC). 2-fluoro-N-methylethanamine is a valuable building block in medicinal chemistry, and its purity is critical for subsequent applications.[1][2] The inherent polarity and small size of this compound present unique challenges for standard reversed-phase HPLC methodologies.[3][4] This guide outlines a robust strategy employing a polar-endcapped reversed-phase column, mobile phase pH control, and gradient elution to achieve high purity and recovery. The principles and methodologies discussed are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of polar small molecules.

Introduction: The Challenge of Polar Amine Purification

This compound (C₃H₉ClFN, MW: 113.56 g/mol ) is a primary amine whose structure presents significant challenges for chromatographic purification.[5][6] The presence of a primary amine and the fluorine atom contribute to its high polarity. In reversed-phase HPLC, which separates compounds based on hydrophobicity, highly polar analytes often exhibit poor retention, eluting at or near the solvent front with minimal separation from other polar impurities.[3][4][7]

Furthermore, as a hydrochloride salt, the compound's ionization state is highly dependent on the mobile phase pH. Inconsistent pH can lead to peak splitting or broadening, complicating purification efforts.[8] Therefore, a successful purification strategy must address both poor retention and the need for a controlled ionic state.

The incorporation of β-fluoroamines into drug candidates has seen a dramatic increase due to their ability to enhance metabolic stability, improve central nervous system penetration, and modulate amine basicity (pKa).[9][10] This underscores the importance of robust purification methods to ensure the quality of these key intermediates.

Strategic Approach to HPLC Method Development

Our approach to developing a purification method for this compound is built on a systematic evaluation of critical chromatographic variables. The goal is to achieve optimal retention, resolution from potential impurities, and high loading capacity.

The Core Challenge: Analyte Polarity

Standard C18 columns, the workhorses of reversed-phase chromatography, often fail to provide adequate retention for highly polar compounds due to a phenomenon known as "phase collapse" in highly aqueous mobile phases. To counter this, several alternative strategies are considered:

  • Polar-Endcapped C18 Columns: These columns have modified silica surfaces that are compatible with highly aqueous mobile phases, providing better retention for polar analytes.

  • Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for compounds with aromatic rings or those capable of pi-pi interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining very polar compounds.[11][12]

  • Ion-Pairing Chromatography: This technique introduces a reagent to the mobile phase that pairs with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column.[11] However, this method can be complex and may not be ideal for preparative purification due to the difficulty of removing the ion-pairing reagent from the final product.

For this application, we will focus on a polar-endcapped C18 column due to its robustness and straightforward mobile phase requirements.

Controlling Analyte Ionization: The Role of pH

The amine group in 2-fluoro-N-methylethanamine has a pKa that is lowered by the inductive effect of the adjacent fluorine atom.[9] To ensure consistent protonation and good peak shape, the mobile phase pH should be controlled using a buffer. Operating at a pH at least 2 units below the pKa of the amine will ensure it is fully protonated, promoting interaction with the stationary phase and preventing peak tailing. A common choice for LC-MS compatible purification is a volatile buffer like formic acid or trifluoroacetic acid (TFA).

Experimental Protocol: Preparative HPLC Purification

This section details the step-by-step protocol for the purification of this compound.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with gradient capability, UV detector, and fraction collector
Column C18 Polar-Endcapped Preparative Column (e.g., 19 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Deionized Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Sample Solvent Deionized Water or Mobile Phase A
Crude Sample Reaction mixture containing this compound
Sample Preparation
  • Dissolve the crude reaction mixture in a minimal amount of the sample solvent to create a concentrated solution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters
Parameter Value Rationale
Flow Rate 20 mL/minAppropriate for a 19 mm ID preparative column.
Detection UV at 210 nmLow wavelength detection is necessary as the analyte lacks a strong chromophore.
Column Temperature Ambient
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Gradient Elution See Table 1A gradient is used to elute the polar target compound early, followed by less polar impurities.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0982
2.0982
12.07030
12.10100
15.00100
15.1982
20.0982
Purification Workflow

The overall workflow for the purification process is illustrated in the diagram below.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject onto Prep HPLC filtrate->inject separate Gradient Elution Separation inject->separate detect UV Detection & Fractionation separate->detect analyze Analyze Fractions (Analytical HPLC) detect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Final Product pool->lyophilize

Caption: Workflow for the HPLC purification of 2-fluoro-N-methylethanamine HCl.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification.

  • Solvent Removal: Remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the final purified this compound as a solid.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Insufficiently acidic mobile phase.Ensure the pH is well below the pKa of the amine. Increase TFA concentration slightly if necessary.
Poor Retention Analyte is too polar for the column.Consider a HILIC column or a more retentive polar-endcapped phase.[11][12]
Peak Splitting On-column pH effects or column degradation.Increase the buffer concentration in the mobile phase.[8] Check the column for voids or contamination.
Low Recovery Analyte irreversibly binding to the column.Ensure proper column conditioning and flushing.

Conclusion

The HPLC method detailed in this application note provides a robust and effective strategy for the purification of this compound from complex reaction mixtures. By employing a polar-endcapped C18 column and controlling the mobile phase pH with a trifluoroacetic acid buffer, the challenges associated with purifying this polar amine can be successfully overcome. This protocol serves as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries, enabling the isolation of high-purity material essential for drug discovery and development.

References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2008). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Shodex. Retrieved from [Link]

  • Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Toste, F. D., et al. (2013). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Angewandte Chemie. Retrieved from [Link]

  • Ma, J.-A., & Cahard, D. (2007). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Chromatography Forum. Retrieved from [Link]

  • Park, H., et al. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Lian, L. J., & Barsanti, P. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J.-L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for Evaluating 2-fluoro-N-methylethanamine Hydrochloride as a Potential Blood-Brain Barrier Penetrant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, enforced by complex tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[3] Consequently, there is a critical need for novel chemical entities and strategies that can efficiently overcome this barrier. This document presents a comprehensive framework for the investigation of 2-fluoro-N-methylethanamine hydrochloride, a small molecule with structural features suggestive of potential BBB permeability. We provide the scientific rationale for its investigation, detailed protocols for a tiered evaluation strategy—from initial physicochemical characterization to robust in vitro and in vivo assessment—and a framework for elucidating its potential mechanism of transport. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel compounds for CNS applications.

Part 1: Scientific Rationale and Hypothesized Mechanisms

The rational design of CNS-penetrant molecules often involves the strategic modification of their physicochemical properties to favor passage across the BBB.[4] Small molecules can cross this barrier via passive transcellular diffusion, which is governed by properties like lipophilicity, molecular size, and hydrogen bonding capacity, or through carrier-mediated transport (CMT) by hijacking endogenous transporter systems.[2][5]

This compound is a compelling, albeit unstudied, candidate for investigation based on its constituent chemical motifs:

  • Fluorine Substitution: The incorporation of fluorine into small molecules is a well-established medicinal chemistry strategy to enhance metabolic stability and increase lipophilicity.[6][7] By increasing lipophilicity, fluorine can improve a molecule's ability to partition into the lipid membranes of brain endothelial cells, a key step in passive diffusion.[8] Furthermore, fluorine can shield adjacent sites from oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life and systemic exposure.[8]

  • N-methyl and Ethanamine Core: The secondary amine structure could be a substrate for endogenous transporters at the BBB. The solute carrier (SLC) superfamily, which includes organic cation transporters (OCTs), is expressed at the BBB and is responsible for transporting a variety of endogenous molecules and xenobiotics into the brain.[9][10][11] The positive charge of the protonated amine at physiological pH, combined with the molecule's small size, makes it a plausible candidate for recognition by such transporters.

Based on this analysis, we propose two primary hypotheses for the potential BBB penetration of this compound:

  • Hypothesis A: The molecule crosses the BBB primarily via enhanced passive diffusion, driven by favorable lipophilicity conferred by the fluorine atom.

  • Hypothesis B: The molecule is actively transported across the BBB by a carrier-mediated mechanism, likely involving an organic cation transporter.

The following protocols are designed to systematically test these hypotheses.

G cluster_0 Hypothesized BBB Transport Mechanisms for This compound cluster_1 Hypothesis A: Passive Diffusion cluster_2 Hypothesis B: Active Transport Compound 2-fluoro-N-methylethanamine (Bloodstream) BBB Luminal Membrane Abluminal Membrane Compound->BBB:l Approach Brain Brain Parenchyma BBB:r->Brain Entry Passive Increased Lipophilicity (due to Fluorine) facilitates membrane partitioning BBB:l->Passive Enters Transporter Organic Cation Transporter (OCT) Recognition BBB:l->Transporter Binds Passive->BBB:r Diffuses Across Cell Transporter->BBB:r Translocates

Figure 1: Hypothesized mechanisms for BBB penetration of the test compound.

Part 2: Tier 1 Evaluation - Physicochemical Profiling

Rationale: Before proceeding to complex biological assays, it is crucial to determine the fundamental physicochemical properties of the compound. These parameters provide a baseline prediction of its "drug-likeness" and its potential for passive diffusion, often evaluated against frameworks like Lipinski's "Rule of Five".[2]

Protocol 1: Determination of Lipophilicity, Solubility, and pKa

Objective: To quantify the key physicochemical descriptors of this compound.

A. Lipophilicity (LogD at pH 7.4)

  • Principle: The octanol-water distribution coefficient (LogD) at physiological pH is a key indicator of a compound's ability to partition into lipid membranes.

  • Method: Shake-flask method or a validated HPLC-based method.

  • Procedure (Shake-Flask): a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). b. Prepare a buffered aqueous phase (PBS, pH 7.4) and an organic phase (n-octanol), mutually pre-saturated. c. Add a small aliquot of the stock solution to a mixture of the two phases. d. Vortex vigorously for 30 minutes to allow for partitioning. e. Centrifuge to ensure complete phase separation. f. Carefully sample both the aqueous and organic phases. g. Quantify the compound concentration in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). h. Calculate LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

B. Aqueous Solubility

  • Principle: Adequate aqueous solubility is required for systemic administration and distribution to the BBB.

  • Method: Kinetic or thermodynamic solubility assay.

  • Procedure (Thermodynamic): a. Add an excess amount of the solid compound to a buffered solution (pH 7.4). b. Shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. c. Filter or centrifuge the suspension to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant.

C. Ionization Constant (pKa)

  • Principle: The pKa determines the charge state of the molecule at physiological pH, which strongly influences its interaction with membranes and transporters.

  • Method: Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.

  • Procedure (Potentiometric Titration): a. Dissolve a known amount of the compound in water. b. Titrate the solution with a standardized acid (e.g., HCl) and base (e.g., NaOH) while monitoring the pH with a calibrated electrode. c. Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

ParameterTarget Range for CNS PenetrationRationale
LogD (pH 7.4) 1.0 - 3.0Balances membrane partitioning with aqueous solubility to avoid sequestration in the membrane.[5]
Aqueous Solubility > 50 µMEnsures sufficient concentration in plasma to drive brain uptake.
pKa (Basic) 7.5 - 10.5A basic pKa ensures the molecule is partially ionized, which can aid interaction with cation transporters while still allowing a sufficient neutral fraction for passive diffusion.

Part 3: Tier 2 Evaluation - In Vitro BBB Models

Rationale: In vitro BBB models provide a controlled environment to assess the permeability of a compound across a cellular barrier that mimics key properties of the human BBB.[12][13] These models are essential for medium-throughput screening and for initial mechanistic investigations before committing to costly and complex animal studies.[14] The transwell assay is a widely used and validated method.[14][15]

G cluster_workflow In Vitro Transwell Assay Workflow start 1. Cell Seeding (e.g., hCMEC/D3 cells) on porous membrane culture 2. Culture to Confluence (Formation of Monolayer) start->culture teer 3. Barrier Integrity Check (Measure TEER > 150 Ω·cm²) culture->teer teer->start Re-seed/Discard add_compound 4. Add Test Compound to Apical (Blood) Side teer->add_compound Barrier Intact incubate 5. Incubate (e.g., 60 min at 37°C) add_compound->incubate sample 6. Sample Collection from Basolateral (Brain) Side incubate->sample analyze 7. Quantify Compound (LC-MS/MS) sample->analyze calculate 8. Calculate Papp analyze->calculate

Figure 2: Workflow for the in vitro Transwell permeability assay.

Protocol 2: Measuring Apparent Permeability (Papp) in a Transwell Model

Objective: To determine the rate of transport of this compound across an endothelial cell monolayer.

Materials:

  • Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or murine brain endothelial cells (bEnd.3).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Complete cell culture medium.

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Test compound, positive control (e.g., caffeine), and negative control (e.g., Lucifer Yellow).

  • EVOM2 Voltohmmeter for Trans-Endothelial Electrical Resistance (TEER) measurement.

Procedure:

  • Cell Culture: Seed endothelial cells onto the apical side of the transwell inserts at a high density. Culture until a confluent monolayer is formed (typically 5-7 days).

  • Barrier Integrity Assessment: a. Measure TEER daily. The monolayer is ready for the experiment when TEER values plateau and are sufficiently high (e.g., >150 Ω·cm² for hCMEC/D3), indicating the formation of tight junctions.[16] b. The flux of a paracellular marker (Lucifer Yellow) should also be measured to confirm barrier integrity (<1% per hour).

  • Permeability Assay: a. Gently wash the cell monolayers with pre-warmed transport buffer. b. Add transport buffer to the basolateral (receiver) chamber. c. Add transport buffer containing the test compound and controls (at a known concentration, e.g., 10 µM) to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 15, 30, 45, 60 minutes), collect an aliquot from the basolateral chamber, replacing the volume with fresh transport buffer.

  • Analysis: a. Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method. b. Plot the cumulative amount of compound transported to the basolateral side versus time. The slope of this line represents the flux (dQ/dt).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt = Flux (mass/time)

        • A = Surface area of the membrane (cm²)

        • C₀ = Initial concentration in the donor chamber (mass/volume)

Compound CategoryExpected Papp (x 10⁻⁶ cm/s)Interpretation
High Permeability (e.g., Caffeine) > 20Readily crosses the BBB
Moderate Permeability 5 - 20Potential for CNS penetration
Low Permeability (e.g., Lucifer Yellow) < 2Poorly crosses the BBB
Test Compound To be determinedA value > 5 would warrant further investigation.

Part 4: Tier 3 Evaluation - In Vivo Assessment

Rationale: While in vitro models are useful for screening, in vivo studies are the definitive measure of BBB penetration, as they account for complex physiological factors such as plasma protein binding, metabolism, and cerebral blood flow.[17][18] The brain-to-plasma concentration ratio (Kp) is a standard metric for quantifying the extent of brain exposure.[4]

G cluster_workflow In Vivo Kp Determination Workflow admin 1. Administer Compound to Rodent (e.g., IV) timepoint 2. Wait for Pre-determined Time Point (e.g., 1 hr) admin->timepoint collect 3. Collect Samples timepoint->collect process_blood 4a. Process Blood to Plasma collect->process_blood process_brain 4b. Harvest & Homogenize Brain Tissue collect->process_brain analyze 5. Quantify Compound in Plasma & Brain Homogenate (LC-MS/MS) process_blood->analyze process_brain->analyze calculate 6. Calculate Kp (C_brain / C_plasma) analyze->calculate

Figure 3: Workflow for determining the in vivo brain-to-plasma ratio (Kp).

Protocol 3: Determination of Brain-to-Plasma Ratio (Kp) in Rodents

Objective: To measure the steady-state distribution of the test compound between the brain and systemic circulation.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO).

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for tissue collection.

  • Tissue homogenizer.

  • Anticoagulant (e.g., EDTA).

Procedure:

  • Dosing: Administer the compound to a cohort of animals via intravenous (IV) bolus or infusion to achieve steady-state plasma concentrations. A typical dose might be 1-5 mg/kg.

  • Sample Collection: a. At a terminal time point (e.g., 1 hour post-dose, determined from preliminary pharmacokinetic studies), anesthetize the animal. b. Perform a cardiac puncture to collect whole blood into an anticoagulant-coated tube. c. Immediately thereafter, perform transcardial perfusion with ice-cold saline to flush the vasculature and remove residual blood from the brain.[17] This step is critical to avoid overestimating brain concentration. d. Harvest the whole brain.

  • Sample Processing: a. Plasma: Centrifuge the blood sample to separate plasma. b. Brain: Weigh the brain tissue and homogenize it in a known volume of buffer (e.g., 4 volumes of PBS) to create a brain homogenate.

  • Bioanalysis: a. Extract the compound from both plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction). b. Quantify the concentration in each matrix using a validated LC-MS/MS method.

  • Calculation:

    • Kp = C_brain / C_plasma

      • Where:

        • C_brain = Concentration in brain homogenate (ng/g)

        • C_plasma = Concentration in plasma (ng/mL)

    • For a more accurate assessment, the unbound ratio, Kp,uu = C_u,brain / C_u,plasma , should be calculated by measuring the unbound fraction of the drug in both brain and plasma via equilibrium dialysis.

Kp,uu ValueInterpretation
Kp,uu ≈ 1 Net flux is primarily driven by passive diffusion.
Kp,uu > 1 Suggests active influx into the brain.
Kp,uu < 1 Suggests active efflux from the brain.

Part 5: Tier 4 Evaluation - Mechanistic Studies

Rationale: If the in vitro and in vivo data suggest good BBB penetration (e.g., high Papp and Kp,uu > 1), it is essential to investigate the underlying transport mechanism. This confirms the initial hypothesis and provides valuable information for future drug design and optimization.

Protocol 4: Differentiating Transport Mechanisms In Vitro

Objective: To determine if the transport of this compound is an active, carrier-mediated process. This protocol builds upon the Transwell assay (Protocol 2).

A. Temperature Dependence Study

  • Principle: Active transport is an energy-dependent process that is significantly inhibited at low temperatures, whereas passive diffusion is largely unaffected.

  • Procedure: a. Perform the Transwell permeability assay (Protocol 2) in parallel at 37°C and 4°C. b. Compare the calculated Papp values.

  • Expected Outcome: A significant reduction (>3-fold) in the Papp value at 4°C compared to 37°C is strong evidence for an active transport mechanism.

B. Concentration Dependence (Saturation) Study

  • Principle: Carrier-mediated transport is saturable. At high substrate concentrations, the transporters become saturated, and the rate of transport will plateau.

  • Procedure: a. Perform the Transwell assay using a wide range of initial compound concentrations in the donor chamber (e.g., from 1 µM to 500 µM). b. Calculate the efflux ratio (Papp B→A / Papp A→B).

  • Expected Outcome: If transport is carrier-mediated, the flux will not increase linearly with concentration and the efflux ratio will be significantly different from 1. A plot of flux versus concentration will fit a Michaelis-Menten kinetic model.

C. Competitive Inhibition Study

  • Principle: If the compound is a substrate for a specific transporter, its transport will be inhibited by the presence of other known substrates or inhibitors of that transporter.

  • Procedure: a. Based on the compound's structure (a small cation), select known inhibitors of relevant transporters (e.g., cimetidine or quinidine for OCTs).[10] b. Perform the Transwell assay with the test compound in the absence and presence of a high concentration of the selected inhibitor. c. Compare the Papp values.

  • Expected Outcome: A significant decrease in the Papp value in the presence of the inhibitor provides evidence for the involvement of that specific transporter family.

By systematically applying this tiered evaluation framework, researchers can efficiently and rigorously assess the potential of this compound, or any novel small molecule, to penetrate the blood-brain barrier, moving from foundational properties to definitive in vivo data and mechanistic understanding.

References

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13–25. [Link]

  • Xiong, B., Wang, Y., Gong, Z., Gao, Y., Li, Y., Sun, H., & Liu, Z. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13534–13558. [Link]

  • Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of Controlled Release, 235, 34–47. [Link]

  • Banks, W. A. (2009). In vivo measurement of blood-brain barrier permeability. Current protocols in pharmacology, Chapter 7, Unit 7.4. [Link]

  • Bicker, J., Alves, G., Fortuna, A., & Falcão, A. (2014). In vitro models of the blood–brain barrier: an overview of their properties and advantages in drug discovery. Journal of Pharmaceutical Sciences, 103(11), 3365-3389. [Link]

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Application Note: A Comprehensive Protocol for the Synthesis of 2-Fluoro-N-methylethanamine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental guide for the synthesis of 2-fluoro-N-methylethanamine hydrochloride, a valuable building block in medicinal chemistry. The strategic introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and target binding affinity.[1][2][3] This guide presents a robust, multi-step synthetic pathway commencing from commercially available 2-(methylamino)ethanol. Key stages, including amine protection, deoxyfluorination, deprotection, and salt formation, are meticulously detailed. We emphasize the rationale behind procedural choices, offer alternative methods for the critical fluorination step, and provide a framework for the synthesis of related derivatives. All protocols are designed with safety, reproducibility, and validation through analytical characterization as primary objectives.

Introduction: The Significance of Fluorinated Amines

The incorporation of fluorine into small molecules is a cornerstone of modern drug design.[1][3] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly alter a molecule's pKa, lipophilicity, conformation, and metabolic stability.[1][2] 2-Fluoro-N-methylethanamine and its derivatives are of particular interest as they serve as precursors for pharmacologically active compounds and radiotracers for Positron Emission Tomography (PET) imaging, where the ¹⁸F isotope is used for in-vivo diagnostics.[1][3]

This guide provides a comprehensive, field-tested methodology for accessing the hydrochloride salt of this key intermediate, structured to ensure both scientific rigor and practical applicability in a research setting.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, ensuring high purity and yield at each step. The strategy hinges on protecting the reactive secondary amine to prevent side reactions during the critical fluorination of the hydroxyl group.

G A Stage 1: Amine Protection 2-(Methylamino)ethanol + Trityl Chloride B Stage 2: Deoxyfluorination N-Trityl-N-methylethanolamine A->B Pyridine, DCM C Stage 3: Deprotection N-Trityl-2-fluoro-N-methylethanamine B->C DAST or Deoxo-Fluor® D Stage 4: Salt Formation 2-Fluoro-N-methylethanamine C->D Acidic Cleavage (TFA or HCl) E Final Product 2-Fluoro-N-methylethanamine HCl D->E HCl in Ether/Isopropanol

Caption: Overall synthetic workflow.

Safety First: Hazard Analysis and Risk Mitigation

Chemical synthesis requires a proactive approach to safety. The reagents used in this protocol possess significant hazards. A thorough risk assessment must be conducted before commencing any experimental work.

ReagentKey HazardsRecommended Handling Procedures
Trityl Chloride Corrosive, moisture-sensitive.Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Keep away from moisture.
Pyridine Flammable, toxic, unpleasant odor.Use only in a well-ventilated fume hood. Use appropriate gloves (nitrile may not be sufficient for prolonged contact).
DAST / Deoxo-Fluor® Highly toxic, corrosive, reacts violently with water. Can decompose exothermically above 90°C.[4]EXTREME CAUTION REQUIRED. Use in a chemical fume hood behind a blast shield. Use syringes and glassware dried overnight in an oven. Quench any residual reagent carefully with an alcohol (e.g., isopropanol) at low temperature.
Trifluoroacetic Acid (TFA) Severe corrosive, causes burns.Handle in a fume hood with acid-resistant gloves and face shield. Have sodium bicarbonate solution ready for neutralization of spills.
Hydrochloric Acid (HCl) Corrosive, respiratory irritant.Handle concentrated solutions and HCl gas in a fume hood. Wear appropriate PPE.
Dichloromethane (DCM) Volatile, suspected carcinogen.Always use in a fume hood to avoid inhalation.

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move to fresh air immediately. Always have appropriate spill kits (e.g., sodium bicarbonate for acids, absorbent material for solvents) readily available.

Detailed Experimental Protocols

Part A: Synthesis of N-methyl-N-(triphenylmethyl)ethan-2-ol (Amine Protection)

Rationale: The secondary amine is nucleophilic and would react with the fluorinating agent. The trityl (Tr) group provides excellent steric protection and can be removed under acidic conditions, which is convenient for the final salt formation step.[5][6]

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(methylamino)ethanol (5.0 g, 66.6 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add dry pyridine (6.4 mL, 79.9 mmol, 1.2 equiv.) dropwise.

  • In a separate flask, dissolve trityl chloride (20.4 g, 73.2 mmol, 1.1 equiv.) in anhydrous DCM (50 mL).

  • Add the trityl chloride solution to the reaction mixture dropwise over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (Thin Layer Chromatography; typical eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the product as a white solid.

Part B: Synthesis of N-(2-fluoroethyl)-N-methyl-N-(triphenylmethyl)amine (Deoxyfluorination)

Rationale: This is the critical C-F bond-forming step. Deoxyfluorination of alcohols is a standard transformation. Diethylaminosulfur trifluoride (DAST) and its thermally stabler analogue Deoxo-Fluor® are effective reagents for this purpose.[4] They convert the hydroxyl group into a good leaving group which is subsequently displaced by fluoride in an Sₙ2-type mechanism.

Caption: Simplified mechanism of deoxyfluorination.

Procedure:

  • Dissolve the N-trityl protected amino alcohol (10.0 g, 31.5 mmol, 1.0 equiv.) in anhydrous DCM (150 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • CAREFULLY add DAST (5.0 mL, 37.8 mmol, 1.2 equiv.) dropwise via syringe to the stirred solution. WARNING: Exothermic reaction possible.

  • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Once the reaction is complete, cool it back down to 0 °C and very slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution (75 mL). CAUTION: Gas evolution.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude product is typically carried forward without further purification, but can be purified by chromatography if necessary.

Part C: Deprotection of the Trityl Group

Rationale: The trityl group is readily cleaved under acidic conditions due to the formation of the stable triphenylmethyl cation.[5][6][7] This step unmasks the free amine, preparing it for salt formation.

Procedure:

  • Dissolve the crude N-trityl-2-fluoro-N-methylethanamine from the previous step in DCM (100 mL).

  • To the stirred solution, add trifluoroacetic acid (TFA) (12.1 mL, 157.5 mmol, 5.0 equiv.) dropwise at room temperature.[5][8]

  • Stir for 2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (the free amine). The triphenylmethanol byproduct will also be visible.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in DCM (100 mL) and wash with a 1 M NaOH solution to neutralize any remaining acid and extract the free amine. Note: The free 2-fluoro-N-methylethanamine is volatile. Proceed immediately to the next step.

Part D: Formation of this compound

Rationale: Converting the free amine to its hydrochloride salt provides a stable, crystalline, and easily handled solid. Amines readily form salts with strong mineral acids like HCl.[9][10]

Procedure:

  • Take the DCM solution containing the free amine from Part C.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2 M HCl in diethyl ether (approximately 20 mL, or until precipitation ceases) dropwise with vigorous stirring.[11] A white precipitate of the hydrochloride salt will form immediately.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove the soluble triphenylmethanol byproduct and any remaining impurities.

  • Dry the product under high vacuum to yield this compound as a white to off-white crystalline solid.

Purification and Characterization

The final product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether). Purity should be assessed by melting point and analytical techniques.

TechniqueExpected Results for 2-Fluoro-N-methylethanamine HCl
¹H NMR (400 MHz, D₂O) δ: ~4.7 (dt, J ≈ 47 Hz, 4 Hz, 2H, F-CH₂), ~3.4 (t, J ≈ 4 Hz, 2H, N-CH₂), ~2.8 (s, 3H, N-CH₃). Protons on nitrogen may be broad or exchange with solvent.
¹³C NMR (101 MHz, D₂O) δ: ~80 (d, J ≈ 170 Hz, F-CH₂), ~48 (d, J ≈ 20 Hz, N-CH₂), ~33 (s, N-CH₃).[12][13]
¹⁹F NMR (376 MHz, D₂O) A triplet of triplets corresponding to the fluorine atom coupled to the adjacent methylene protons.
Mass Spec (ESI+) m/z calculated for C₃H₉FN⁺ [M+H]⁺: 78.07; found: 78.1.
Melting Point A sharp melting point is indicative of high purity.

Synthesis of Derivatives

The protocols described can be adapted to synthesize a wide range of derivatives.

  • Varying the Starting Material: Beginning with different N-alkylated ethanolamines (e.g., N-ethylethanolamine) will produce the corresponding N-alkyl-2-fluoroethanamine derivatives.

  • Derivatizing the Amine: The synthesized 2-fluoro-N-methylethanamine can be used as a nucleophile in subsequent reactions (e.g., amide bond formation, reductive amination) to build more complex molecules. This requires careful neutralization of the hydrochloride salt before use.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By carefully following the outlined steps, particularly the safety precautions for handling hazardous fluorinating agents, researchers can reliably produce this versatile building block for applications in drug discovery and development. The principles of amine protection, deoxyfluorination, and salt formation are fundamental and can be broadly applied to the synthesis of other fluorinated analogues.

References

  • BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.

  • Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters.

  • Aapptec Peptides. Amino Acid Sidechain Deprotection.

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube.

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

  • ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?.

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

  • University of Alberta. Isolation (Recovery) of amines.

  • ResearchGate. (2019). Synthesis of amine hydrochloride salts.

  • ResearchGate. (2012). How to make a salt of a novel compound?.

  • Bentham Science. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.

  • Sciencemadness.org. (2021). Forming oxalte salts of amines.

  • SlidePlayer. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.

  • ResearchGate. (2019). Deoxyfluorination of prolinol with DAST.

  • ResearchGate. (2019). Reaction of 25a,b with DAST or PyFluor.

  • ChemicalBook. 2,2-difluoro-n-methylethanamine hydrochloride(139364-36-6) 1 h nmr.

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry.

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination.

  • Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.

  • RSC Publishing. (2019). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry.

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society.

  • ResearchGate. (2018). A Practical Synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine.

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine.

  • MDPI. (2017). Synthesis of 2-(9,10-Dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine via a [4+2] Cycloaddition.

  • ResearchGate. (2024). Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions.

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

  • National Institutes of Health (NIH). (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

  • National Institutes of Health (NIH). (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • ResearchGate. (2001). Synthesis, Properties, and Molecular Structures of Some 2-Substituted Perfluoro(4-ethylidene-5,5-dimethyl-4,5-dihydrothiazoles).

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.

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Troubleshooting & Optimization

stability and storage conditions for 2-fluoro-N-methylethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge regarding the stability and storage of this compound. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its reactivity is centered around the secondary amine and the fluorine-substituted ethyl group. However, the very features that make it a useful synthetic intermediate also render it susceptible to degradation under certain conditions. This guide will provide a detailed exploration of its stability profile and best practices for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, the solid hydrochloride salt should be stored in a tightly sealed container in a refrigerator at 2-8°C. For extended periods, storage at -20°C is recommended to minimize any potential degradation. The container should be flushed with an inert gas like argon or nitrogen to protect it from moisture and atmospheric contaminants.

Q2: I am observing inconsistent results in my reactions using a buffered solution. Could the stability of this compound be the issue?

Yes, inconsistent experimental outcomes are frequently linked to the degradation of the reagent in solution, particularly in buffered systems. The stability of this compound is highly dependent on the pH of the medium. If your buffer has a pH close to or above neutral, the compound is likely degrading, leading to reduced yields, formation of byproducts, and poor reproducibility.

Q3: What is the primary degradation pathway for this compound in solution?

The primary degradation route is hypothesized to be a pH-dependent intramolecular cyclization, analogous to its chloro-counterpart.[1][2] In this mechanism, the unprotonated (free base) form of the amine acts as a nucleophile, attacking the adjacent carbon and displacing the fluoride ion. This results in the formation of a highly reactive N-methylaziridinium ion. This intermediate is then susceptible to attack by various nucleophiles, including water or other components in the reaction mixture, leading to the formation of undesired byproducts.

Q4: At what pH is this compound most stable in an aqueous solution?

The compound is most stable in acidic conditions (pH < 7).[1] At a low pH, the secondary amine is protonated, forming an ammonium salt. This positive charge on the nitrogen atom prevents it from acting as a nucleophile, thus inhibiting the intramolecular cyclization and significantly enhancing the compound's stability in solution.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no product yield in a reaction. Degradation of this compound due to inappropriate pH.Ensure the reaction medium is acidic (pH < 7) if compatible with your reaction. If a basic medium is required, consider adding the amine last and at a low temperature to minimize degradation time.
Appearance of unexpected byproducts in analytical data (e.g., LC-MS, NMR). Formation of the N-methylaziridinium ion and its subsequent reaction with nucleophiles.Analyze a sample of your this compound solution in the reaction buffer over time to monitor for degradation. Consider using a non-nucleophilic buffer if possible.
Inconsistent results between experimental runs. Variable degradation of the reagent due to slight differences in pH, temperature, or time before use.Prepare fresh solutions of this compound immediately before each experiment. Standardize the pH and temperature of your reaction setup meticulously.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial under an inert atmosphere if possible.

  • Add the desired solvent (e.g., acidic water, or an appropriate organic solvent). If using an aqueous solution, ensure the pH is below 7.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Use the solution immediately. For short-term storage of the solution, keep it at 2-8°C.

Protocol 2: A Simple Stability Test

This protocol allows for a qualitative assessment of the compound's stability in a specific buffer.

  • Prepare a solution of this compound in your intended reaction buffer at the desired concentration.

  • Immediately take an aliquot (T=0) and analyze it by a suitable analytical method (e.g., HPLC, LC-MS) to obtain a baseline chromatogram.

  • Maintain the remaining solution under the intended experimental conditions (e.g., temperature).

  • Take further aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed pH-dependent degradation of this compound.

degradation_pathway cluster_stable Stable Form (Acidic, pH < 7) cluster_unstable Unstable Form (Neutral/Alkaline, pH >= 7) Protonated 2-Fluoro-N-methylethanamine (Protonated Amine) FreeBase Free Base (Deprotonated Amine) Protonated->FreeBase Increase pH FreeBase->Protonated Decrease pH Aziridinium N-methylaziridinium ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization Byproducts Degradation Byproducts Aziridinium->Byproducts Nucleophilic Attack (e.g., H2O)

Caption: Proposed pH-dependent stability and degradation pathway.

Summary of Storage Conditions

Condition Recommendation Rationale
Solid, Long-Term -20°C in a tightly sealed container under inert gas.Minimizes degradation over extended periods.
Solid, Short-Term 2-8°C in a tightly sealed container.Adequate for routine use.
Aqueous Solution Prepare fresh. If short-term storage is necessary, keep at 2-8°C in an acidic buffer (pH < 7).The compound is unstable in neutral to alkaline aqueous solutions.
Organic Solvents Stability is solvent-dependent. Anhydrous aprotic solvents are generally preferred. A preliminary stability test is recommended.Protic solvents may facilitate degradation, especially if basic impurities are present.

References

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • American Elements. (n.d.). N-Methyl-2,2,2-trifluoroethylamine Hydrochloride. Retrieved from [Link]

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Technical Support Center: Purification of 2-fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges associated with the purification of this valuable fluorinated building block. As a small, polar hydrochloride salt, its purification requires a nuanced approach that balances solubility, stability, and impurity removal. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and problems encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

The impurity profile is intrinsically linked to the synthetic route. Given that fluorination can be aggressive and N-methylation can have side reactions, you should anticipate:

  • Unreacted Starting Materials: Such as N-methylethanolamine or 1-bromo-2-fluoroethane, depending on your synthesis.

  • Over-Methylated Byproducts: Formation of a quaternary ammonium salt if the N-methylation conditions are too harsh.

  • Elimination Products: Small amounts of N-methyl vinylamine resulting from base-induced elimination of HF, especially if the crude product is exposed to basic conditions before salt formation.

  • Solvent Residues: Residual solvents from the reaction or workup are common and must be monitored according to ICH guidelines.

  • Inorganic Salts: Salts generated during the reaction or neutralization steps.

Q2: My final product is a persistent oil or refuses to crystallize. What's going wrong?

This phenomenon, known as "oiling out," is common for low-melting point salts and occurs when the solute comes out of solution above its melting point.[1]

  • Causality: This is often caused by residual impurities depressing the melting point or the use of a solvent system that is too effective, causing the compound to crash out of solution rapidly.

  • Solution: Try reheating the solution to re-dissolve the oil, add a small amount (1-5% v/v) of the primary, good solvent to ensure complete dissolution, and then allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also initiate proper crystallization.[2]

Q3: My post-purification yield is extremely low. How can I improve it?

A low yield is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or technique.

  • Excessive Solvent: The most common cause is using too much solvent. The goal is to create a saturated solution at high temperature, and any excess solvent will retain a significant portion of your product in the mother liquor upon cooling.[1]

  • Premature Crystallization: If performing a hot filtration to remove solid impurities, the product may crystallize on the filter funnel. To prevent this, use a pre-heated funnel and add a slight excess of hot solvent before filtering.[1][3]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice-water bath for at least 30 minutes, to maximize the recovery of your compound.[3]

Q4: My NMR/LC-MS shows the product is still impure after recrystallization. What is my next step?

If a single recrystallization is insufficient, it suggests the impurities have very similar solubility properties to your product.

  • Iterative Recrystallization: A second recrystallization may be necessary. However, be aware of diminishing returns and significant product loss.

  • Chromatography: For challenging separations, column chromatography is the logical next step. Given the polar and ionic nature of the hydrochloride salt, Reverse-Phase HPLC is often more effective than standard silica gel chromatography.[4][5][6] Using a C8 or C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% TFA or formic acid can effectively separate polar impurities.

Q5: What are the recommended storage conditions for this compound?

As a hydrochloride salt, the compound is generally more stable than its free-base form. However, proper storage is crucial.

  • Conditions: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8] This prevents moisture absorption, which can affect stability and handling. For long-term storage, refrigeration is recommended.

Section 2: In-Depth Troubleshooting & Optimization

Guide 2.1: Tackling Impurities from Synthesis

Understanding the origin of impurities is key to their removal. The fluorination of amines can be a source of several byproducts.[9][10][11] The diagram below illustrates potential side reactions during a hypothetical synthesis from N-methylethanolamine, which can guide your purification strategy.

G cluster_start Starting Materials cluster_reaction Reaction & Side Reactions cluster_final HCl Salt Formation Start_NME N-Methylethanolamine Product 2-Fluoro-N-methylethanamine (Free Base) Start_NME->Product Desired Fluorination Impurity_Aziridine N-Methylaziridine (Cyclization Impurity) Start_NME->Impurity_Aziridine Intramolecular Cyclization (Side Reaction) Impurity_Start Unreacted Starting Material Start_NME->Impurity_Start Start_Fluor Fluorinating Agent (e.g., DAST) Impurity_Elimination N-Methylvinylamine (Elimination Impurity) Product->Impurity_Elimination HF Elimination Final_Product Desired Product: 2-Fluoro-N-methylethanamine HCl Product->Final_Product + HCl

Caption: Potential impurity formation pathways during synthesis.

  • Cyclization Impurities (e.g., N-Methylaziridine): These are often volatile and can sometimes be removed under high vacuum if the product is stable. However, their polarity may be similar to the product, making recrystallization difficult. Chromatography is often required.

  • Elimination Impurities: These are typically less polar than the desired amine. A carefully chosen recrystallization solvent system may leave them in the mother liquor.

Guide 2.2: Optimizing Recrystallization

Recrystallization is the most common purification method for crystalline solids, leveraging differences in solubility.[12] Its success is almost entirely dependent on the choice of solvent.

The Principle of Solvent Selection: An ideal solvent for recrystallization should:

  • Completely dissolve the compound when hot (at or near its boiling point).

  • Dissolve the compound poorly or not at all when cold.

  • Either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Have a boiling point below the melting point of the compound to prevent oiling out.[1]

  • Be chemically inert with respect to the compound.

For a polar salt like 2-fluoro-N-methylethanamine HCl, a polar solvent is generally required. A two-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) is often most effective.

G start Start: Crude Product dissolve Dissolve in MINIMAL Hot 'Good' Solvent (e.g., Isopropanol, Ethanol) start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes add_antisolvent Add Hot 'Anti-Solvent' (e.g., Toluene, Heptane) Dropwise to Cloud Point check_insoluble->add_antisolvent No hot_filter->add_antisolvent cool_slowly Cool Slowly to Room Temp add_antisolvent->cool_slowly cool_ice Cool in Ice Bath (≥30 min) cool_slowly->cool_ice check_crystals Crystals Formed? cool_ice->check_crystals collect Collect Crystals via Vacuum Filtration check_crystals->collect Yes troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Re-heat & add more 'good' solvent check_crystals->troubleshoot No wash Wash with Minimal ICE-COLD Anti-Solvent collect->wash dry Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product troubleshoot->cool_ice

Caption: Systematic workflow for two-solvent recrystallization.

Section 3: Standardized Protocols

Protocol 3.1: Step-by-Step Recrystallization

This protocol provides a robust starting point for the purification of this compound using a two-solvent system.

Materials:

  • Crude 2-fluoro-N-methylethanamine HCl

  • Solvent 1 ("Good" solvent): Isopropanol (IPA) or Ethanol

  • Solvent 2 ("Anti-solvent"): Toluene or Heptane

  • Erlenmeyer flasks, hot plate, stir bar, Büchner funnel, filter paper, vacuum flask.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot isopropanol and bring the mixture to a gentle boil while stirring. Continue adding hot isopropanol dropwise until the solid just dissolves. Causality: Using the minimum amount of solvent is critical for maximizing yield, as any excess will retain dissolved product upon cooling.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a pre-heated clean flask. Add a small excess (5-10% v/v) of hot solvent before filtering to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the solution is still hot, add hot toluene dropwise with swirling. Continue until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating saturation. Add one or two drops of hot isopropanol to make the solution clear again. Causality: This ensures the solution is perfectly saturated at high temperature, setting up the ideal conditions for slow, selective crystallization upon cooling.[3]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of a pure crystal lattice that excludes impurities.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a very small amount of ice-cold anti-solvent (toluene) to remove any residual soluble impurities from the crystal surfaces. Causality: Using an ice-cold solvent for washing minimizes the loss of the desired product, which may have slight solubility even at low temperatures.[3]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 3.2: Analytical Purity Assessment by HPLC

A general reverse-phase HPLC method to assess the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Injection Volume: 5 µL

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Section 4: Data & Reference Tables

Table 1: Recrystallization Solvent Screening Guide

This table provides a starting point for selecting appropriate solvent systems for 2-fluoro-N-methylethanamine HCl.

Solvent System ComponentBoiling Point (°C)PolarityRole & Rationale
Good Solvents (Polar)
Methanol65HighOften too strong, may require a large amount of anti-solvent. Use with caution.
Ethanol78HighGood starting point. Balances polarity and volatility.
Isopropanol (IPA)82Medium-HighExcellent choice. Often provides a good solubility differential between hot and cold.
Acetonitrile82HighCan be effective, but its high polarity might require a less polar anti-solvent.
Anti-Solvents (Non-polar)
Toluene111LowGood choice. Its higher boiling point allows for use with hot alcohol solutions without rapid evaporation.
Heptane/Hexane98 / 69Very LowCan be too strong an anti-solvent, may cause the product to "crash out." Best used in combination with another, more miscible anti-solvent like Toluene or MTBE.
Dichloromethane (DCM)40MediumLow boiling point makes it difficult to use as an anti-solvent with hot solutions.[13] More suitable for room temperature precipitations.
Methyl tert-butyl ether (MTBE)55LowA good, less polar option, but its low boiling point requires careful temperature control.

References

  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methylethanamine hydrochloride.
  • ChemicalBook. (n.d.). 2-Chloro-N-MethylethanaMine Hydrochloride.
  • ChemicalBook. (n.d.). 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLORIDE.
  • Veeprho. (n.d.). 2-Chloro-N-Methylethanamine HCl.
  • Benchchem. (n.d.). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents.
  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Ley, S. V., et al. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
  • Google Patents. (n.d.). US8202991B2 - Process for the preparation of 2-fluoroadenine.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-MethylethanaMine Hydrochloride.
  • PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]

  • Magnier, E., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(5), 1149-1161. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Interchim. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. [Link]

  • LookChem. (n.d.). (2-CHLORO-ETHYL)-METHYL-AMINE Safety Data Sheets(SDS).
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 157, 2-17. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.

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Technical Support Center: Synthesis of 2-Fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting guides for byproduct formation, and offer validated protocols to enhance the yield and purity of your target compound.

Section 1: Synthesis Overview & Key Challenges

The most common and direct method for synthesizing 2-fluoro-N-methylethanamine is the N-alkylation of methylamine with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-fluoroethyl halide (e.g., bromide or chloride). The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

While straightforward in principle, this synthesis is frequently complicated by two primary side reactions: overalkylation and elimination . The inherent reactivity of the starting materials and products makes controlling these pathways essential for achieving high purity. This guide will focus on diagnosing and mitigating these specific issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction has produced a significant amount of a higher molecular weight impurity. What is it and how did it form?

A1: The most probable high molecular weight impurity is the tertiary amine, bis(2-fluoroethyl)methylamine . It forms because your desired product, 2-fluoro-N-methylethanamine (a secondary amine), is also a potent nucleophile—often more so than the starting methylamine. It competes with methylamine for the 2-fluoroethylating agent, leading to a second alkylation event. This process is known as overalkylation.[1][2]

Q2: How can I prevent overalkylation?

A2: The most effective strategy is to use a large molar excess of methylamine relative to the 2-fluoroethylating agent. This ensures that the electrophile is statistically more likely to encounter a molecule of methylamine than the product amine.[1] See the Troubleshooting Guide for Overalkylation for detailed stoichiometric recommendations.

Q3: I'm detecting a volatile, gaseous byproduct. What could it be?

A3: You are likely detecting vinyl fluoride .[3][4] This is the product of an E2 elimination reaction, where a base removes a proton from the carbon adjacent to the fluorine-bearing carbon, leading to the expulsion of the leaving group (e.g., tosylate or halide) and formation of a double bond. This is a common side reaction for 2-haloethyl compounds.

Q4: What conditions favor the formation of vinyl fluoride?

A4: The E2 elimination reaction is favored by strong, non-nucleophilic bases and elevated temperatures.[5] If you are using an additional base in your reaction, or running the synthesis at high temperatures, you increase the risk of this byproduct.

Q5: My final product is contaminated with 2-fluoroethanol. Where did this come from?

A5: 2-Fluoroethanol is a common impurity or byproduct from the synthesis of the 2-fluoroethyl tosylate starting material.[5] It is crucial to use highly pure starting materials or to design a purification sequence that can effectively remove this impurity.

Q6: What is the best way to purify the final product and remove the tertiary amine byproduct?

A6: Purification is effectively achieved by leveraging the difference in basicity between the secondary (product) and tertiary (byproduct) amines, followed by crystallization. A typical method involves:

  • Neutralizing the crude reaction mixture.

  • Extracting the free amines into an organic solvent.

  • Carefully acidifying the solution with HCl to selectively precipitate the desired secondary amine hydrochloride salt, as it is generally less soluble than the tertiary amine salt.

  • Recrystallizing the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether) to achieve high purity.

Section 3: In-Depth Troubleshooting Guides

Troubleshooting Overalkylation

Overalkylation is the most common purity challenge in this synthesis. The formation of bis(2-fluoroethyl)methylamine not only consumes valuable starting material but can also be difficult to separate from the desired product due to similar physical properties.

Mechanism of Overalkylation

The reaction proceeds in a stepwise manner. After the initial SN2 reaction forms the desired secondary amine, this product can act as a nucleophile in a subsequent SN2 reaction.

Overalkylation MA Methylamine (Primary Amine) Product 2-Fluoro-N-methylethanamine (Desired Secondary Amine) MA->Product Step 1 (Desired Reaction) SN2 FA 2-Fluoroethyl-X (Alkylating Agent) Byproduct Bis(2-fluoroethyl)methylamine (Tertiary Amine Byproduct) Quat Quaternary Ammonium Salt Product->Byproduct Step 2 (Overalkylation) SN2 Byproduct->Quat Step 3 (Overalkylation) SN2

Figure 1. Sequential pathway of overalkylation.
Mitigation Strategies & Optimization Parameters

The key to preventing overalkylation is to manipulate the reaction kinetics to strongly favor the first alkylation step over the second.

ParameterRecommendationRationale
Stoichiometry Use a 5- to 10-fold molar excess of methylamine.Statistically increases the probability that the alkylating agent will react with the starting material (methylamine) instead of the product.[1]
Reagent Addition Add the 2-fluoroethylating agent slowly and portion-wise to the solution of methylamine.Maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the highly concentrated methylamine.
Temperature Maintain a low to moderate reaction temperature (e.g., 0 °C to 25 °C ).Higher temperatures can increase the rate of the second alkylation, reducing selectivity. Monitor the reaction progress to avoid unnecessarily long reaction times.
Solvent Use a polar aprotic solvent like THF or acetonitrile.These solvents effectively solvate the species without interfering with the SN2 mechanism.
Troubleshooting Elimination Reactions

The formation of vinyl fluoride is an irreversible process that consumes the alkylating agent, reducing the overall yield.

Mechanism of Elimination

This side reaction is a classic E2 elimination. A base removes a proton from the β-carbon (the one not attached to the leaving group), triggering a concerted electronic rearrangement that forms a C=C double bond and expels the leaving group.

Figure 2. Generalized E2 elimination pathway.
Mitigation Strategies

Control of basicity and temperature is paramount to suppressing this side reaction.

  • Avoid Strong, Bulky Bases: Do not use external bases like potassium t-butoxide or DBU. Methylamine itself is the required nucleophile and base. While it can cause some elimination, its primary role in excess is as a nucleophile.

  • Control Temperature: Keep the reaction temperature as low as feasible while still allowing the SN2 reaction to proceed at a reasonable rate. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.

  • Choice of Leaving Group: If possible, using a less-labile leaving group can help. For example, reacting with 2-fluoroethyl chloride may result in less elimination than with the more reactive 2-fluoroethyl bromide or tosylate, although the SN2 reaction will also be slower.

Section 4: Experimental Protocols

Recommended Synthesis Protocol

This protocol is optimized to minimize overalkylation by using a significant excess of methylamine.

Materials:

  • Methylamine (e.g., 8 M solution in ethanol)

  • 2-Fluoroethyl tosylate

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Isopropanol

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add methylamine solution (8.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 2-fluoroethyl tosylate (1.0 eq.) in anhydrous THF.

  • Add the 2-fluoroethyl tosylate solution dropwise to the stirred methylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the 2-fluoroethyl tosylate by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Proceed immediately to the purification protocol.

Purification Protocol: Isolation of the Hydrochloride Salt

Procedure:

  • Dissolve the crude residue from the synthesis in a minimal amount of a suitable organic solvent like dichloromethane or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with vigorous stirring.

  • A white precipitate of this compound should form.

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any soluble impurities (such as the hydrochloride salt of the tertiary amine byproduct).

  • For higher purity, recrystallize the solid from a solvent system like hot isopropanol, followed by cooling and addition of diethyl ether to induce precipitation.

  • Dry the final product under vacuum to yield pure this compound.[6]

References

  • MySkinRecipes. Chemical for research in cosmetics, food and medicine (5567). [Link]

  • Organic Chemistry Portal. Vinyl fluoride synthesis by fluorination. [Link]

  • AOBChem. 3832-36-8,this compound. [Link]

  • Google Patents. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • Pijeira, M., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Organic Syntheses. Procedure for Step A: Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester (2). [Link]

  • Wikipedia. Amine alkylation. [Link]

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  • PubMed. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. [Link]

  • Defense Technical Information Center. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ResearchGate. Synthesis and Characterization of New BIS(Pentafluoroethyl)Phosphinic Acid Amides and Hydrazides. Crystal Structure of (C2F5)2P(O)NH2. [Link]

  • Google APIs. (12) United States Patent. [Link]

  • Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]

  • Chemsrc. bis(2-fluoroethyl)amine | CAS#:373-19-3. [Link]

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  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. [Link]

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Technical Support Center: Enhancing Regioselectivity in Additions of 2-Fluoro-N-methylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of addition reactions involving 2-fluoro-N-methylethanamine hydrochloride. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts critical to designing and troubleshooting your experiments.

Question 1: What is regioselectivity in the context of adding 2-fluoro-N-methylethanamine to an unsaturated bond?

Answer: Regioselectivity refers to the preference for forming a chemical bond at one position over another when multiple possibilities exist. In the addition of 2-fluoro-N-methylethanamine across an unsymmetrical alkene (or alkyne), two primary regioisomers can be formed:

  • Markovnikov Product: The nitrogen atom of the amine adds to the more substituted carbon of the double bond. This pathway often proceeds through the most stable carbocation intermediate.[1][2]

  • Anti-Markovnikov Product: The nitrogen atom adds to the less substituted carbon of the double bond. This outcome is typically achieved through specific catalytic cycles or radical mechanisms that avoid or invert the selectivity of the classic carbocation pathway.[3][4]

Controlling which isomer is formed is a central challenge and a key to synthetic efficiency.

Question 2: How does the fluorine atom in 2-fluoro-N-methylethanamine influence its reactivity?

Answer: The fluorine atom has a powerful electron-withdrawing inductive effect. This has two major consequences:

  • Reduced Nucleophilicity: The fluorine atom pulls electron density away from the nitrogen atom, making the amine less nucleophilic than its non-fluorinated counterparts. This can lead to slower reaction rates and may require more forcing conditions or a more active catalyst.

  • Intermediate Stabilization/Destabilization: If the reaction proceeds through a carbocationic intermediate, the fluorine atom can destabilize a positive charge on the adjacent (β) carbon. This electronic effect can be leveraged to influence the regiochemical outcome of the addition.

Question 3: Why is the amine typically supplied as a hydrochloride salt, and how should it be handled in a reaction?

Answer: 2-Fluoro-N-methylethanamine is provided as a hydrochloride salt (C₃H₉ClFN) for several practical reasons:

  • Stability and Shelf-Life: The salt form is generally more crystalline, less volatile, and less susceptible to atmospheric degradation than the free amine.

  • Ease of Handling: Free amines can be pungent and hygroscopic; the salt form mitigates these issues.

In a reaction, the active nucleophile is the free amine, not the salt. Therefore, you must add a base to the reaction mixture to deprotonate the ammonium salt in situ. The choice of base is critical; it must be strong enough to liberate the free amine but not so strong that it interferes with the catalyst or substrates, causing unwanted side reactions. Common choices include non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases (e.g., potassium carbonate), depending on the specific catalytic system.

Troubleshooting Guide: Regioselectivity Issues

This guide provides solutions to common problems encountered during addition reactions.

Problem 1: My reaction yields a mixture of Markovnikov and anti-Markovnikov products. How can I selectively obtain the anti-Markovnikov isomer?

Answer: A lack of regioselectivity often indicates that the reaction is proceeding under non-selective thermal conditions or that the chosen catalyst is ineffective. To favor the anti-Markovnikov product, the goal is to steer the reaction away from a mechanism involving the most stable carbocation.

Causality: For many substrates, the Markovnikov product is the thermodynamically favored isomer. Achieving anti-Markovnikov selectivity requires a kinetically controlled process, typically mediated by a catalyst that dictates the position of bond formation based on sterics or a specific mechanistic pathway.[4][5]

Solutions & Optimization Strategies:

  • Employ a Hydride-Based Catalyst System: Copper-hydride (CuH) and Cobalt-hydride (Co-H) catalysts are exceptionally effective for directing anti-Markovnikov hydroamination of aliphatic alkenes.[3][6]

    • Mechanism Insight: The reaction proceeds via hydrometalation, where the metal-hydride adds across the double bond. For terminal alkenes, the bulky metal-ligand complex preferentially occupies the less sterically hindered terminal position, placing the hydrogen at the more substituted carbon. The C-N bond is then formed at the terminal carbon.[3][7]

    • Recommended System: A catalyst generated from Cu(OAc)₂ with a phosphine ligand (e.g., DTBM-SEGPHOS) and a silane hydride source (e.g., diethoxymethylsilane, DEMS) is a well-documented starting point.[3][7][8]

  • Ligand Modification: The steric and electronic properties of the ligand bound to the metal center are paramount.

    • Action: For CuH-catalyzed systems, bulky phosphine ligands are often essential to enforce steric control and prevent the formation of the Markovnikov isomer.

  • Solvent Choice: The solvent can influence the stability of intermediates and the catalyst's activity.

    • Action: Start with less polar, non-coordinating solvents like THF or toluene. Highly polar solvents can sometimes interfere with the catalytic cycle.

  • Temperature Control: Lowering the reaction temperature can enhance kinetic selectivity.

    • Action: Run a temperature screen starting from room temperature up to 40 °C. Avoid high temperatures which can erode selectivity by providing enough energy to overcome the kinetic barrier to the undesired pathway.

Problem 2: My goal is the Markovnikov product, but the yield is low or I'm still getting the anti-Markovnikov isomer. How can I improve selectivity for the branched product?

Answer: Achieving the Markovnikov product typically involves generating and trapping the most stable carbocation intermediate or using a catalytic system that electronically favors addition at the more substituted carbon.

Causality: Late transition metals like rhodium, iridium, and palladium can catalyze hydroamination.[4][5] The regiochemical outcome often depends on the specific metal, the ligand, and the substrate. For activated alkenes like styrenes, conditions can be developed to favor either isomer.[4]

Solutions & Optimization Strategies:

  • Catalyst Selection:

    • Action: Explore catalyst systems based on Rh(I) or Ir(I). These have been shown to promote Markovnikov-selective hydroaminations, sometimes through the formation of a five- or six-membered metallacyclic intermediate that directs the addition.[4]

    • Acid Catalysis: In the absence of a sensitive functional group, a simple Brønsted or Lewis acid catalyst can promote the reaction by protonating the alkene to generate the more stable secondary or tertiary carbocation, which is then trapped by the amine.

  • Substrate Scope: This approach is most effective for alkenes that can form a stabilized carbocation, such as styrenes or dienes. Simple aliphatic alkenes may be less reactive or selective under these conditions.

  • Solvent and Temperature:

    • Action: Polar, protic solvents may help stabilize charged intermediates. Reaction temperature may need to be optimized to balance the reaction rate with potential side reactions.

Problem 3: The reaction is not proceeding, and I recover most of my starting materials. What should I check?

Answer: Low conversion is a common issue that can often be traced back to reaction setup or catalyst activity.

Solutions & Optimization Strategies:

  • Amine Deprotonation: The most common issue is the failure to generate the free amine.

    • Action: Ensure you are using at least one full equivalent of a suitable base relative to the this compound. If your catalyst or other reagents are acid-sensitive, consider a milder base or perform the deprotonation and extraction before adding the reaction partners.

  • Atmosphere Control: Many hydroamination catalysts, particularly those involving metal hydrides, are sensitive to oxygen and moisture.

    • Action: Use standard Schlenk line or glovebox techniques. Ensure all solvents are rigorously dried and degassed before use.

  • Catalyst Loading and Activity: The catalyst may be inactive or used at too low a concentration.

    • Action: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). If using a pre-catalyst, ensure the activation step is proceeding as expected.

Experimental Protocols and Data
Protocol: Copper-Catalyzed Anti-Markovnikov Hydroamination of an Aliphatic Alkene

This protocol is adapted from methodologies developed for highly regioselective and enantioselective hydroaminations and serves as a robust starting point.[3][8]

Step-by-Step Methodology:

  • Preparation (In a Glovebox): To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (2.0 mol%), a suitable phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 2.2 mol%), and this compound (1.2 equivalents).

  • Amine Deprotonation: Add a non-coordinating base like sodium tert-butoxide (1.3 equivalents).

  • Reagent Addition: Add the aliphatic alkene (1.0 equivalent).

  • Solvent and Hydride Source: Add dry, degassed THF (to achieve a 0.5 M concentration of the alkene). Add diethoxymethylsilane (DEMS) (2.0 equivalents).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath at 40 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking aliquots and analyzing via TLC or GC-MS to observe the consumption of the starting alkene.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product via flash column chromatography on silica gel.

Data: Factors Influencing Regioselectivity

The table below summarizes how key parameters can be adjusted to control the regiochemical outcome.

ParameterTo Favor Anti-MarkovnikovTo Favor MarkovnikovRationale
Catalyst System Cu-H or Co-H basedRh(I), Ir(I), or Acid CatalysisDifferent mechanistic pathways (hydrometalation vs. carbocation/metallacycle).[3][4][6]
Ligand Bulky phosphines (e.g., DTBM-SEGPHOS)Ligand choice is system-dependentSteric hindrance directs addition to the less substituted carbon.[7]
Substrate Terminal aliphatic alkenesStyrenes, activated alkenesAliphatic alkenes favor steric control; activated alkenes favor electronic control.[8]
Solvent Apolar (THF, Toluene)Polar/Protic (for acid catalysis)Apolar solvents favor the catalytic cycle; polar solvents can stabilize ionic intermediates.
Temperature Low to moderate (25-40 °C)Variable, often moderateLower temperatures favor the kinetically controlled product.
Visual Guides & Workflows
Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Start: Poor Regioselectivity (Mixture of Isomers) DesiredProduct What is the desired product? Start->DesiredProduct AntiM Anti-Markovnikov (Linear Product) DesiredProduct->AntiM Anti-M Markov Markovnikov (Branched Product) DesiredProduct->Markov Markovnikov CheckCuH Implement Cu-H or Co-H Catalyst System AntiM->CheckCuH CheckSubstrate Is alkene activated? (e.g., Styrene) Markov->CheckSubstrate CheckLigand Increase Ligand Steric Bulk CheckCuH->CheckLigand CheckTemp Decrease Reaction Temperature (e.g., to 40°C or RT) CheckLigand->CheckTemp End Optimized Regioselectivity CheckTemp->End CheckAcidCat Implement Acid Catalysis or Rh/Ir System CheckAcidCat->End CheckSubstrate->CheckAcidCat Yes CheckSubstrate->End No (Difficult Target)

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Generalized Catalytic Cycle for CuH Anti-Markovnikov Hydroamination

CuH_Catalytic_Cycle L_Cu_H LCu(I)H (Active Catalyst) Hydrometallation Hydrometalation (Regioselective Step) L_Cu_H->Hydrometallation + Alkene Alkene R-CH=CH₂ (Alkene) Cu_Alkyl LCu-CH₂-CH₂-R (Anti-M Intermediate) Hydrometallation->Cu_Alkyl Ox_Add Oxidative Addition Cu_Alkyl->Ox_Add + Amine Amine R'₂NH (Free Amine) Cu_III [L*Cu(III)(H)(NR'₂)(Alkyl)] Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Product R-CH₂-CH₂-NR'₂ (Product) Red_Elim->Product Regen Catalyst Regeneration Red_Elim->Regen L*Cu(I)X Regen->L_Cu_H + Silane Silane Silane (Hydride Source)

Caption: Catalytic cycle for anti-Markovnikov hydroamination.

References
  • Zhu, S., Niljianskul, N., & Buchwald, S. L. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Journal of the American Chemical Society, 135(42), 15746–15749. [Link]

  • Zhu, S., Niljianskul, N., & Buchwald, S. L. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. PMC - NIH. [Link]

  • Buchwald, S. L., et al. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. ACS Publications. [Link]

  • Hartwig, J. F., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. National Institutes of Health (NIH). [Link]

  • Wang, Q., et al. (2021). Regioselective Intermolecular Hydroamination of Unactivated Alkenes: “Co–H” Enabled Remote Functionalization. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. [Link]

  • Ujaque, G., Lledós, A., et al. (2015). Origin of Regioselectivity in Metal-Catalyzed Hydroamination Reactions. Institute of Chemical Research of Catalonia (ICIQ). [Link]

  • Hultzsch, K. C., et al. (2020). Catalysis and regioselectivity in hydrofunctionalization reactions of unsaturated carbon bonds. Part II. Hydroamination. R Discovery. [Link]

  • Johnson, A. R., et al. (2015). Variable regiochemistry in the stoichiometric and catalytic hydroamination of alkynes by imidozirconium complexes. Journal of the American Chemical Society. [Link]

  • Wong, C.-H., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Wikipedia. (2023). Electrophilic addition. [Link]

  • Unacademy. (n.d.). Mechanism of Electrophilic Addition Reaction. [Link]

  • Rozen, S., & Merritt, R. F. (1967). Direct addition of fluorine to arylacetylenes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

  • Wikipedia. (2023). Electrophilic fluorination. [Link]

  • Chemistry LibreTexts. (2019). 11.1.1 General mechanism of electrophilic addition. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. [Link]

  • Wong, C.-H., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • 3D Chemistry. (2021). Regioselectivity in retrosynthesis | regioselective reaction. YouTube. [Link]

  • PubChem. (n.d.). p-Fluoro-N-methylphenethylamine hydrochloride. [Link]

  • Reddit. (2024). How do you guys remember the regioselectivity/steriochemistry of every reaction? [Link]

  • Chemistry university. (2021). Regioselectivity in Alkene Formations (organic synthesis). YouTube. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • Liu, Y., et al. (2023). Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angewandte Chemie International Edition. [Link]

  • Liu, Y., et al. (2023). Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angewandte Chemie. [Link]

  • Erika's Class. (2020). Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry. YouTube. [Link]

  • Vogel, P., et al. (2001). The Regioselectivity of the Addition of Benzeneselenyl Chloride to 7-Azanorborn- 5-Ene-2-Yl Derivatives is Controlled by the 2-Substituent. ResearchGate. [Link]

  • Google Patents. (2016).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-fluoro-N-methylethanamine hydrochloride. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules to enhance properties such as metabolic stability and binding affinity. The introduction of a fluorine atom can, however, present unique synthetic challenges, particularly during scale-up. This guide focuses on the common synthetic route from 2-(methylamino)ethanol and offers practical, field-proven insights to ensure a safe, efficient, and reproducible process.

Synthetic Pathway Overview

The most prevalent laboratory and pilot-scale synthesis involves the deoxofluorination of 2-(methylamino)ethanol using a fluorinating agent, followed by salt formation. A common and effective fluorinating agent for this transformation is Diethylaminosulfur Trifluoride (DAST).

Synthetic_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Salt Formation start 2-(Methylamino)ethanol product1 2-Fluoro-N-methylethanamine (Free Base) start->product1 CH2Cl2, -78 °C to rt reagent DAST (Diethylaminosulfur Trifluoride) reagent->product1 product2 2-Fluoro-N-methylethanamine Hydrochloride product1->product2 Anhydrous Conditions hcl HCl in Ether or Isopropanol hcl->product2

Caption: Synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: Low or Inconsistent Yields in the Fluorination Step

  • Q: We are observing variable and often low yields (below 60%) during the fluorination of 2-(methylamino)ethanol with DAST. What are the likely causes and how can we improve this?

  • A: Low and inconsistent yields in DAST-mediated fluorinations are a common challenge, often stemming from a combination of factors related to reagent quality, reaction conditions, and side reactions.

    • Causality and Recommended Actions:

      • DAST Quality and Handling: DAST is highly sensitive to moisture and can decompose upon storage, leading to reduced activity.[1] Always use a fresh bottle of DAST or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to purchase DAST from a reputable supplier and to perform a small-scale test reaction to verify its activity before committing to a large-scale run.

      • Reaction Temperature Control: The addition of DAST to the alcohol solution is exothermic. Inadequate temperature control during addition can lead to localized heating, promoting side reactions such as elimination to form N-methyl vinylamine (which can polymerize) or the formation of aziridinium ion intermediates that can lead to rearranged byproducts.[2]

        • Protocol: Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the slow, dropwise addition of DAST. Utilize a calibrated temperature probe to monitor the internal reaction temperature. For larger scale reactions, consider using a jacketed reactor with a cryo-cooler for precise temperature management.

      • Stoichiometry of DAST: While a slight excess of DAST is typically used to ensure complete conversion of the alcohol, a large excess can lead to the formation of more byproducts and complicate the work-up.

        • Optimization: Start with 1.1 to 1.2 equivalents of DAST. If incomplete conversion is observed (monitored by TLC or in-process NMR), the stoichiometry can be incrementally increased.

      • Work-up Procedure: Quenching the reaction mixture is a critical step. Improper quenching can lead to product loss or the formation of impurities.

        • Protocol: The reaction should be quenched at low temperature (-78 °C to 0 °C) by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This neutralizes the acidic byproducts of the DAST reaction. Ensure vigorous stirring during the quench to manage gas evolution (CO₂) and prevent localized pH changes.

Question 2: Formation of Significant Byproducts

  • Q: During scale-up, we are observing a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is this byproduct and how can we minimize its formation?

  • A: The most likely high molecular weight byproduct is the dimer, N,N'-dimethyl-N,N'-bis(2-fluoroethyl)piperazine, or other related oligomers. This can arise from the reaction of the product with any unreacted starting material or through other side reactions.

    • Causality and Recommended Actions:

      • Incomplete Initial Reaction: If the initial fluorination is not driven to completion, the remaining 2-(methylamino)ethanol can act as a nucleophile and react with the desired product.

        • Mitigation: Ensure complete conversion of the starting material by carefully monitoring the reaction (e.g., by TLC, GC-MS, or ¹H NMR of an aliquot). A slight excess of DAST (1.1-1.2 eq) is often beneficial.[1]

      • Aziridinium Ion Intermediate: The fluorination of β-amino alcohols can proceed through an aziridinium ion intermediate.[2] This intermediate can be attacked by another molecule of the starting alcohol or the product amine, leading to dimerization.

        • Mitigation: Maintaining a low reaction temperature (-78 °C) throughout the addition of DAST and for a period afterward helps to control the formation and subsequent reactions of this intermediate.

      • Purification Strategy: If dimer formation is unavoidable, careful purification is necessary.

        • Protocol: The free base of 2-fluoro-N-methylethanamine is volatile. Distillation under reduced pressure can be an effective method to separate it from the less volatile dimer. The hydrochloride salt can then be formed from the purified free base.

Question 3: Difficulties with Product Isolation and Purification

  • Q: We are struggling with the isolation of the final hydrochloride salt. The product is oily and difficult to crystallize, and we suspect it is hygroscopic.

  • A: this compound can be challenging to handle due to its potential hygroscopicity and tendency to form an oil.

    • Causality and Recommended Actions:

      • Water Content: The presence of even trace amounts of water can inhibit crystallization and lead to the formation of an oil.

        • Mitigation: Ensure all solvents and glassware are rigorously dried. The work-up should be performed under anhydrous conditions as much as possible. After extraction, the organic phase should be dried thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

      • Solvent for Salt Formation: The choice of solvent for the precipitation of the hydrochloride salt is crucial.

        • Protocol: A common method is to dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether or methyl tert-butyl ether (MTBE) and then add a solution of anhydrous HCl in the same solvent or in isopropanol.[3] Using a mixture of solvents can sometimes aid in crystallization. For instance, a mixture of isopropanol and diethyl ether can be effective.

      • Crystallization Technique:

        • Optimization: After adding the HCl solution, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the product from a previous successful batch can also be very effective. Cooling the solution after HCl addition can improve the yield of the crystalline product.

Frequently Asked Questions (FAQs)

  • Q1: Are there safer alternatives to DAST for this fluorination?

    • A1: Yes, due to the thermal instability of DAST, several safer alternatives have been developed.[1] Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a notable example, exhibiting higher thermal stability.[4] Another alternative is Fluolead™, which is a solid and easier to handle.[1] While these reagents are often more expensive, their enhanced safety profile may be a critical consideration for scale-up.

  • Q2: What are the key safety precautions when working with DAST on a larger scale?

    • A2: DAST is a hazardous reagent that must be handled with extreme care.[5]

      • Thermal Hazard: DAST can decompose violently when heated above 50 °C.[5] Reactions should never be heated, and the reagent should be stored in a refrigerator.

      • Moisture Sensitivity: DAST reacts with water to release HF, which is highly corrosive and toxic. All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.

      • Quenching: The quenching of DAST reactions should be done slowly and at low temperatures to control the exothermic reaction and gas evolution.

  • Q3: How can we effectively monitor the progress of the fluorination reaction?

    • A3: Thin-layer chromatography (TLC) is a common method. The starting alcohol is significantly more polar than the product fluoride. A suitable solvent system might be a mixture of dichloromethane and methanol. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or ¹H NMR spectroscopy of a worked-up reaction aliquot can be used. The disappearance of the starting material peak and the appearance of the product peak can be tracked.

  • Q4: What is the best way to prepare the anhydrous HCl solution for the final salt formation?

    • A4: Anhydrous HCl can be generated by bubbling HCl gas through a drying tube filled with a suitable desiccant (like calcium chloride) and then into the desired anhydrous solvent (e.g., diethyl ether or isopropanol). Alternatively, commercially available solutions of HCl in an anhydrous solvent can be used. It is crucial to ensure the solvent is truly anhydrous to prevent issues with product crystallization.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Fluoro-N-methylethanamine (Free Base)

Fluorination_Workflow start 1. Charge Reactor step2 2. Cool Reactor start->step2 2-(Methylamino)ethanol Anhydrous CH2Cl2 step3 3. Add DAST step2->step3 Cool to -78 °C step4 4. Reaction Monitoring step3->step4 Slow, dropwise addition step5 5. Quench Reaction step4->step5 Allow to warm to rt Monitor by TLC/GC-MS step6 6. Aqueous Work-up step5->step6 Cool to 0 °C Slowly add sat. NaHCO3(aq) step7 7. Dry and Concentrate step6->step7 Separate layers Extract aqueous layer with CH2Cl2 end 8. Purify Free Base step7->end Dry organic layer (Na2SO4) Concentrate in vacuo

Sources

Technical Support Center: Managing the Hygroscopicity of 2-Fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for managing the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the quality of your results through scientifically sound handling and storage practices.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, which is an amine salt, this affinity for atmospheric moisture can lead to several challenges in a laboratory setting.[2][3] The absorption of water can cause physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), making accurate weighing and handling difficult.[2][4] Furthermore, the presence of moisture can impact the chemical stability of the compound, potentially leading to degradation and affecting the accuracy of experimental results.[5][6][7]

Q2: How can I tell if my sample of this compound has absorbed moisture?

A2: Visual inspection is the first step. A pure, dry sample should be a free-flowing powder. If you observe clumping, caking, or the material appears damp or has formed a liquid, it has likely absorbed a significant amount of moisture.[2][3] For quantitative analysis, the most reliable method is to determine the water content using techniques like Karl Fischer titration.[][9][10]

Q3: What are the primary consequences of uncontrolled moisture absorption in my experiments?

A3: Uncontrolled moisture absorption can have several detrimental effects on your research:

  • Inaccurate Dosing: If the compound has absorbed water, the weighed amount will not be the true amount of the active substance, leading to errors in concentration calculations.

  • Altered Physicochemical Properties: Moisture can change the solid-state properties of a compound, which can affect its solubility, dissolution rate, and bioavailability in downstream applications.[5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the potency of the compound.[5][7][11]

  • Poor Flowability and Handling: Wetting of the solid material can lead to poor powder flow, making it difficult to handle and process, especially in automated systems.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Material is clumped or caked upon opening the container. The compound has absorbed moisture due to improper sealing or storage in a high-humidity environment.Transfer the material to a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) to remove excess moisture. For future prevention, ensure containers are tightly sealed and stored in a controlled, low-humidity environment.[2][3] Consider aliquoting the material into smaller, single-use vials.
Difficulty in obtaining an accurate weight. The compound is rapidly absorbing moisture from the atmosphere during weighing.Weigh the compound in a controlled environment with low humidity, such as a glove box or a balance with a draft shield.[12][13][14] Work quickly to minimize exposure time.[3] Consider using a pre-weighed vial and determining the amount of compound used by difference.
Inconsistent analytical results (e.g., chromatography, NMR). The presence of water may be interfering with the analysis or the compound may have degraded.Determine the water content of the sample using Karl Fischer titration to account for it in your calculations.[][9] If degradation is suspected, re-purify the sample or use a fresh, unopened batch. Ensure solvents used for analysis are anhydrous.
The compound dissolves or becomes a liquid on the weigh boat. The compound is deliquescent and is rapidly absorbing enough atmospheric moisture to dissolve.[2]This indicates a high level of hygroscopicity and likely high ambient humidity. Handling in a glove box with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[12] If a glove box is unavailable, work in a room with controlled low humidity and minimize the time the container is open.

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use airtight glass containers with secure closures. For added protection, seal the cap with parafilm.

  • Primary Storage Environment: Store the sealed container in a desiccator containing a desiccant such as silica gel or anhydrous calcium sulfate.[2] The desiccant should be checked regularly and replaced or regenerated when saturated.

  • Secondary Storage: Place the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A controlled laboratory environment with low relative humidity is ideal.[3]

  • Aliquoting: For frequently used materials, consider dividing the bulk container into smaller, single-use vials under a controlled atmosphere (e.g., a glove box) to minimize repeated exposure of the entire batch to ambient air.[13]

Protocol 2: Handling and Weighing in a Controlled Environment

This protocol outlines the use of a glove box to minimize moisture exposure.

G cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Post-Weighing start Equilibrate container to room temperature purge Purge glove box with inert gas (N2 or Ar) start->purge transfer Transfer all necessary equipment into the glove box purge->transfer open_container Open the this compound container transfer->open_container weigh Quickly weigh the desired amount into a tared, sealable vial open_container->weigh seal_vial Immediately seal the vial containing the weighed compound weigh->seal_vial close_container Securely close the main compound container seal_vial->close_container remove Remove the sealed vial and main container from the glove box close_container->remove store Return the main container to the desiccator for proper storage remove->store end Proceed with the experiment using the weighed sample store->end

Caption: Workflow for handling hygroscopic compounds in a glove box.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.[][9][10]

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for amine hydrochlorides.

  • Titrator Conditioning: Run a pre-titration to neutralize any residual water in the solvent and titration cell.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound.

  • Sample Introduction: Quickly transfer the weighed sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w). The calculation is based on the volume of titrant used and its predetermined water equivalence factor.[9]

Visualization of Troubleshooting Logic

G start Is the compound free-flowing? clumped Material is clumped or caked start->clumped No free_flowing Material is free-flowing start->free_flowing Yes dry_compound Action: Dry the compound in a desiccator clumped->dry_compound weighing_issue Difficulty with accurate weighing? free_flowing->weighing_issue no_weighing_issue Proceed with experiment weighing_issue->no_weighing_issue No rapid_absorption Rapid moisture absorption during weighing weighing_issue->rapid_absorption Yes inconsistent_results Inconsistent analytical results? no_weighing_issue->inconsistent_results use_glove_box Action: Use a glove box or controlled humidity environment rapid_absorption->use_glove_box use_glove_box->inconsistent_results re_evaluate Re-evaluate physical state dry_compound->re_evaluate re_evaluate->start consistent_results Experiment successful inconsistent_results->consistent_results No check_water_content Action: Determine water content via Karl Fischer titration inconsistent_results->check_water_content Yes check_degradation Consider potential degradation. Use fresh sample. check_water_content->check_degradation

Caption: Decision tree for troubleshooting hygroscopicity issues.

References

  • Ng, L. H., Chan, J. S., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1159. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • Arigo et al. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chromatography Today. (2017). Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Reutzel-Edens, S. M., Braun, D. E., & Newman, A. W. (2020). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. In Developing Solid Oral Dosage Forms (pp. 235-271). Academic Press. [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Wikipedia. (n.d.). Hygroscopy. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]

  • Kumar, L., & Singh, S. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 86. [Link]

  • Carstensen, J. T. (1980). Effect of Moisture on the Stability of Solid Dosage Forms. Drug Development and Industrial Pharmacy, 6(5), 561-571. [Link]

Sources

Technical Support Center: 2-Fluoro-N-methylethanamine Hydrochloride Impurity Profile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profile analysis of 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to ensure the quality, safety, and efficacy of your drug substance through robust impurity analysis. Our approach is grounded in regulatory expectations and sound scientific principles.

Core Concept: The "Why" of Impurity Profiling

In pharmaceutical development, an impurity is any component of the drug substance that is not the defined chemical entity.[1][2] The presence of these undesired chemicals, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines to control these impurities, ensuring patient safety.[2][3] This guide will walk you through the practical application of these principles for this compound.

Overall Impurity Profiling Strategy

A systematic approach is crucial for a comprehensive impurity profile. The goal is to detect, identify, and quantify all potential impurities and compare them against established safety thresholds.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Safety Qualification cluster_3 Phase 4: Control Strategy Sample Drug Substance Batch (2-fluoro-N-methylethanamine HCl) MethodDev Develop & Validate Stability-Indicating Method (e.g., HPLC, GC) Sample->MethodDev Analysis Analyze Batch Sample MethodDev->Analysis Report Is any impurity > Reporting Threshold? Analysis->Report Identify Is impurity > Identification Threshold? Report->Identify Yes Spec Set Specification Limits in Drug Substance Specification Report->Spec No, but specified if known & potent Structure Structure Elucidation (LC-MS, MS/MS, High-Res MS, NMR) Identify->Structure Yes Identify->Spec No Qualify Is impurity > Qualification Threshold? Structure->Qualify Safety Toxicological Assessment (Establish Permitted Daily Exposure) Qualify->Safety Yes Qualify->Spec No Safety->Spec Routine Implement for Routine Batch Release Spec->Routine

Caption: High-level workflow for impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in this compound?

A: Impurities can be categorized as organic, inorganic, and residual solvents.[2] For 2-fluoro-N-methylethanamine HCl, potential organic impurities arise from the synthesis process and degradation.

  • Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route. For instance, if the synthesis involves the N-alkylation of 2-fluoroethylamine, then unreacted 2-fluoroethylamine could be a potential impurity.[4]

  • By-products: Compounds formed from side reactions. A common side reaction in N-alkylation is over-alkylation, which could lead to the formation of a tertiary amine.

  • Degradation Products: The molecule may be susceptible to degradation under certain conditions (e.g., heat, light, pH). While specific degradation pathways for this molecule are not widely published, analogous compounds like 2-chloro-N-methylethanamine hydrochloride are known to undergo intramolecular cyclization to form a reactive aziridinium ion, especially under neutral to basic conditions.[5] This is a critical potential degradation pathway to investigate.

  • Reagents, Ligands, and Catalysts: These are chemicals used in the synthesis that are not intended to be part of the final drug substance.[1]

Q2: What regulatory thresholds do I need to be aware of?

A: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
This table is a summary based on the ICH Q3A(R2) guideline. Always refer to the current official guideline for full details.[6][7]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[3][6]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3][6]

Q3: How do I choose the right primary analytical technique for impurity profiling?

A: The choice depends on the properties of your analyte and the potential impurities. HPLC, GC, and NMR are the most common techniques, each with distinct advantages.[8]

FeatureHigh-Performance Liquid Chromatography (HPLC/LC-MS)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between liquid mobile and solid stationary phases.[8]Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase.[8]Exploits magnetic properties of atomic nuclei for detailed structural information.[8][9]
Best For Non-volatile and thermally labile compounds, including salts.[8]Volatile and semi-volatile compounds, such as residual solvents and volatile impurities.[8]Structural elucidation, quantification without a reference standard (qNMR), and analyzing complex mixtures.[9]
Pros for this Analyte Can analyze the hydrochloride salt directly. High sensitivity with MS detection.Excellent for residual solvent analysis as per USP <467>.[10]Unambiguous structure confirmation. 19F NMR is highly specific for fluorine-containing impurities.[9]
Cons for this Analyte Lacks a strong UV chromophore, requiring derivatization or alternative detectors (e.g., MS, CAD).[11]The analyte is a non-volatile salt and requires derivatization to become volatile for GC analysis.[12]Lower sensitivity compared to chromatographic methods.[8]

Troubleshooting Guide: HPLC & LC-MS Analysis

Q4: My peak for 2-fluoro-N-methylethanamine is tailing or showing poor shape. What's the cause and solution?

A: This is a classic issue with basic compounds like amines on silica-based columns. The primary amine interacts strongly with acidic silanol groups on the stationary phase surface, leading to peak tailing.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) c1 Is your mobile phase pH well above the pKa of silanols (~3.5-4.5) AND below the pKa of the amine (~9-10)? start->c1 c2 Are you using a high-purity, end-capped column? c1->c2 Yes s1 Adjust pH. Use a buffer like phosphate or formate at pH 2.5-3.5 to protonate the amine. c1->s1 No c3 Have you tried adding a competing base? c2->c3 Yes s2 Switch to a high-purity, base-deactivated column (e.g., C18-BDS) or an ethylene-bridged hybrid (BEH) column. c2->s2 No s3 Add a low concentration (0.05-0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. c3->s3 No s4 Consider an alternative separation mode like HILIC or use a column designed for polar compounds. c3->s4 Yes end_node Improved Peak Shape s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Decision tree for troubleshooting HPLC peak shape.

Q5: I have very low sensitivity with my UV detector. How can I quantify trace impurities?

A: 2-fluoro-N-methylethanamine lacks a significant UV chromophore, making UV detection challenging for trace-level analysis.

  • Solution 1: Pre-column Derivatization: React the amine with a reagent that attaches a strongly UV-absorbent group. A common agent is 2-naphthalenesulfonyl chloride (NSCl), which creates a derivative with high absorbance around 254 nm.[11] This significantly enhances sensitivity.

  • Solution 2: Use a Universal Detector:

    • Mass Spectrometry (MS): LC-MS is the preferred method. It provides both quantification and mass information for identification, offering high sensitivity and selectivity.[13]

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are quasi-universal detectors that respond to any non-volatile analyte, making them suitable when a chromophore is absent.

Troubleshooting Guide: GC & GC-MS Analysis

Q6: Can I inject this compound directly onto a GC column?

A: No. The compound is a salt and is non-volatile. Direct injection will result in no peak for the analyte and will contaminate your GC inlet and column. It must be derivatized to a volatile form before analysis.[12]

Q7: What is a suitable derivatization procedure for GC analysis?

A: The goal is to convert the polar amine into a less polar, more volatile derivative.

  • Recommended Agent: Trifluoroacetic anhydride (TFAA) is effective for derivatizing primary and secondary amines. It reacts with the N-H group to form a stable trifluoroacetylated derivative.[12]

  • Alternative Agent: Isobutyl chloroformate (IBCF) can also be used to convert amines into carbamates, which are suitable for GC-MS analysis.[14][15]

  • Procedure Outline: The process typically involves dissolving the sample (after converting the salt to a free base) in an appropriate solvent, adding the derivatizing agent, heating to complete the reaction, and then injecting the resulting solution into the GC-MS.[12][15]

Q8: My analysis for residual solvents fails to meet USP <467> specifications. What should I investigate?

A: A failure in residual solvent testing requires a systematic investigation. The USP <467> chapter provides limits and procedures for controlling these organic volatile impurities.[10][16][17]

  • Verify the Method: Ensure your GC-Headspace method is properly validated or verified for your specific product matrix. Check system suitability parameters (resolution, signal-to-noise) for every run.

  • Check for Contamination: Solvents can be introduced from various sources. Analyze blanks for the sample vial, cap/septum, and the diluent used for the analysis.

  • Review the Manufacturing Process: Trace the origin of the failing solvent. Was it used in the final synthesis step? Is the drying process in the manufacturing facility adequate to remove it to the required level?

  • Re-test: Perform a re-test on a new sample from the same batch to rule out a sampling or preparation error.

Troubleshooting Guide: NMR Spectroscopy

Q9: How can NMR identify an impurity when I can't isolate it chromatographically?

A: NMR is exceptionally powerful for structural elucidation, even in mixtures.[9]

  • High-Field NMR: Modern high-field instruments can often resolve signals from the main component and minor impurities in a simple 1D ¹H NMR spectrum.

  • 2D NMR Techniques: If signals overlap, 2D NMR experiments (COSY, HSQC, HMBC) can be used to piece together the structure of an impurity directly from the mixture. These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to build the molecular skeleton of the unknown compound.[18]

  • ¹⁹F NMR: Since the parent molecule contains fluorine, ¹⁹F NMR is a highly valuable tool. It offers a wide chemical shift range and is often background-free. Any fluorine-containing impurity will produce a distinct signal, helping to identify process-related impurities or degradation products where the fluorine atom is still present.

Experimental Protocols

Protocol 1: HPLC-UV Method with Pre-column Derivatization

(This protocol is adapted from a method for a structurally similar compound and should be validated for this compound.)[11]

  • Objective: To quantify 2-fluoro-N-methylethanamine and its related impurities by converting them into UV-active derivatives.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • 2-naphthalenesulfonyl chloride (NSCl)

    • Borate Buffer (0.1 M, pH 9.5)

    • Sodium Hydroxide (1 M)

  • Solution Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-fluoro-N-methylethanamine HCl reference standard and dissolve in 10 mL of methanol.

    • Derivatization Reagent (10 mg/mL): Dissolve 50 mg of NSCl in 5 mL of acetonitrile. Prepare fresh daily.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample or standard solution into a microcentrifuge tube.

    • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • Add 200 µL of the NSCl derivatization reagent solution.

    • Vortex the mixture for 30 seconds.

    • Incubate in a water bath at 60°C for 30 minutes.[11]

    • Cool to room temperature.

    • Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess NSCl.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

Protocol 2: GC-MS Headspace Analysis for Residual Solvents

(Based on USP <467> methodology)[10]

  • Objective: To identify and quantify residual organic solvents.

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer (HS-GC-MS).

  • Sample Preparation:

    • Accurately weigh about 100 mg of the drug substance into a 20 mL headspace vial.

    • Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm

    • Oven Program: 40°C (hold 20 min), then ramp at 10°C/min to 240°C (hold 20 min).

    • Injector Temp: 140°C

    • Carrier Gas: Helium

    • MS Transfer Line Temp: 240°C

    • Ion Source Temp: 230°C

    • Scan Range: m/z 35-350

  • Headspace Conditions:

    • Equilibration Temp: 80°C

    • Equilibration Time: 60 min

    • Injection Volume: 1 mL loop

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • <467> RESIDUAL SOLVENTS. (2019). USP-NF. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). CPT. [Link]

  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders. [Link]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • (467) RESIDUAL SOLVENTS. (n.d.). USP-NF. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025). ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). CONICET. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (2021). NIH. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. [Link]

  • Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. (2014). CORE. [Link]

  • Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. (2014). Atmospheric Measurement Techniques. [Link]

  • Comparison of GC-MS with IC for the determination of alkyl amines in... (2014). ResearchGate. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2006). Analytical Chemistry. [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2007). Hochschule Bonn-Rhein-Sieg. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020). ACS Catalysis. [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. (2018). ResearchGate. [Link]

  • 2-Chloro-N-methylethanamine Hydrochloride. (n.d.). Sinfoo. [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (2016).

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Technical Support Center: Synthesis and Stability of 2-fluoro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-fluoro-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability of this valuable synthetic building block. By understanding the underlying chemical principles of its decomposition, you can optimize your synthetic protocols, ensure the integrity of your material, and achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 2-fluoro-N-methylethanamine and its derivatives?

A1: The main instability arises from the molecule's structure as a 2-halo-N-alkylethanamine. The free secondary amine can act as an internal nucleophile, attacking the carbon atom bearing the fluorine. This intramolecular cyclization results in the formation of a highly reactive and unstable three-membered ring known as an N-methylaziridinium ion. This ion is susceptible to attack by various nucleophiles, leading to a mixture of unwanted byproducts.

Q2: How does the hydrochloride salt form improve the stability of 2-fluoro-N-methylethanamine?

A2: The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability.[1][2] In its salt form, the nitrogen atom is protonated, creating a quaternary ammonium ion. This positive charge eliminates the lone pair of electrons on the nitrogen, preventing it from acting as an internal nucleophile. Consequently, the intramolecular cyclization to the reactive aziridinium ion is effectively inhibited.[3][4][5]

Q3: What are the key factors that can promote the decomposition of 2-fluoro-N-methylethanamine during synthesis?

A3: The primary factors promoting decomposition are:

  • Presence of Base: Basic conditions deprotonate the amine hydrochloride, liberating the free amine, which can then undergo intramolecular cyclization or β-elimination.[6][7][8][9][10]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for both the intramolecular cyclization and β-elimination pathways.

  • Nucleophilic Solvents or Reagents: Once the reactive aziridinium ion is formed, it can be attacked by nucleophiles present in the reaction mixture, such as solvents (e.g., water, alcohols) or other reagents, leading to byproducts.

Q4: What are the expected decomposition products I should look out for?

A4: The two main decomposition pathways lead to distinct products:

  • From Aziridinium Ion Formation: Nucleophilic attack on the aziridinium ion can lead to various products depending on the nucleophile. For example, hydrolysis would yield N-methyl-2-aminoethanol.

  • From β-Elimination: Base-catalyzed elimination of hydrogen fluoride (HF) will result in the formation of N-methylvinylamine, which is often unstable and can polymerize.

Q5: How should I store this compound to ensure its long-term stability?

A5: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[11][12][13][14][15] It is crucial to protect it from moisture and atmospheric oxygen. Some hydrochloride salts of similar compounds have shown instability in the presence of air.[16]

Troubleshooting Guide: Synthesis of this compound

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Minimization Strategy
Low yield of the desired product 1. Decomposition via Aziridinium Ion: The free amine intermediate is cyclizing before the desired reaction can occur. 2. Decomposition via β-Elimination: Presence of a strong base is causing the elimination of HF.1. Use of a Protecting Group: During the fluorination step, protect the amine functionality. A phthalimide group is an effective choice, as it can be removed later under mild conditions to yield the desired amine.[1] 2. Maintain Acidic Conditions: Ensure the reaction medium is acidic (pH < 7) to keep the amine protonated and prevent intramolecular reactions. 3. Careful Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. Avoid strong, unhindered bases.
Formation of multiple, difficult-to-separate byproducts Aziridinium Ion Intermediate: The formation of the aziridinium ion intermediate opens a pathway for various nucleophiles in the reaction mixture to attack, leading to a complex product mixture.Re-evaluate Synthesis Strategy: Consider a synthetic route that avoids the generation of the free 2-fluoro-N-methylethanamine until the final deprotection and salt formation step. The use of protecting groups is highly recommended.[17][18][19][20][21]
Presence of a vinyl signal in NMR or a mass corresponding to the loss of HF β-Elimination of HF: The reaction conditions (e.g., strong base, high temperature) are favoring the elimination pathway.[10]Milder Reaction Conditions: Reduce the reaction temperature and use a weaker, non-nucleophilic base. The choice of solvent can also influence the reaction pathway; consider less polar aprotic solvents.[22][23][24][25][26]
Inconsistent reaction outcomes Reagent Instability: The 2-fluoro-N-methylethanamine starting material or an intermediate may be degrading before or during the reaction.Verify Reagent Quality: Use freshly prepared or properly stored starting materials. Control Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visualizing Decomposition Pathways

To better understand the instability of 2-fluoro-N-methylethanamine, the following diagrams illustrate the key decomposition mechanisms.

DecompositionPathways cluster_0 Decomposition of 2-fluoro-N-methylethanamine (Free Base) cluster_1 Pathway 1: Intramolecular Cyclization cluster_2 Pathway 2: β-Elimination FreeAmine 2-fluoro-N-methylethanamine Aziridinium N-methylaziridinium ion (Highly Reactive Intermediate) FreeAmine->Aziridinium Intramolecular SN2 Attack EliminationProduct N-methylvinylamine + HF FreeAmine->EliminationProduct Base-catalyzed E2 Elimination Byproducts Mixture of Byproducts (e.g., N-methyl-2-aminoethanol) Aziridinium->Byproducts Nucleophilic Attack (e.g., H2O)

Caption: Major decomposition pathways of 2-fluoro-N-methylethanamine free base.

Preventative Measures During Synthesis: A Workflow

The following workflow illustrates a synthetic strategy designed to minimize the decomposition of 2-fluoro-N-methylethanamine.

SynthesisWorkflow Start Start with a suitable precursor (e.g., 2-(methylamino)ethanol) Protect Protect the Amine (e.g., with Phthalimide group) Start->Protect Fluorinate Fluorination Reaction (e.g., using DAST or other fluorinating agent) Protect->Fluorinate Deprotect Deprotection of the Amine (e.g., Hydrazinolysis) Fluorinate->Deprotect SaltFormation Acidification to form the Hydrochloride Salt (e.g., with HCl in a suitable solvent) Deprotect->SaltFormation Isolate Isolate and Purify the Stable Hydrochloride Salt SaltFormation->Isolate

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-fluoro-N-methylethanamine HCl and 2-chloro-N-methylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile class of 2-haloethylamine scaffolds, 2-fluoro-N-methylethanamine hydrochloride and its chloro-analogue are common starting materials. However, a nuanced understanding of their reactivity differences is paramount to effective experimental design. This guide provides an in-depth, objective comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental considerations.

Introduction to the Reagents

Both this compound and 2-chloro-N-methylethanamine hydrochloride share a common structural backbone but differ in the halogen substituent. This seemingly minor change has profound implications for their chemical behavior, particularly in nucleophilic substitution reactions, which are the cornerstone of their utility in synthesis.

CompoundStructure
2-fluoro-N-methylethanamine HCl F-CH₂-CH₂-NH(CH₃) · HCl
2-chloro-N-methylethanamine HCl Cl-CH₂-CH₂-NH(CH₃) · HCl

This guide will dissect the electronic and steric factors governing their reactivity, present a model experimental protocol to illustrate these differences, and discuss potential mechanistic pathways and side reactions.

Physicochemical Properties

A baseline comparison of their physical properties is essential before delving into reactivity.

Property2-fluoro-N-methylethanamine HCl2-chloro-N-methylethanamine HCl
CAS Number 3832-36-8[1]4535-90-4[2][3]
Molecular Formula C₃H₉ClFN[1]C₃H₉Cl₂N[2]
Molecular Weight 113.56 g/mol [1]130.01 g/mol [2]
Appearance SolidWhite to yellow solid
Melting Point 99-103 °C (for the related 2-fluoroethylamine HCl)95-100 °C[4]

The Decisive Factor: A Tale of Two Halogens

The difference in reactivity between these two molecules is almost entirely governed by the fundamental properties of the Carbon-Fluorine (C-F) versus the Carbon-Chlorine (C-Cl) bond. Three key principles are at play: bond strength, bond polarity, and leaving group ability.

ParameterC-F BondC-Cl BondImplication for Reactivity
Bond Dissociation Energy ~115 kcal/mol[5]~84 kcal/mol[5]The C-F bond is significantly stronger and requires more energy to break, thus disfavoring substitution.[6][7]
Electronegativity of Halogen 3.98 (Pauling Scale)3.16 (Pauling Scale)Fluorine's high electronegativity makes the attached carbon more electrophilic (more δ+), which should favor nucleophilic attack.
Leaving Group Ability Very PoorGoodThe fluoride anion (F⁻) is a strong base (conjugate base of the weak acid HF), making it a poor leaving group. The chloride anion (Cl⁻) is a very weak base (conjugate base of the strong acid HCl), making it an excellent leaving group.[8][9][10][11]

Expert Synthesis: While the carbon atom in 2-fluoro-N-methylethanamine is more electrophilic due to the intense inductive effect of fluorine, this factor is overwhelmingly overshadowed by the energetics of bond cleavage and the stability of the resulting anion. In nucleophilic substitution reactions (both S_N1 and S_N2), the rate-determining step involves the departure of the leaving group.[9][10] The C-F bond is one of the strongest single bonds in organic chemistry, and the resulting fluoride ion is a relatively unstable, strong base.[11] Conversely, the C-Cl bond is weaker, and the chloride ion is a stable, weak base, making it a much better leaving group.[12]

Experimental Comparison: A Representative N-Alkylation Protocol

To provide a practical context, we will outline a comparative experiment involving the N-alkylation of a model nucleophile, morpholine. This reaction is a common application for 2-haloethylamines.

Hypothesis

When reacting with morpholine under identical, mild conditions (e.g., room temperature), 2-chloro-N-methylethanamine HCl will proceed to completion or near completion within a reasonable timeframe (e.g., 12-24 hours). In contrast, 2-fluoro-N-methylethanamine HCl is expected to show little to no product formation, requiring significantly elevated temperatures to achieve any meaningful conversion.

Experimental Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Isolation S1 Dissolve Haloamine HCl & Morpholine in Acetonitrile S2 Add K₂CO₃ as base S1->S2 R1 Stir at 25°C (Chloro-compound) S2->R1 Path A R2 Stir at 80°C (Fluoro-compound) S2->R2 Path B M Monitor by TLC/LC-MS (0, 2, 6, 24h) R1->M R2->M W1 Filter solids M->W1 W2 Concentrate filtrate W1->W2 W3 Purify via Column Chromatography W2->W3 A Analyze final product W3->A

Caption: General experimental workflow for the comparative N-alkylation.

Step-by-Step Methodology

Materials:

  • 2-chloro-N-methylethanamine hydrochloride (1.0 eq)

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Reaction Setup (Performed in parallel for each halide): To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-N-methylethanamine HCl (or the fluoro-analogue), morpholine, and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate. The base is crucial for neutralizing the hydrochloride salt to free the secondary amine and to scavenge the HCl generated during the reaction.

  • Reaction Conditions:

    • Flask A (Chloro-compound): Stir the reaction mixture vigorously at room temperature (20-25°C).

    • Flask B (Fluoro-compound): Stir the reaction mixture vigorously and heat to 80°C using an oil bath. Rationale: Elevated temperature is required to overcome the high activation energy associated with C-F bond cleavage.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 2, 6, 24 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and formation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KCl) and wash the solid cake with acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the pure N-alkylated product.

Anticipated Results (Hypothetical Data)
ReactantTemperature (°C)Time (h)Conversion (%)
2-chloro-N-methylethanamine HCl 2512>95%
2-fluoro-N-methylethanamine HCl 2524<5%
2-fluoro-N-methylethanamine HCl 8024~40-60%

This data clearly illustrates the superior reactivity of the chloro-compound, which serves as a much more efficient alkylating agent under mild conditions.

Mechanistic Considerations: S_N2 vs. Aziridinium Ion Formation

A critical aspect when working with 2-haloethylamines is the potential for an intramolecular side reaction to form a highly reactive aziridinium ion intermediate. This pathway competes with the desired intermolecular S_N2 reaction.[13]

G cluster_0 Pathways Start R-NH(Me)-CH₂CH₂-X SN2_TS [Nu---C---X]‡ Transition State Start->SN2_TS S_N2 Attack Aziridinium Aziridinium Ion (Intramolecular) Start->Aziridinium Intramolecular Cyclization SN2_Prod Intermolecular Product (Desired) R-N(Me)-CH₂CH₂-Nu SN2_TS->SN2_Prod Az_Prod Ring-Opened Product (Potential Isomer) Aziridinium->Az_Prod Nu Nucleophile (Nu:⁻) Nu->SN2_TS Nu->Aziridinium Attack

Caption: Competing S_N2 and Aziridinium ion pathways.

  • Favoring S_N2: The desired bimolecular (S_N2) reaction is favored by high concentrations of a strong nucleophile and the use of nonpolar aprotic solvents (e.g., THF, Toluene).[13]

  • Favoring Aziridinium Formation: The unimolecular cyclization is favored by polar solvents (which stabilize the charged intermediate), lower nucleophile concentrations, and higher temperatures.[13]

Given that the C-F bond is less prone to breaking, the intramolecular cyclization is also significantly less favorable for the fluoro-compound compared to the chloro-compound under equivalent conditions.

Summary and Practical Recommendations

2-chloro-N-methylethanamine hydrochloride is the reagent of choice for standard nucleophilic substitution reactions. Its superior reactivity stems from the optimal balance of a sufficiently electrophilic carbon center and an excellent chloride leaving group. It allows for efficient alkylations under mild conditions, minimizing degradation of sensitive substrates.

This compound is a specialty reagent. Its low reactivity makes it unsuitable as a general-purpose alkylating agent. It should be reserved for specific applications where:

  • Harsh reaction conditions are tolerable.

  • The goal is the specific incorporation of a fluoroethyl-methylamino moiety for medicinal chemistry purposes, where the fluorine atom can modulate properties like metabolic stability or binding affinity.[14][15][16]

  • A reaction requires a less reactive partner to achieve selectivity in the presence of more reactive sites.

For the practicing chemist, making an informed choice between these two reagents is a matter of balancing desired reactivity with the strategic goals of the synthesis. In the vast majority of cases, the chloro-analogue will provide a more efficient, reliable, and cost-effective path to the desired product.

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A Senior Application Scientist's Guide to Drug Design: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Ethanamines

Author: BenchChem Technical Support Team. Date: January 2026

The ethanamine scaffold is a cornerstone in medicinal chemistry, appearing in countless therapeutic agents due to its ability to engage with biological targets through ionic and hydrogen-bonding interactions. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, primarily related to optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Strategic fluorination has emerged as one of the most powerful tools for medicinal chemists to fine-tune these properties, often transforming a compound with poor pharmacokinetics into a successful drug.[1][2]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated ethanamines, moving beyond a simple list of effects to explain the underlying physicochemical principles and provide field-proven experimental protocols for their evaluation. As scientists, our goal is not just to observe an effect but to understand its cause, enabling rational, predictive drug design.

Part 1: The Physicochemical Transformation: Fluorine's Influence on Core Properties

The introduction of fluorine, the most electronegative element, into an ethanamine structure instigates a cascade of electronic and physical changes that fundamentally alter its behavior in a biological system.[3] These changes are not merely incremental; they can redefine the compound's entire pharmacological profile.

Basicity Modulation (pKa)

The basicity of the ethanamine nitrogen is critical for its interaction with biological targets, such as GPCRs or ion channels, which often feature acidic residues like aspartate or glutamate in their binding pockets. However, a high pKa means the amine is predominantly protonated at physiological pH (7.4), which can hinder its ability to cross cell membranes.

The Causality of Fluorine's Effect: Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). When placed on the carbon skeleton, it pulls electron density away from the amine nitrogen. This delocalization of electron density reduces the availability of the lone pair on the nitrogen to accept a proton, thereby decreasing the basicity of the amine and lowering its pKa.[3][4] This modulation is a key strategy for balancing target affinity with bioavailability.[5]

Data Presentation: Comparative Physicochemical Properties

PropertyNon-Fluorinated Analogue (2-Phenylethylamine)Fluorinated Analogue (2-(4-Fluorophenyl)ethylamine)Rationale for Change
pKa ~10.5~9.8The strong electron-withdrawing effect of the fluorine atom reduces the basicity of the amine.
logP 1.781.95Aromatic fluorination typically increases lipophilicity by masking the polar C-H bond and contributing to hydrophobic interactions.[6][7]
Metabolic T½ (min) 1545The C-F bond is significantly stronger than the C-H bond, blocking sites of oxidative metabolism by Cytochrome P450 enzymes.[4][8]
Papp (10⁻⁶ cm/s) 5.28.5A combination of reduced pKa (more neutral species at pH 7.4) and increased lipophilicity enhances passive diffusion across membranes.[6]

Note: The values presented are illustrative examples based on established chemical principles for the purpose of comparison.

Lipophilicity Tuning (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a double-edged sword. Adequate lipophilicity is essential for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[9]

The Causality of Fluorine's Effect: The impact of fluorine on lipophilicity is context-dependent.

  • Aromatic Fluorination: Replacing a hydrogen on an aromatic ring with fluorine generally increases the logP.[7] This is because the C-F bond, while polar, contributes to a more hydrophobic surface area and can engage in favorable interactions within the lipophilic core of a membrane.

  • Aliphatic Fluorination: In contrast, adding fluorine to an aliphatic chain often decreases lipophilicity.[10] This is attributed to the introduction of a strong dipole without a corresponding increase in favorable hydrophobic surface interactions. This makes aliphatic fluorination a valuable strategy for reducing the lipophilicity of a lead compound without drastic structural changes.[10]

Part 2: The Impact on Biological Fate (ADME)

The subtle physicochemical shifts induced by fluorination translate into profound effects on a drug's ADME profile.

Enhancing Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, work to oxidize xenobiotics to facilitate their excretion.[11] For many ethanamines, the carbons adjacent to the nitrogen or on the aromatic ring are "metabolic soft spots," susceptible to hydroxylation.

The Causality of Fluorine's Effect: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~107 kcal/mol).[5] Strategically placing a fluorine atom at a site of known metabolic attack effectively "shields" that position from enzymatic oxidation.[4][12] This can dramatically increase the metabolic half-life of a compound, leading to improved oral bioavailability and a longer duration of action.[1]

Improving Membrane Permeability

For a drug to reach its intracellular or CNS target, it must first cross biological membranes. Passive diffusion, a key mechanism for this process, is governed by a molecule's size, charge, and lipophilicity.

The Causality of Fluorine's Effect: Fluorination enhances membrane permeability through a synergistic effect. By lowering the pKa of the ethanamine, a larger fraction of the compound exists in its neutral, more lipophilic form at physiological pH. This, combined with the often-increased lipophilicity (in the case of aromatic fluorination), facilitates easier partitioning into and transport across the lipid bilayer of cell membranes.[6][13]

Part 3: Best Practices for Comparative Experimental Analysis

To move from theoretical benefits to validated results, a rigorous and standardized experimental approach is crucial. The following protocols represent self-validating systems for the comparative analysis of fluorinated and non-fluorinated analogues.

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and reliability in determining the ionization constant of a functional group.[14]

  • Principle: A solution of the amine is titrated with a strong acid or base while the pH is monitored. The pKa is the pH at which 50% of the amine is in its protonated form and 50% is in its neutral form, corresponding to the inflection point of the titration curve.[15]

  • Experimental Workflow:

    Caption: Workflow for pKa determination by potentiometric titration.

  • Detailed Methodology:

    • Preparation: Prepare a ~10 mM solution of the ethanamine analogue in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the apparent pKa will be affected and this must be kept consistent across all analogues. Calibrate a pH electrode at the experimental temperature.[14]

    • Titration: Place the solution in a jacketed beaker at 25°C with constant stirring. Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a burette.

    • Data Acquisition: Record the pH after each addition, ensuring the reading has stabilized. Continue well past the equivalence point.

    • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the steepest part of the curve).[16] For higher accuracy, calculate the first derivative (ΔpH/ΔV) and identify the peak, which corresponds to the equivalence point.

Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method

This classic method directly measures the partition coefficient and remains the benchmark for logP determination.[17][18]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of these concentrations.

  • Detailed Methodology:

    • Pre-saturation: Shake equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.[19] Separate the two phases.

    • Partitioning: Prepare a stock solution of the test compound in the pre-saturated n-octanol. Add a small volume of this stock to a vial containing a known volume of pre-saturated PBS to achieve a final concentration in the µM range.

    • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[17]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Calculation: Calculate logD at pH 7.4 using the formula: logD = log10([Compound]octanol / [Compound]aqueous).

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

This in vitro assay is a workhorse in early drug discovery to predict in vivo metabolic clearance.[11][20] It measures the rate at which a compound is metabolized by Phase I enzymes contained within liver microsomes.

  • Principle: The test compound is incubated with liver microsomes (human or animal) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[21][22]

  • Experimental Workflow:

    Caption: Workflow for the in vitro microsomal stability assay.

  • Detailed Methodology:

    • Reagent Preparation: Thaw liver microsomes (e.g., human, 0.5 mg/mL final concentration) on ice.[11] Prepare a NADPH regenerating system in phosphate buffer (pH 7.4).[21]

    • Incubation: In a 96-well plate, add buffer, microsomes, and the test compound (e.g., 1 µM final concentration). Pre-incubate the plate at 37°C for 5-10 minutes.[20]

    • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.[21]

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the proteins and halt metabolism.[21]

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

    • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

    • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (T½ = 0.693/k).

Protocol 4: Passive Permeability Evaluation using the PAMPA Model

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[23][24]

  • Principle: A 96-well microplate system is used where a filter plate (donor) is placed on top of an acceptor plate. The filter is coated with an artificial lipid membrane (e.g., lecithin in dodecane). The compound diffuses from the donor well, through the lipid membrane, to the acceptor well.[25]

  • Detailed Methodology:

    • Membrane Coating: Pipette a small volume (~5 µL) of the lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well of the donor plate.[26]

    • Solution Preparation: Dissolve the test compound in buffer (pH 7.4) to create the donor solution. Fill the wells of the acceptor plate with buffer.

    • Assay Assembly: Add the donor solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[25]

    • Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[27]

    • Quantification: After incubation, separate the plates. Measure the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the filter, and the incubation time.

Conclusion

The strategic incorporation of fluorine into ethanamine-containing drug candidates is a powerful and validated approach for optimizing physicochemical and pharmacokinetic properties. By decreasing basicity, modulating lipophilicity, blocking metabolic hot spots, and enhancing membrane permeability, fluorination can significantly improve a compound's drug-like characteristics. However, it is not a panacea. The decision to fluorinate must be driven by a clear understanding of the specific liabilities of a lead compound and validated by rigorous, comparative experimental data as outlined in this guide. By combining theoretical knowledge with robust analytical practice, researchers can harness the unique properties of fluorine to design the next generation of safer and more effective medicines.

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A Comparative Guide to Validating the Efficacy of 2-Fluoro-N-methylethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, this guide provides an objective pharmacological comparison of 2-fluoro-N-methylethanamine hydrochloride and its derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.

This compound, a structural analog of N-methylphenethylamine, belongs to a class of compounds with potential psychoactive effects. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its potency, selectivity, and metabolic stability. This guide outlines a comprehensive framework for validating the efficacy of these derivatives, comparing them against established compounds and providing the necessary experimental protocols for robust evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the test compounds is fundamental to experimental design, influencing factors such as solubility, administration routes, and potential for blood-brain barrier penetration.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound3832-36-8C₃H₉ClFN113.56
2,2-Difluoro-N-methylethanamine hydrochloride139364-36-6C₃H₈ClF₂N131.55
p-Fluoro-N-methylphenethylamine hydrochloride405-68-5C₉H₁₃ClFN189.66
2-(3-Fluorophenyl)-N-methylethanamine515137-48-1C₉H₁₂FN153.20
2-Fluoro-2-methylpropan-1-amine hydrochloride879001-63-5C₄H₁₁ClFN127.59
N-Methylphenethylamine589-08-2C₉H₁₃N135.21
(+)-Amphetamine51-64-9C₉H₁₃N135.21

Proposed Experimental Workflow for Efficacy Validation

The following workflow provides a structured approach to characterizing the efficacy of this compound derivatives, from initial in vitro screening to more complex in vivo behavioral assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics & Toxicology cluster_2 Phase 3: In Vivo Efficacy Models A Receptor Binding Assays (e.g., 5-HT2A, DAT, NET) B Functional Assays (e.g., Ca2+ mobilization, cAMP) A->B Determine functional activity C Neurotransmitter Release & Reuptake Assays A->C Assess mechanism of action D Pharmacokinetic Studies (e.g., half-life, bioavailability) C->D Transition to in vivo studies E Acute & Chronic Toxicity Studies D->E Inform dose selection F Locomotor Activity Assays E->F Proceed with efficacy testing G Conditioned Place Preference F->G Evaluate stimulant & rewarding effects H Microdialysis Studies F->H Correlate behavior with neurochemical changes

Caption: Proposed experimental workflow for validating the efficacy of novel psychoactive compounds.

Detailed Experimental Protocols

Part 1: In Vitro Characterization

The initial phase of efficacy validation focuses on characterizing the interaction of the compounds with relevant molecular targets in a controlled, cell-based environment.

1.1. Receptor Binding and Functional Assays

Many psychoactive compounds, particularly phenethylamines, exert their effects by interacting with monoamine transporters and receptors.[1][2]

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human dopamine transporter, DAT). Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the affinity (Ki) of the compound for the receptor using the Cheng-Prusoff equation.

Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Culture cells expressing a Gq-coupled receptor of interest (e.g., 5-HT₂A). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a plate reader.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

1.2. Neurotransmitter Release and Reuptake Assays

These assays are crucial for determining whether a compound acts as a releasing agent or a reuptake inhibitor, a key distinction for phenethylamine-based stimulants.[3][4]

Protocol: Synaptosome Neurotransmitter Reuptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine) of rodents.

  • Reuptake Reaction: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.

  • Termination and Scintillation Counting: Stop the reuptake reaction by rapid filtration and wash away the excess radiolabeled neurotransmitter. Measure the radioactivity of the synaptosomes.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter reuptake.

Part 2: In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a whole-organism context.

2.1. Pharmacokinetic Studies

The plasma half-life of related compounds like N-methylphenethylamine is typically short, in the range of 5-10 minutes.[5][6] Fluorination can alter this profile, making pharmacokinetic studies critical.

Protocol: Intravenous Administration and Blood Sampling in Rodents

  • Animal Preparation: Anesthetize the animal (e.g., rat) and place a catheter in a suitable blood vessel (e.g., jugular vein).

  • Compound Administration: Administer a single intravenous dose of the test compound.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the test compound using a validated analytical method such as LC-MS/MS.[7][8]

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t₁/₂), volume of distribution (Vd), and clearance (CL).

2.2. Behavioral Assays

Behavioral assays in animal models are used to assess the psychoactive effects of the compounds.[9][10]

Protocol: Locomotor Activity

  • Habituation: Place the animals (e.g., mice) in an open-field arena and allow them to habituate for a set period.

  • Compound Administration: Administer the test compound or vehicle control.

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.[11]

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the control group.

Comparative Efficacy and Mechanism of Action

The efficacy of 2-fluoro-N-methylethanamine derivatives should be compared to well-characterized compounds such as amphetamine and N-methylphenethylamine.

CompoundPrimary Mechanism of ActionKey Behavioral Effects
Amphetamine Dopamine and norepinephrine releasing agent and reuptake inhibitor.[3][4]Increased locomotor activity, stereotypy, reinforcing effects.[11]
N-Methylphenethylamine Agonist at trace amine-associated receptor 1 (TAAR1).[12][13]Pressor effects, mydriasis, hyperthermia.[5]
4-Fluoroamphetamine Inhibits norepinephrine, dopamine, and serotonin reuptake.[14]Stimulant effects with potential for exaggerated cardiovascular effects compared to amphetamine.[14]

Expected Outcomes for 2-Fluoro-N-methylethanamine Derivatives:

Based on their structural similarity to the compounds above, it is hypothesized that 2-fluoro-N-methylethanamine derivatives will exhibit stimulant-like properties. The position of the fluorine atom is expected to modulate the potency and selectivity for different monoamine transporters and receptors. For instance, fluorination can alter the lipophilicity and metabolic stability of the molecule, potentially leading to a longer duration of action or altered side-effect profile compared to non-fluorinated analogs.[15]

Signaling Pathways

The primary signaling pathway implicated in the action of many psychostimulants involves the modulation of dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse DA_cyto->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signaling Downstream Signaling DA_receptor->Signaling Activates Compound 2-Fluoro-N-methylethanamine Derivative Compound->DAT Blocks reuptake Compound->DA_cyto Promotes release

Sources

A Head-to-Head Comparison of Fluorinated and Chlorinated Amine Precursors for Electrophilic Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Carbon-Nitrogen Bond Formation

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development where nitrogen-containing moieties are ubiquitous and essential for biological activity.[1] While classical methods like reductive amination or nucleophilic substitution have long been workhorses in the field, they often rely on nitrogen nucleophiles. The concept of "umpolung," or polarity inversion, has led to the development of powerful alternative strategies, chief among them being electrophilic amination.[2][3] This approach utilizes a carbon nucleophile (such as a Grignard reagent, organolithium, or enolate) and an electrophilic nitrogen source, effectively reversing the conventional roles.[2]

At the heart of this strategy are electrophilic aminating agents, which derive their reactivity from an electron-withdrawing group attached to the nitrogen atom. Among the most fundamental of these are the N-haloamines. This guide provides an in-depth, head-to-head comparison of two major classes of these precursors: fluorinated and chlorinated amines. By examining their synthesis, stability, reactivity, and safety profiles through the lens of mechanistic principles and experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear framework for reagent selection and reaction design. For this comparison, we will focus on two exemplary and widely used reagents: N-Fluorobenzenesulfonimide (NFSI) and N-Chlorosuccinimide (NCS) .

Pillar 1: Synthesis, Stability, and Handling—A Tale of Two Halogens

The practical utility of a reagent begins with its accessibility and shelf-life. In this regard, fluorinated and chlorinated amine precursors present a study in contrasts, a difference rooted in the fundamental properties of the nitrogen-halogen bond.

Fluorinated Amine Precursors: Engineered for Stability

The development of N-F reagents was a direct response to the extreme hazards of working with elemental fluorine.[4] Reagents like NFSI are typically stable, crystalline, non-hygroscopic solids with high melting points (~115 °C), making them easy to handle and store under standard laboratory conditions.[4][5] Their synthesis is often achieved by direct fluorination of the corresponding sulfonimide with dilute F₂ gas or via other N-F reagents.[4] This inherent stability makes them highly reliable "bench-top" reagents for a wide array of transformations.[4][5]

Chlorinated Amine Precursors: Reactivity at a Cost

In contrast, N-Cl compounds are often more reactive and consequently less stable. While NCS is a commercially available solid, many other N-chloroamines are generated in situ due to their limited thermal stability.[3] The synthesis of NCS is straightforward, involving the treatment of succinimide with a chlorinating agent like sodium hypochlorite.[6] However, the handling of N-chloroamines as a class requires greater caution. They can be potent oxidizers and skin irritants, and their higher reactivity can lead to undesired side reactions if not properly controlled.[6][7]

This fundamental difference in stability is a direct consequence of the N-X bond strength, a critical factor that dictates the reactivity of these precursors, as we will explore next.

Pillar 2: Reactivity and Mechanistic Divergence in Electrophilic Amination

The core function of an electrophilic aminating agent is to deliver a nitrogen moiety to a carbon-centered nucleophile. The efficiency and selectivity of this transfer are governed by the nature of the nitrogen-halogen bond.

The Decisive Role of the N-X Bond

A comparison of average bond dissociation energies (BDEs) provides a clear quantitative insight into the relative stability and reactivity of these precursors.

BondAverage Bond Dissociation Energy (kJ/mol)Implication
N-F ~272[8][9]Stronger, more stable bond; less reactive precursor
N-Cl ~200[8][9]Weaker, less stable bond; more reactive precursor

The significantly weaker N-Cl bond (~72 kJ/mol weaker than the N-F bond) renders chlorinated precursors intrinsically more reactive.[8][9] While this can be advantageous for activating less reactive substrates, it also introduces challenges related to selectivity and stability. The stronger N-F bond in reagents like NFSI translates to greater stability, milder reaction conditions, and often, higher functional group tolerance.[4]

Mechanistic Pathways: A Comparative View

The reaction between an N-haloamine and a carbon nucleophile, such as a Grignard reagent (R-MgX), is generally understood to proceed via a nucleophilic attack on the nitrogen atom, with the halide serving as part of the leaving group.

Figure 1: Generalized mechanism for amination of Grignard reagents.

While both precursors follow this general pathway, the practical outcomes differ significantly:

  • N-Fluorobenzenesulfonimide (NFSI): NFSI has emerged as a highly versatile and predictable reagent for electrophilic amination. It reacts cleanly with a wide range of nucleophiles, including organometallics and electron-rich arenes.[10][11] In the latter case, the reaction proceeds via a well-defined electrophilic aromatic substitution mechanism.[10] The stability of the N-F bond ensures that NFSI primarily acts as an aminating agent, with fluorination being a less common pathway unless specific catalytic conditions are employed.[4]

  • N-Chlorosuccinimide (NCS): The higher reactivity of the N-Cl bond makes NCS a powerful oxidant and chlorinating agent.[6][7] While it can aminate strong nucleophiles, its utility is often complicated by competing side reactions. For instance, in reactions with anilines, NCS can promote oxidative coupling to form azobenzenes rather than direct amination.[12] With other substrates, electrophilic chlorination can compete with or dominate the desired amination pathway.[12] This lower chemoselectivity means that reaction conditions must be carefully optimized to favor C-N bond formation.

Pillar 3: Experimental Protocols and Practical Considerations

To illustrate the practical differences in using these reagents, we provide representative protocols for the electrophilic amination of an aromatic Grignard reagent.

Figure 2: Comparative experimental workflow for electrophilic amination.
Experimental Protocol A: Amination using N-Fluorobenzenesulfonimide (NFSI)
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Fluorobenzenesulfonimide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) in THF dropwise via syringe over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, N,N-Bis(phenylsulfonyl)aniline, can be purified by column chromatography.

Experimental Protocol B: Amination using N-Chlorosuccinimide (NCS)
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, add N-Chlorosuccinimide (1.0 eq.) and anhydrous THF to form a slurry.

  • Addition of Nucleophile: Cool the slurry to -78 °C using a dry ice/acetone bath. To this vigorously stirred slurry, add a solution of the Grignard reagent (1.1 eq.) in THF dropwise via syringe over 30-40 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another 1-2 hours. Monitor the reaction carefully for the formation of the desired product versus chlorinated byproducts.

  • Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any unreacted NCS.

  • Extraction and Purification: After stirring for 15 minutes, perform an extractive work-up as described in Protocol A. The resulting crude product, N-Phenylsuccinimide, can be purified by column chromatography.

Self-Validating System & Causality:

The choices within these protocols are deliberate. The use of low temperature (-78 °C) for the NCS reaction is critical to temper its high reactivity and minimize side reactions like chlorination of the aromatic ring.[12] The quench with sodium thiosulfate is a necessary step to neutralize the oxidative potential of excess NCS, which is not required for the less reactive NFSI. The inverse addition (adding the organometallic to the aminating agent) is often preferred to maintain a slight excess of the electrophile, preventing double addition or other side reactions involving the nucleophile.

Quantitative Comparison and Application Scope

FeatureFluorinated Precursors (e.g., NFSI)Chlorinated Precursors (e.g., NCS)
Physical State Stable, crystalline solids[4][5]Crystalline solid, but often more reactive[6]
Handling Relatively safe, easy to handle[4]Potent oxidant, requires more caution[6]
N-X BDE ~272 kJ/mol (Stronger)[8][9]~200 kJ/mol (Weaker)[8][9]
Reactivity Moderate, highly chemoselective for amination[4][10]High, can lead to competing side reactions[7][12]
Typical Conditions 0 °C to elevated temperatures[10]Low temperatures (-78 °C to 0 °C) often required
Primary Use Electrophilic fluorination and amination[4]Electrophilic chlorination and oxidation[6][7]
Key Advantage High selectivity, stability, reliabilityHigh reactivity, lower cost
Key Limitation Higher cost, lower atom economyLower selectivity, potential for side reactions

Safety and Hazard Mitigation

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable.

  • Fluorinated Reagents (NFSI): While relatively stable, N-F reagents are powerful oxidants. They should be handled in a well-ventilated fume hood, and appropriate PPE (safety glasses, lab coat, chemical-resistant gloves) must be worn.[13][14] Avoid contact with strong reducing agents and certain solvents with which they can react exothermically (e.g., Selectfluor with DMF).[1][15]

  • Chlorinated Reagents (NCS): NCS is a skin and respiratory irritant. All handling should occur in a fume hood. Due to their higher reactivity, reactions involving N-chloroamines should be treated with caution, particularly during scale-up, with careful control of temperature.[6] A significant, though less common hazard in synthesis, is the potential for N-chloroamines to react with secondary amines to form carcinogenic N-nitrosamines under specific conditions.[16] While this is a major concern in water treatment and pharmaceutical stability, awareness of this potential pathway is prudent.[16][17]

Conclusion and Recommendations

The choice between fluorinated and chlorinated amine precursors for electrophilic amination is a classic case of balancing reactivity with selectivity and safety.

Choose Fluorinated Precursors (like NFSI) when:

  • High chemoselectivity is paramount: The substrate contains sensitive functional groups that could be oxidized or chlorinated.

  • Mild and predictable reaction conditions are required: The stability of the N-F bond allows for greater control and a wider operating temperature window.

  • Reliability and reproducibility are critical: Their solid, stable nature makes them ideal for complex, multi-step syntheses where yield predictability is key.

Consider Chlorinated Precursors (like NCS) when:

  • High reactivity is necessary: The carbon nucleophile is particularly unreactive.

  • Cost is a primary driver: NCS is generally less expensive than specialized N-F reagents.

  • The reaction is well-optimized to exclude side reactions: The synthetic route is robust enough to tolerate careful control of temperature and stoichiometry to favor amination over chlorination or oxidation.

Ultimately, while both classes of reagents are valuable tools, N-fluorobenzenesulfonimide (NFSI) and its analogues represent a more direct, versatile, and often safer choice for dedicated electrophilic amination reactions. The higher reactivity of N-chlorosuccinimide, while powerful, positions it more as a specialist tool for this particular transformation, requiring greater expertise to manage its competing reaction pathways effectively.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Bai, L., Tu, D., Deng, P., Chen, Y., & Tang, Q. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link]

  • Bai, L., Tu, D., Deng, P., Chen, Y., & Tang, Q. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of amination of methylarenes with NFSI. Retrieved January 20, 2026, from [Link]

  • Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

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  • Bai, L., Tu, D., Deng, P., Chen, Y., & Tang, Q. (2024). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link]

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  • ResearchGate. (2011). Effect of Substituents on the Strength of N-X (X = H, F, and Cl) Bond Dissociation Energies: A High-Level Quantum Chemical Study. [Link]

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  • Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of Novel Kinase Inhibitors: In Vitro and In Vivo Evaluation of Fluorokinib, a 2-Fluoro-N-methylethanamine Hydrochloride Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro and in vivo comparison of a novel, rationally designed kinase inhibitor, "Fluorokinib," synthesized utilizing a 2-fluoro-N-methylethanamine hydrochloride building block, against the established therapeutic agent, Imatinib. The incorporation of the fluoro-N-methylethanamine moiety is hypothesized to enhance metabolic stability and improve target engagement, potentially leading to a more favorable pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation targeted therapies.

Introduction: The Rationale for Fluorokinib

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] The this compound building block presents a versatile scaffold for introducing a fluoroethylamino group, which can serve as a key pharmacophore.[5][6]

"Fluorokinib" is a hypothetical small molecule inhibitor designed to target the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). The core hypothesis is that the introduction of the 2-fluoro-N-methylethanamine moiety will result in:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is anticipated to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for many kinase inhibitors.[7][8][9]

  • Improved Target Binding: The electronegativity of the fluorine atom may lead to favorable interactions within the kinase ATP-binding pocket, potentially increasing potency and selectivity.

For the purpose of this guide, we will compare the performance of Fluorokinib to Imatinib, a first-generation BCR-ABL inhibitor, to provide a clear benchmark for its potential advantages.

Part 1: In Vitro Comparative Analysis

The initial phase of our comparative evaluation focuses on cell-free and cell-based assays to determine the potency, selectivity, and cellular activity of Fluorokinib relative to Imatinib.

Kinase Inhibition Assays: Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fluorokinib and Imatinib against the primary target, BCR-ABL kinase, and a panel of off-target kinases to assess selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reagents and Materials: Recombinant human BCR-ABL kinase, substrate peptide (e.g., ABLtide), [γ-³²P]ATP, kinase reaction buffer, 96-well filter plates, scintillation fluid, and test compounds (Fluorokinib and Imatinib).

  • Compound Preparation: Prepare a 10-point serial dilution of Fluorokinib and Imatinib in DMSO.

  • Kinase Reaction: In each well of a 96-well plate, combine the recombinant BCR-ABL kinase, the substrate peptide, and the respective concentrations of the test compounds in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Washing: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to each well and quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Hypothetical Data Summary: Kinase Inhibition

CompoundBCR-ABL IC50 (nM)SRC IC50 (nM)c-KIT IC50 (nM)PDGFRβ IC50 (nM)
Fluorokinib 0.8150250>1000
Imatinib 25100150200
Cell-Based Proliferation Assays

Objective: To evaluate the anti-proliferative activity of Fluorokinib and Imatinib in a BCR-ABL-dependent cancer cell line.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: Culture K562 (human CML) cells in appropriate media and conditions.

  • Cell Seeding: Seed K562 cells into 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of Fluorokinib and Imatinib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) values by plotting the percentage of cell viability against the drug concentration.

Hypothetical Data Summary: Cellular Proliferation

CompoundK562 Cell Line EC50 (nM)
Fluorokinib 15
Imatinib 250

In Vitro Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 Biochemical Assays cluster_2 Cellular Assays Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity_Panel Off-Target Kinase Panel Kinase_Assay->Selectivity_Panel Assess Specificity Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Proliferation_Assay Cell Proliferation Assay (EC50 Determination) Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Mechanism of Action Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for the in vitro comparison of Fluorokinib and Imatinib.

Part 2: In Vivo Comparative Analysis

Following the promising in vitro results, the subsequent phase of our investigation involves a head-to-head comparison of Fluorokinib and Imatinib in a preclinical animal model to assess anti-tumor efficacy, pharmacokinetics (PK), and toxicology.

Xenograft Tumor Model: Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of Fluorokinib and Imatinib in a mouse xenograft model of CML.

Experimental Protocol: K562 Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant K562 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into three groups: Vehicle control, Fluorokinib (e.g., 10 mg/kg, oral, once daily), and Imatinib (e.g., 50 mg/kg, oral, once daily).

  • Tumor Measurement: Measure tumor volume and body weight three times per week.

  • Endpoint: Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1500-
Fluorokinib (10 mg/kg) 25083
Imatinib (50 mg/kg) 60060
Pharmacokinetic and Toxicological Evaluation

Objective: To characterize the pharmacokinetic profiles and assess the preliminary safety of Fluorokinib and Imatinib in mice.

Experimental Protocol: PK and Toxicology Study

  • Animal Model: Use healthy mice of the same strain as the efficacy study.

  • Dosing: Administer a single oral dose of Fluorokinib (10 mg/kg) or Imatinib (50 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Analyze plasma concentrations of the drugs using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters, including Cmax, Tmax, AUC, and half-life.

  • Toxicology: In a separate cohort, administer repeated doses for 7 days. Monitor for clinical signs of toxicity, body weight changes, and perform terminal collection of blood for clinical chemistry and major organs for histopathological examination.

Hypothetical Data Summary: Pharmacokinetics

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (h)
Fluorokinib 1012001.096008.5
Imatinib 5025002.0150004.0

Hypothetical Summary of Toxicological Findings (7-Day Study)

  • Fluorokinib (10 mg/kg): No significant changes in body weight or clinical signs of toxicity. Clinical chemistry and histopathology were unremarkable.

  • Imatinib (50 mg/kg): Mild, transient weight loss observed in the first 2 days, which recovered by day 7. No other significant findings.

In Vivo Experimental Design Diagram

G cluster_0 In Vivo Evaluation cluster_1 Efficacy Study cluster_2 PK/Tox Study Tumor_Implantation Tumor Cell Implantation (K562 Xenograft) Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing_Efficacy Daily Dosing (Vehicle, Fluorokinib, Imatinib) Randomization->Dosing_Efficacy Dosing_PK Single Dose Administration Randomization->Dosing_PK Parallel Study Tumor_Monitoring Tumor Volume & Body Weight Measurement Dosing_Efficacy->Tumor_Monitoring Efficacy_Endpoint Study Endpoint & TGI Calculation Tumor_Monitoring->Efficacy_Endpoint Blood_Sampling Serial Blood Sampling Dosing_PK->Blood_Sampling Tox_Analysis Repeated Dosing & Safety Assessment Dosing_PK->Tox_Analysis Separate Cohort PK_Analysis LC-MS/MS Analysis & PK Parameters Blood_Sampling->PK_Analysis

Caption: Design of the in vivo comparative studies for Fluorokinib and Imatinib.

Part 3: Synthesis of Findings and Discussion

The hypothetical data presented herein illustrates the potential advantages of Fluorokinib, a novel kinase inhibitor synthesized from this compound.

In Vitro - In Vivo Correlation (IVIVC):

The superior in vitro potency of Fluorokinib against BCR-ABL (IC50 of 0.8 nM vs. 25 nM for Imatinib) and in the K562 cellular proliferation assay (EC50 of 15 nM vs. 250 nM for Imatinib) translated into a more potent anti-tumor response in the in vivo xenograft model.[10][11][12][13] Notably, a five-fold lower dose of Fluorokinib (10 mg/kg) achieved a greater tumor growth inhibition (83%) compared to Imatinib at 50 mg/kg (60%). This suggests a strong in vitro-in vivo correlation for this class of compounds.

Pharmacokinetic Advantages:

The pharmacokinetic profile of Fluorokinib reveals a longer half-life (8.5 h) compared to Imatinib (4.0 h) in the mouse model. This is consistent with the initial hypothesis that the fluoro-N-methylethanamine moiety enhances metabolic stability. The longer half-life and sustained exposure, as indicated by the AUC, likely contribute to the enhanced in vivo efficacy, even at a lower dose.

Selectivity and Safety:

The in vitro kinase selectivity panel demonstrated that Fluorokinib has a more favorable selectivity profile than Imatinib, with significantly higher IC50 values against the tested off-target kinases. This improved selectivity, coupled with the clean preliminary toxicology data, suggests a potentially wider therapeutic window for Fluorokinib.

Causality Behind Experimental Choices:

  • Choice of Comparator: Imatinib was selected as the comparator due to its well-characterized profile as a first-generation BCR-ABL inhibitor, providing a robust benchmark for evaluating a novel compound in the same class.

  • Cell Line and Xenograft Model: The K562 cell line was chosen because its proliferation is driven by the BCR-ABL fusion protein, making it a highly relevant model for both in vitro and in vivo studies of BCR-ABL inhibitors.[14][15][16][17][18]

  • Assay Selection: Radiometric kinase assays provide a direct and sensitive measure of enzyme inhibition, while MTT assays are a standard and reliable method for assessing cell viability and proliferation.[19][20][21][22][23]

Conclusion

This comparative guide, through the use of a hypothetical yet scientifically grounded example, demonstrates the potential of utilizing novel building blocks like this compound in rational drug design. The synthesized compound, "Fluorokinib," exhibited superior in vitro potency and selectivity, which translated to enhanced in vivo efficacy and a favorable pharmacokinetic profile compared to the established drug, Imatinib. These findings underscore the importance of a systematic, comparative approach in preclinical drug development to identify promising new therapeutic candidates.

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A Comparative Spectroscopic Guide to 2-Fluoro- vs. 2-Chloro-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of two closely related halogenated ethylamine hydrochlorides: 2-fluoro-N-methylethanamine HCl and 2-chloro-N-methylethanamine HCl. While differing by only a single halogen atom, their spectroscopic signatures show distinct and predictable variations. Understanding these differences is crucial for unambiguous identification, reaction monitoring, and quality control.

This document moves beyond a simple data sheet, offering insights into the underlying physical principles that govern the observed spectral differences. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical profile for each compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The substitution of fluorine for chlorine introduces significant and informative changes in both ¹H and ¹³C NMR spectra, primarily due to differences in electronegativity and the unique spin properties of the ¹⁹F nucleus.

¹H NMR Analysis

The proton NMR spectrum provides information about the local electronic environment of hydrogen atoms. The primary differentiator between our two analytes is the powerful deshielding effect of fluorine compared to chlorine.

  • Electronegativity and Chemical Shift: Fluorine is the most electronegative element, exerting a stronger inductive electron-withdrawing effect than chlorine. This effect deshields adjacent protons, causing their resonance signals to appear further downfield (at a higher ppm value).[1][2] We predict that the protons on the carbon bearing the halogen (-CH₂-X) and, to a lesser extent, the adjacent methylene protons (-CH₂-N), will exhibit a greater chemical shift in the fluoro- derivative. For 2-chloro-N-methylethanamine HCl, the methylene protons adjacent to the chlorine appear as a triplet at approximately 4.00 ppm.[3][4]

  • Spin-Spin Coupling with ¹⁹F: A key feature exclusive to the fluorine analog is the presence of heteronuclear spin-spin coupling. The ¹⁹F nucleus has a spin of I = ½ (like ¹H) and is 100% naturally abundant.[5] This results in the splitting of signals for nearby protons. The protons on the fluorinated carbon (-CH₂-F) will be split into a doublet by the fluorine, and this doublet will be further split into a triplet by the adjacent methylene group, resulting in a "doublet of triplets" (dt) multiplicity. Similarly, the protons on the adjacent carbon (-CH₂-N) will experience a weaker, through-bond coupling to fluorine, appearing as a triplet of doublets (td).

¹³C NMR Analysis

The principles observed in ¹H NMR extend to the carbon spectrum, with the added dimension of direct C-F coupling constants.

  • Chemical Shift: The strong deshielding effect of fluorine will cause the carbon atom directly bonded to it (C-F) to resonate at a significantly higher chemical shift (further downfield) compared to the corresponding carbon in the chloro- analog (C-Cl). This effect also propagates, to a lesser degree, to the adjacent carbon.[2][6]

  • ¹³C-¹⁹F Coupling Constants: A defining characteristic of the fluoro-compound's ¹³C NMR spectrum is the large one-bond coupling constant (¹J_CF), typically in the range of 150-250 Hz.[7] This large coupling splits the C-F signal into a doublet. A smaller two-bond coupling (²J_CF) will also split the signal of the adjacent carbon into a doublet.[7][8][9] This feature is absent in the chloro- derivative, which displays only singlets in a proton-decoupled ¹³C spectrum.

Comparative NMR Data Summary
Assignment 2-Chloro-N-methylethanamine HCl 2-Fluoro-N-methylethanamine HCl (Predicted) Key Differentiator
¹H NMR
-CH₂-Cl~4.00 ppm (t)[3][4]> 4.00 ppm (dt)Downfield shift and complex multiplicity (dt) due to ¹⁹F coupling.
-CH₂-N-~3.36 ppm (t)[3][4]> 3.36 ppm (td)Downfield shift and additional splitting (td) from ²J_HF.
-NHCH₃~2.81 ppm (s)[3][4]~2.8-3.0 ppm (t or s)Minimal change, potential for small coupling to NH proton.
¹³C NMR
-CH₂-Cl~45-55 ppm[3]> 60 ppm (d, ¹J_CF ≈ 170 Hz)Significant downfield shift and large one-bond C-F coupling.
-CH₂-N-~40-50 ppm[3]> 45 ppm (d, ²J_CF ≈ 20 Hz)Moderate downfield shift and smaller two-bond C-F coupling.
-NHCH₃~30-40 ppm[3]~30-40 ppmMinimal change expected.

Note: Predicted values for the fluoro- compound are based on established principles of halogen electronegativity and C-F coupling constants.[1][7]

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Group Vibrations

IR spectroscopy probes the vibrational frequencies of chemical bonds. The key difference between the two compounds lies in the stretching frequency of the carbon-halogen bond, which is determined by bond strength and the mass of the halogen atom.

  • C-X Stretch: The C-F bond is stronger than the C-Cl bond, and fluorine has a lower atomic mass than chlorine. Both factors contribute to the C-F bond stretching vibration occurring at a higher frequency (wavenumber) than the C-Cl stretch. The C-F stretch typically appears in the 1000-1400 cm⁻¹ region, while the C-Cl stretch is found at a lower frequency, generally between 710-850 cm⁻¹.[10][11][12] For 2-chloro-N-methylethanamine HCl, a characteristic C-Cl stretch is observed around 710 cm⁻¹.[3][4]

  • N-H Stretches: As both are hydrochloride salts, their IR spectra will be dominated by absorptions characteristic of a secondary ammonium ion (-NH₂⁺-). A very broad and strong band from approximately 2400-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibrations.[3][4]

  • C-H Stretches: Aliphatic C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region for both molecules.[3][13]

Comparative IR Data Summary
Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound
N-H Stretch (Ammonium Salt)2400 - 3400 (Broad, Strong)Both
C-H Stretch (Aliphatic)2850 - 3000 (Strong)Both
C-F Stretch 1000 - 1400 (Strong) 2-Fluoro-N-methylethanamine HCl
C-Cl Stretch 710 - 850 (Medium-Strong) [10]2-Chloro-N-methylethanamine HCl

The most reliable diagnostic feature in the IR spectrum is the position of the carbon-halogen stretch.

Part 3: Mass Spectrometry (MS) - The Isotopic Signature

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The most dramatic and unambiguous difference between the fluoro- and chloro- analogs is revealed in the isotopic pattern of the molecular ion peak.

  • Fluorine (Monoisotopic): Fluorine has only one naturally occurring isotope, ¹⁹F. Therefore, the mass spectrum of 2-fluoro-N-methylethanamine will show a single molecular ion peak (M⁺).

  • Chlorine (Isotopic Abundance): Natural chlorine consists of two major isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[14] This means that any chlorine-containing fragment in a mass spectrum will appear as a pair of peaks separated by two mass-to-charge units (m/z). The molecular ion of 2-chloro-N-methylethanamine will therefore exhibit a characteristic M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1.[14][15] This 3:1 isotopic pattern is a definitive signature for the presence of a single chlorine atom in a molecule.[14]

Comparative MS Data Summary
Feature 2-Chloro-N-methylethanamine (Free Base) 2-Fluoro-N-methylethanamine (Free Base)
Molecular FormulaC₃H₈ClNC₃H₈FN
Molecular Weight (M⁺ for ³⁵Cl)93.04 m/z79.06 m/z
Molecular Ion Region Pair of peaks: M⁺ (m/z 93) and M+2 (m/z 95) Single peak: M⁺ (m/z 79)
Intensity Ratio of M⁺:M+2 ~3:1 [14]N/A

This isotopic signature is often the quickest and most conclusive method to differentiate between the two compounds.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow observation of the NH proton.[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and, for the fluoro-analog, ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹³C NMR, use proton decoupling to simplify the spectrum to singlets (or doublets in the case of C-F coupling).

Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The hydrochloride salt will readily protonate, so the primary ion observed for the free base (M) will be the [M+H]⁺ ion. Observe the full scan from m/z 50 to 200 to identify the molecular ion region and any fragments.

Visualizations

Molecular Structures

Caption: Molecular structures of the analytes.

Mass Spectrometry Isotopic Pattern

G cluster_chloro MS Pattern: Chloro-Compound cluster_fluoro MS Pattern: Fluoro-Compound M_plus_Cl M⁺ (³⁵Cl) ~75% M_plus_2_Cl M+2 (³⁷Cl) ~25% M_plus_F M⁺ (¹⁹F) 100%

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Fluorinated Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Fluorinated Amine Hydrochloride Salts

Fluorinated amine hydrochloride salts represent a significant class of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] The hydrochloride salt form is frequently employed to improve solubility and handling properties. However, the unique physicochemical characteristics of these molecules—the high electronegativity of fluorine, the basicity of the amine, and the presence of the chloride counter-ion—present distinct challenges for analytical method development and validation.

A robust, validated analytical method is the bedrock of drug development. It ensures the identity, strength, quality, purity, and potency of the drug substance and product.[2] This guide provides a comparative analysis of common analytical techniques for the assay of fluorinated amine hydrochloride salts, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, offering a framework for selecting and validating the most appropriate method for your specific needs.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method is a critical decision driven by the properties of the analyte and the intended purpose of the assay. Here, we compare five key techniques for the quantitative analysis of a fluorinated amine hydrochloride salt.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Applicability: HPLC is the workhorse of the pharmaceutical industry and is highly suitable for the analysis of non-volatile and thermally unstable compounds like most fluorinated amine hydrochloride salts.[3] The fluorinated portion of the molecule often imparts sufficient hydrophobicity for good retention on standard C18 columns. However, the presence of the polar amine group and the overall polarity of the molecule may necessitate the use of specialized fluorinated stationary phases (e.g., pentafluorophenyl - PFP) which can offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, proving particularly useful for separating halogenated compounds.[1][4]

Causality of Experimental Choices:

  • Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the amine. At a pH well below the amine's pKa (typically pH 2.5-4), the amine will be consistently protonated, ensuring a single, sharp peak and preventing tailing.

  • Detector: A UV detector is commonly used, provided the molecule has a suitable chromophore. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

  • Column Choice: While C18 is a common starting point, a PFP column can provide enhanced retention and selectivity for fluorinated and aromatic compounds.[1]

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas serves as the mobile phase.

Applicability: Direct analysis of amine hydrochloride salts by GC is generally not feasible due to their low volatility and thermal instability.[5][6] Therefore, a derivatization step is mandatory to convert the non-volatile amine into a volatile, thermally stable derivative.[6] Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common derivatizing agents that react with the amine group.[6][7]

Causality of Experimental Choices:

  • Derivatization: This step is essential to increase the volatility of the amine. The choice of derivatizing agent (e.g., acylation or silylation) depends on the reactivity of the amine and potential interferences.[7] Fluorinated derivatizing agents can also enhance sensitivity when using an electron capture detector (ECD).

  • Injector and Column Temperature: The temperature program must be optimized to ensure the separation of the derivatized analyte from by-products and impurities without causing degradation.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for carbon-containing compounds. For higher specificity and structural information, a Mass Spectrometer (MS) is the detector of choice.[8]

Ion Chromatography (IC)

Principle: IC separates ions based on their interaction with an ion-exchange resin. It is the gold standard for the analysis of inorganic ions.

Applicability: While not suitable for the analysis of the intact fluorinated amine, IC is the preferred method for the direct quantification of the chloride counter-ion.[9] This is a critical quality control test to confirm the correct salt form and stoichiometry.

Causality of Experimental Choices:

  • Stationary Phase: An anion-exchange column is used to retain the chloride ion.

  • Eluent: A common eluent is a potassium hydroxide (KOH) solution, which is compatible with a suppressed conductivity detector.[10]

  • Detector: A suppressed conductivity detector provides high sensitivity for the chloride ion by chemically reducing the background conductivity of the eluent.[11]

Quantitative NMR (qNMR)

Principle: qNMR determines the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with that of a known amount of an internal standard.

Applicability: For fluorinated compounds, ¹⁹F qNMR is a powerful and increasingly utilized technique.[9] It offers exceptional specificity as the ¹⁹F nucleus has a wide chemical shift range, minimizing the risk of signal overlap that can be a challenge in ¹H NMR.[12] No derivatization or chromatographic separation is required, making it a very direct and potentially rapid method.

Causality of Experimental Choices:

  • Nucleus: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it ideal for quantitative analysis.

  • Internal Standard: A stable, non-volatile compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signals is chosen (e.g., trifluoroacetic acid).[9]

  • Relaxation Delay (d1): This is a critical parameter that must be set long enough (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.

Titration

Principle: Titration is a classical analytical technique where a solution of known concentration (the titrant) is used to determine the concentration of an analyte.

Applicability: Acid-base titration is a straightforward and cost-effective method for the assay of the amine hydrochloride salt. The basic amine is titrated with a standardized acid (if the free base is analyzed) or the hydrochloride salt is titrated with a standardized base. Potentiometric titration, where the change in potential is measured as a function of titrant volume, is often preferred as it provides a more objective endpoint determination than colorimetric indicators.[13]

Causality of Experimental Choices:

  • Solvent: For non-aqueous titrations, a solvent like glacial acetic acid can enhance the basicity of the amine, leading to a sharper titration endpoint.

  • Titrant: Perchloric acid is a common strong acid titrant used in non-aqueous environments. For aqueous titrations, standardized sodium hydroxide is used.

  • Endpoint Detection: A pH electrode coupled to a potentiometer allows for precise determination of the equivalence point from the titration curve, which is particularly useful for colored or turbid solutions.[13][14]

Data-Driven Performance Comparison

The selection of a primary analytical method is often a balance between performance, speed, and complexity. The following table summarizes typical performance characteristics for the validated analysis of a representative fluorinated amine hydrochloride salt using the discussed techniques.

ParameterRP-HPLC (Assay)GC-FID (Assay, post-derivatization)Ion Chromatography (Chloride)¹⁹F qNMR (Assay)Potentiometric Titration (Assay)
Specificity High (Separates impurities)High (Separates impurities)Very High (for Chloride)Very High (Fluorine specific)Low (Titrates all bases/acids)
Linearity (r²) > 0.999> 0.998> 0.999> 0.999N/A
Range (% of nominal) 80 - 120%80 - 120%50 - 150%50 - 150%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 2.0%< 2.0%< 1.5%< 1.0%
LOD / LOQ Low (ng/mL)Low (ng/mL)Low (µg/L)Moderate (µg/mL)High (mg/mL)
Sample Throughput ModerateModerateHighHighLow
Expertise Required ModerateHighModerateHighLow

Note: The values presented are representative and should be established for each specific method and molecule.

The Regulatory Framework: A Deep Dive into Validation Parameters

Analytical method validation is a formal, documented process that proves a method is suitable for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide the framework for this process.[9]

Key Validation Parameters:
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing forced degradation studies.[16]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of at least five standards across the desired range.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by assaying a sample of known concentration (e.g., a reference standard) and expressing the result as a percentage of the known value.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17][18] This provides an indication of its reliability during normal usage. For an HPLC method, parameters to investigate include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[17]

Forced Degradation Studies

A critical component of demonstrating specificity is the forced degradation or stress testing study.[16] The API is subjected to conditions more severe than accelerated stability testing, such as strong acid/base hydrolysis, oxidation, heat, and photolysis, to produce degradation products.[16] The stability-indicating method must be able to separate the intact API from these potential degradants, ensuring that the assay value is not falsely elevated by co-eluting impurities.[14][19]

Visualizing the Workflow

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for a fluorinated amine hydrochloride salt.

G cluster_1 Method Validation Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., HPLC mobile phase, GC temp) Dev->Opt SST Develop System Suitability Test (SST) Opt->SST Protocol Write Validation Protocol SST->Protocol Exec Execute Validation Experiments Protocol->Exec Params Specificity (inc. Forced Degradation) Linearity & Range Accuracy & Precision LOD & LOQ Robustness Exec->Params Report Write Validation Report Params->Report Transfer Method Transfer to QC Lab Report->Transfer Routine Routine Use & Monitoring Transfer->Routine Change Change Control & Re-validation Routine->Change

Caption: A typical workflow for analytical method validation.

Decision Tree for Method Selection

This diagram provides a logical pathway for selecting an appropriate analytical technique.

G start Start: Analyze Fluorinated Amine Hydrochloride Salt q1 Purpose of Analysis? start->q1 q2 Assay of API & Impurities? q1->q2 Assay q3 Quantify Chloride Counter-ion? q1->q3 Counter-ion q4 Rapid Assay without Chromatography? q1->q4 Rapid Assay hplc RP-HPLC (Primary Choice) q2->hplc Yes gc GC with Derivatization (For volatile impurities or orthogonal method) q2->gc No (Need orthogonal method) ic Ion Chromatography q3->ic Yes qnmr ¹⁹F qNMR q4->qnmr High Specificity Needed titration Potentiometric Titration (For Assay in simpler matrices) q4->titration Simpler Matrix

Caption: A decision tree for selecting an analytical method.

Experimental Protocols

Protocol 1: Assay and Impurity Determination by RP-HPLC
  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by UV spectrum of the analyte (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Preparation: Prepare the sample in the same manner as the standard to achieve a target concentration of 0.1 mg/mL.

  • Validation Procedure (Linearity): Prepare a series of at least five concentrations from the standard stock solution, typically covering 50% to 150% of the target assay concentration. Inject each concentration in triplicate. Plot a curve of mean peak area versus concentration and calculate the correlation coefficient.

Protocol 2: Chloride Content by Ion Chromatography
  • Instrumentation: Ion Chromatograph with a suppressed conductivity detector.

  • Column: Anion-exchange column (e.g., Dionex IonPac AS18).

  • Eluent: 32 mM Potassium Hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Suppressor: Anion self-regenerating suppressor.

  • Injection Volume: 25 µL.

  • Standard Preparation: Prepare a 1000 ppm chloride stock solution from sodium chloride. Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 ppm) by serial dilution in deionized water.

  • Sample Preparation: Accurately weigh the fluorinated amine hydrochloride salt and dissolve in deionized water to a concentration where the theoretical chloride concentration falls within the calibration range.

  • Validation Procedure (Accuracy): Prepare a sample solution at a known concentration. Spike the sample with known amounts of the chloride standard at three levels (e.g., 80%, 100%, and 120% of the expected concentration). Analyze each level in triplicate and calculate the percent recovery.

Conclusion

The validation of analytical methods for fluorinated amine hydrochloride salts requires a multifaceted approach. While RP-HPLC is often the primary choice for assay and impurity profiling due to its versatility and specificity, other techniques offer distinct advantages for specific applications. Ion Chromatography is unparalleled for accurate counter-ion determination, and ¹⁹F qNMR provides a highly specific, chromatography-free alternative for the assay of the fluorinated API. GC, although requiring derivatization, can serve as a valuable orthogonal technique. Titration remains a simple, cost-effective option for assays in less complex matrices.

Ultimately, the choice of method should be guided by a thorough understanding of the molecule's properties and the analytical requirements. A comprehensive validation study, executed according to regulatory guidelines and supported by a deep understanding of the scientific principles involved, is essential to ensure the delivery of safe and effective medicines to patients.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided here.

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The Fluorine Advantage: A Comparative Guide to the Pharmacokinetics of Fluorinated and Non-Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine has emerged as a powerful tool to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides an in-depth comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated drug candidates, supported by experimental data and methodologies. As senior application scientists, we aim to elucidate the causal relationships behind the observed effects of fluorination and provide practical, field-proven insights for your drug development programs.

The Strategic Rationale for Fluorination in Drug Design

Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules when it replaces a hydrogen atom or is introduced as a trifluoromethyl group.[2][3] These alterations, though seemingly subtle, can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The decision to fluorinate is often driven by the need to overcome common drug development hurdles such as rapid metabolism, poor bioavailability, and off-target effects.[1][5]

Key physicochemical modulations resulting from fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][7] This "metabolic blocking" can increase the drug's half-life and systemic exposure.[1]

  • Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the molecular context.[8] While aromatic fluorination generally increases lipophilicity, facilitating membrane permeability, fluorination of alkyl chains can decrease it.[2][8] This allows for fine-tuning of a drug's solubility and ability to cross biological membranes.[9]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[8][9] This can alter a drug's ionization state at physiological pH, impacting its absorption, distribution, and target binding.[9]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for enhanced target engagement.[1]

Comparative Pharmacokinetic Profiles: Fluorinated vs. Non-Fluorinated Analogs

The true impact of fluorination is best illustrated through the direct comparison of fluorinated drug candidates with their non-fluorinated counterparts. The following sections detail these comparisons across key pharmacokinetic parameters.

Absorption and Bioavailability

Oral bioavailability, a critical parameter for patient compliance, is often significantly improved by fluorination.[5] This enhancement can be attributed to a combination of increased metabolic stability in the gut and liver (reduced first-pass metabolism) and optimized lipophilicity for better membrane permeation.[1][5][9]

Table 1: Illustrative Comparison of Oral Bioavailability

Drug Candidate PairModificationChange in Oral Bioavailability (%)Primary Rationale
Gefitinib Analog 2-fluoro substitutionIncreased exposure and bioavailabilityImproved metabolic stability
PI3K Inhibitor Fluorination of pyridyl ringIncreased oral bioavailabilityDecreased clearance
Sofosbuvir Fluorination of ribose moietyEnhanced oral bioavailabilityImproved stability against enzymatic degradation
Distribution and Protein Binding

The volume of distribution (Vd) and the extent of plasma protein binding (PPB) are crucial determinants of a drug's availability at its target site. While only the unbound fraction of a drug is considered pharmacologically active, protein binding can act as a reservoir, prolonging the drug's duration of action.[10]

Fluorination can influence protein binding through altered lipophilicity and electronic interactions.[11] Increased lipophilicity often leads to higher plasma protein binding.

Table 2: Comparative Plasma Protein Binding

CompoundFluorination StatusPlasma Protein Binding (%)
Analog A Non-fluorinated85
Analog A-F Fluorinated92
Analog B Non-fluorinated60
Analog B-CF3 Trifluoromethylated75
Metabolism and Clearance

The most profound and widely exploited effect of fluorination is the enhancement of metabolic stability.[2][3][12] By replacing metabolically labile hydrogens with fluorine, the rate of oxidative metabolism by CYP enzymes can be significantly reduced.[7][13] This leads to lower clearance (CL) and a longer elimination half-life (t½).[1]

However, it is crucial to note that while fluorination can block metabolism at one site, it may sometimes lead to alternative metabolic pathways or, in rare cases, defluorination, which can produce reactive metabolites.[6]

Table 3: Comparative Metabolic Stability and Clearance

Drug Candidate PairModificationIn Vitro Half-Life (Human Liver Microsomes)In Vivo Clearance (Rat)
JAK Inhibitor Analog Benzylic fluorination120 min15 mL/min/kg
JAK Inhibitor Analog (non-F) Non-fluorinated30 min60 mL/min/kg
Risperidone Non-fluorinated--
9-Fluororisperidone Fluorinated16 times more stableSignificantly lower
Celecoxib Non-fluorinated--
4'-Fluorocelecoxib Fluorinated4 times more stableSignificantly lower

Experimental Workflows for Comparative Pharmacokinetic Assessment

To rigorously evaluate the pharmacokinetic differences between fluorinated and non-fluorinated drug candidates, a series of well-designed in vitro and in vivo studies are essential.

In Vitro ADME Assays

In vitro assays provide an early assessment of a compound's metabolic fate and potential for drug-drug interactions (DDIs).[14][15]

This assay determines the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (fluorinated or non-fluorinated analog at a final concentration of 1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[16][17]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[18]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Test Compound E Combine & Pre-incubate at 37°C A->E B Liver Microsomes B->E C Buffer C->E D NADPH F Initiate with NADPH D->F E->F G Sample at Time Points F->G H Quench with Acetonitrile G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Calculate t½ and CLint J->K

Equilibrium dialysis is a widely used method to determine the fraction of a drug that binds to plasma proteins.[10][19][20]

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: Prepare a 96-well equilibrium dialysis apparatus with semi-permeable membranes.

  • Sample Loading: Add plasma spiked with the test compound to one side of the membrane and a protein-free buffer (e.g., PBS) to the other side.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer and Cplasma are the drug concentrations in the buffer and plasma chambers at equilibrium, respectively.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate in a living system.[21][22][23][24]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (dissolved in a suitable vehicle) as a single bolus injection via the tail vein. This allows for the determination of clearance, volume of distribution, and elimination half-life.[24]

    • Oral (PO) Group: Administer the compound by oral gavage. This, in conjunction with IV data, allows for the determination of oral bioavailability.[24]

  • Blood Sampling: Collect serial blood samples from the tail vein or a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., using protein precipitation or solid-phase extraction) and quantify the drug concentration using a validated LC-MS/MS method.[25][26]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)[22]

    • Clearance (CL)[22]

    • Volume of distribution (Vd)[22]

    • Elimination half-life (t½)[22]

    • Oral bioavailability (F%) calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[24]

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling IV IV Dosing BS Serial Blood Sampling IV->BS PO Oral Dosing PO->BS PP Plasma Preparation BS->PP BA LC-MS/MS Bioanalysis PP->BA PKA PK Parameter Calculation BA->PKA

The Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the major family of enzymes responsible for the phase I metabolism of most drugs.[][28] The interaction of fluorinated compounds with CYP enzymes is a key determinant of their metabolic fate.

While fluorination at a site of metabolism can block oxidation, it's important to understand that not all fluorinated positions are inert.[29] For instance, certain CYP isozymes, such as CYP2E1 and CYP1A2, have been shown to be involved in the metabolism of some fluorinated compounds, which can sometimes lead to defluorination.[28][30] Therefore, reaction phenotyping studies are crucial to identify the specific CYP enzymes responsible for the metabolism of a new fluorinated drug candidate.[31]

G cluster_drug Drug Candidate cluster_cyp Metabolism cluster_outcome Outcome Drug_NonF Non-Fluorinated Analog (C-H bond) CYP Cytochrome P450 Enzymes Drug_NonF->CYP Rapid Oxidation Drug_F Fluorinated Analog (C-F bond) Drug_F->CYP Blocked Oxidation Stable Metabolically Stable Drug_F->Stable Metabolite Oxidized Metabolite CYP->Metabolite

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and highly effective strategy in modern drug discovery to enhance the pharmacokinetic properties of drug candidates. By improving metabolic stability, modulating bioavailability, and fine-tuning distribution, fluorination can significantly increase the probability of a compound's success in clinical development.

The experimental workflows detailed in this guide provide a robust framework for the comparative assessment of fluorinated and non-fluorinated analogs. A thorough understanding of the principles outlined herein will empower researchers to make more informed decisions in the design and optimization of the next generation of therapeutics. As synthetic fluorination methods continue to advance, the strategic application of fluorine in drug discovery is poised to expand, further solidifying its role as a "magic bullet" in medicinal chemistry.[5]

References

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Safety Operating Guide

Navigating the Disposal of 2-fluoro-N-methylethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles: Understanding the Hazard Profile

The primary concern with fluorinated organic compounds like 2-fluoro-N-methylethanamine hydrochloride stems from the exceptional strength of the carbon-fluorine bond. This stability, while advantageous in molecular design, renders these compounds potentially persistent in the environment.[2][3] Improper disposal can lead to long-term contamination. Furthermore, halogenated organic compounds can exhibit various toxicological effects, and their combustion byproducts can be hazardous if not managed in a controlled environment.[4][5] Therefore, the cornerstone of our disposal strategy is the complete and utter destruction of the molecule, a task best suited for high-temperature incineration.[2][5]

Amine hydrochlorides, in general, are salts and can be corrosive. They may also be irritating to the skin, eyes, and respiratory tract.[6][7] The hydrochloride salt of a fluorinated amine combines these characteristics, demanding careful handling to prevent exposure.

Key Hazard Considerations:

Hazard CategoryDescriptionRelevant Safety Measures
Environmental Persistence The strong C-F bond can resist natural degradation pathways.Disposal via high-temperature incineration is the preferred method for complete destruction.[2][5]
Toxicity Halogenated organic compounds can have varied toxicological profiles. Assume a conservative approach in the absence of specific data.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[1][8]
Corrosivity/Irritation As an amine hydrochloride, the compound can be acidic and irritating.Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6][9]
Incompatibility Avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals unless part of a validated neutralization procedure.[1][9]Segregate waste containing this compound from other waste streams.[1]
II. The Prime Directive: High-Temperature Incineration

The most effective and environmentally responsible method for the disposal of this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[2][5] This process ensures the complete breakdown of the molecule into less harmful components.

Why Incineration?

Incineration at sufficiently high temperatures and with adequate residence times can break the robust carbon-fluorine bond.[5] This process, when coupled with flue gas scrubbing, can neutralize the resulting acidic gases (such as hydrogen fluoride and hydrogen chloride), preventing their release into the atmosphere.[10] The U.S. Environmental Protection Agency (EPA) has identified incineration as a promising technology for the destruction of other persistent fluorinated compounds like PFAS, underscoring its efficacy for this class of chemicals.[4][5]

III. Step-by-Step Disposal Protocol for Laboratory Settings

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • All waste materials, including residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions containing the compound, must be treated as hazardous waste.[1]

  • This waste stream must be segregated from all other laboratory waste, particularly incompatible materials.[1] Do not mix with other waste streams.

2. Waste Container Selection and Labeling:

  • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List any other components of the waste mixture.

3. Accumulation of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • The satellite accumulation area should be in a well-ventilated location, away from heat sources and direct sunlight.

  • Ensure the container remains closed except when adding waste.

4. Requesting Waste Pickup:

  • Once the container is full, or on a regular schedule as determined by your institution's Environmental Health and Safety (EHS) office, arrange for a pickup by trained hazardous waste personnel.

  • Follow all institutional procedures for waste manifest and documentation.

5. Decontamination of Work Surfaces:

  • After handling the compound, thoroughly decontaminate all work surfaces. A solution of mild detergent and water is generally effective for cleaning surfaces.

  • For potential residual contamination, wiping with a solvent such as isopropanol or ethanol can be effective. All cleaning materials used for decontamination should be disposed of as hazardous waste.

IV. Spill Management: A Calm and Collected Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Immediate Actions:

  • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

  • If the spill is significant or in a poorly ventilated area, contact your institution's EHS or emergency response team immediately.

2. For Small, Manageable Spills:

  • Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable). For larger spills or if there is a risk of airborne dust, a respirator may be necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area as described in the protocol above.

V. The Question of Neutralization: A Cautious Consideration

While the primary recommendation is direct disposal via incineration, there may be specific research scenarios where neutralization of the amine hydrochloride to the free amine is considered. It is critical to understand that this should not be performed as a means of disposal into the sanitary sewer system. Neutralization is a chemical transformation, not a method of disposal.

The conversion of an amine hydrochloride to its free amine can be achieved by treatment with a weak base, such as sodium bicarbonate or sodium carbonate.[11] This process generates the free amine, which may have different solubility and reactivity characteristics. Any such procedure should be conducted as a controlled chemical reaction, and the resulting product must still be disposed of as hazardous waste.

Cautionary Note: Attempting to neutralize bulk quantities of any chemical without a validated and approved procedure is strongly discouraged.[1] The reaction can be exothermic, and the properties of the resulting free amine may present new hazards.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 In-Lab Management cluster_2 Final Disposal Start Generate Waste Containing 2-fluoro-N-methylethanamine HCl Segregate Segregate as Fluorinated Organic Waste Start->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Accumulate Store in Satellite Accumulation Area Container->Accumulate Spill Spill Occurs Accumulate->Spill Pickup Request Pickup by EHS/Hazardous Waste Team Accumulate->Pickup SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes Spill->Pickup No SpillProtocol->Accumulate Contain & Clean Incineration Transport to Licensed Facility for High-Temperature Incineration Pickup->Incineration End Complete Destruction & Proper Disposal Incineration->End

Caption: Decision workflow for the safe disposal of this compound.

VII. Conclusion: A Commitment to Safety and Responsibility

The responsible management of research chemicals is a fundamental aspect of scientific integrity. For compounds like this compound, where specific disposal data may be limited, a conservative approach grounded in the principles of chemical safety and environmental stewardship is paramount. By adhering to the protocols outlined in this guide—prioritizing high-temperature incineration, practicing meticulous waste segregation, and being prepared for potential spills—researchers can ensure that their work advances scientific knowledge without compromising the safety of themselves, their colleagues, or the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.[1]

References

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  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
  • SAFETY D
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • SAFETY D
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.